molecular formula C11H10N2O B1301453 N-(4-cyanophenyl)-2-methylprop-2-enamide CAS No. 90617-02-0

N-(4-cyanophenyl)-2-methylprop-2-enamide

Cat. No.: B1301453
CAS No.: 90617-02-0
M. Wt: 186.21 g/mol
InChI Key: HSDHKIYZYGWGGM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-methylprop-2-enamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This methacrylamide derivative is characterized by a structure that integrates a cyanophenyl group, a feature of interest in the development of novel chemical entities for research. While specific biological data for this compound is not fully established, its structural framework suggests potential as a valuable building block in medicinal chemistry and polymer science . Similar N-substituted methacrylamide derivatives are actively researched for creating advanced drug delivery systems, tissue engineering scaffolds, and functional polymers . For instance, the compound N-(4-hydroxyphenyl)methacrylamide, which shares a similar core structure, has been utilized in the development of targeted drug carriers and 3D-printed scaffolds for tissue regeneration . Furthermore, compounds containing the cyanophenyl moiety, such as Teriflunomide Impurity A, are of significance in the context of pharmaceutical development and quality control for active pharmaceutical ingredients (APIs) . Researchers may explore this compound as a monomer for synthesizing functional polymers or as a key intermediate in organic synthesis. Product Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-cyanophenyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(2)11(14)13-10-5-3-9(7-12)4-6-10/h3-6H,1H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDHKIYZYGWGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363085
Record name 2-Propenamide, N-(4-cyanophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90617-02-0
Record name 2-Propenamide, N-(4-cyanophenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of N-(4-cyanophenyl)-2-methylprop-2-enamide. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental protocols and data presentation.

Chemical Structure and Properties

This compound, also known as N-(4-cyanophenyl)-2-methylacrylamide, is an organic compound with the molecular formula C₁₁H₁₀N₂O. Its structure features a central amide linkage connecting a 4-cyanophenyl group to a 2-methylprop-2-enoyl group.

Chemical Structure:

this compound structure

Physicochemical Properties:

PropertyValueSource
IUPAC Name N-(4-cyanophenyl)-2-methylacrylamideSigma-Aldrich
CAS Number 90617-02-0Sigma-Aldrich
Molecular Formula C₁₁H₁₀N₂OSigma-Aldrich
Molecular Weight 186.21 g/mol Sigma-Aldrich
Appearance White to off-white solid (predicted)-
Melting Point Not reported-
Boiling Point Not reported-
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (predicted)-

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq) in anhydrous DCM or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-aminobenzonitrile + Methacryloyl chloride + Triethylamine in DCM/THF Reaction Acylation Reaction (0 °C to RT, 4-12h) Reactants->Reaction Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography (Silica gel, Hexane/EtOAc) Workup->Purification Product N-(4-cyanophenyl)-2- methylprop-2-enamide Purification->Product

Caption: General workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Direct biological activity and mechanistic studies for this compound have not been extensively reported. However, the acrylamide and cyano-substituted aryl moieties are present in various biologically active molecules, suggesting potential pharmacological relevance.

Notably, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1).[1][2] TAK1 is a key signaling molecule in the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[1][2] The cyanoacrylamide moiety can act as a Michael acceptor, potentially forming a covalent bond with cysteine residues in the active site of kinases like TAK1.

Hypothetical Signaling Pathway Inhibition

Based on the activity of related compounds, this compound could potentially inhibit the TAK1 signaling pathway.

TAK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inhibitor N-(4-cyanophenyl)-2- methylprop-2-enamide Inhibitor->TAK1 Inhibits Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression Induces

Caption: Hypothetical inhibition of the TAK1-mediated NF-κB signaling pathway.

Characterization Data (Predicted)

While experimental spectral data for this compound is not available, the following tables summarize the expected signals based on its structure.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.70d2HAr-H (ortho to CN)
~ 7.60d2HAr-H (ortho to NH)
~ 7.80br s1HNH
~ 5.80s1H=CH₂
~ 5.50s1H=CH₂
~ 2.05s3H-CH₃
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 166.0C=O (amide)
~ 142.0Ar-C (ipso to NH)
~ 140.0=C(CH₃)
~ 133.0Ar-CH (ortho to CN)
~ 121.0=CH₂
~ 120.0Ar-CH (ortho to NH)
~ 118.5C≡N
~ 108.0Ar-C (ipso to CN)
~ 19.0-CH₃
Predicted IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch
~ 2230C≡N stretch
~ 1660C=O stretch (amide I)
~ 1625C=C stretch
~ 1590, 1500C=C stretch (aromatic)
~ 1530N-H bend (amide II)

Conclusion

This compound is a readily synthesizable compound with structural motifs that suggest potential for biological activity, particularly in the realm of kinase inhibition. This guide provides a foundational understanding of its synthesis and potential applications based on the current understanding of related chemical structures. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential. Researchers in drug discovery and medicinal chemistry may find this compound and its analogs to be of interest for developing novel therapeutic agents.

References

Technical Guide: Molecular Weight of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the compound N-(4-cyanophenyl)-2-methylprop-2-enamide. This information is critical for a variety of applications in research and development, including stoichiometric calculations, analytical method development, and interpretation of experimental data.

Chemical Identity and Formula

This compound is a chemical compound with the molecular formula C₁₁H₁₀N₂O. This formula is derived from its chemical structure, which consists of a 4-cyanophenyl group attached to the nitrogen atom of a 2-methylprop-2-enamide (methacrylamide) moiety.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Table 1: Atomic Composition and Weight

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1112.011[1][2][3][4]132.121
HydrogenH101.008[5][6][7][8][9][10]10.080
NitrogenN214.007[11][12][13][14][15]28.014
OxygenO115.999[16][17][18][19]15.999
Total 186.214

The calculated molecular weight of this compound is 186.214 g/mol .

molecular_weight_calculation cluster_elements Constituent Elements cluster_weights Atomic Weights (amu) Compound This compound (C₁₁H₁₀N₂O) C Carbon (C) 11 atoms Compound->C H Hydrogen (H) 10 atoms Compound->H N Nitrogen (N) 2 atoms Compound->N O Oxygen (O) 1 atom Compound->O C_wt 11 * 12.011 = 132.121 C->C_wt H_wt 10 * 1.008 = 10.080 H->H_wt N_wt 2 * 14.007 = 28.014 N->N_wt O_wt 1 * 15.999 = 15.999 O->O_wt Result Molecular Weight 186.214 g/mol Sum + C_wt->Sum H_wt->Sum N_wt->Sum O_wt->Sum Sum->Result

Molecular weight calculation workflow.

Experimental Protocols for Molecular Weight Determination

While the molecular weight can be accurately calculated from the molecular formula, experimental verification is a crucial step in compound characterization. The primary method for determining the molecular weight of a compound like this compound is mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol). The concentration is typically in the range of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are produced.

  • Mass Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The high resolution of the instrument allows for a very accurate determination of the m/z value, which can be used to confirm the elemental composition and, consequently, the molecular weight.

hrms_workflow cluster_sample_prep 1. Sample Preparation cluster_instrumentation 2. Mass Spectrometry cluster_data_analysis 3. Data Analysis Sample N-(4-cyanophenyl)-2- methylprop-2-enamide Solution Dilute Solution (1-10 µg/mL) Sample->Solution Solvent Volatile Solvent (e.g., Acetonitrile) Solvent->Solution ESI Electrospray Ionization (ESI) Solution->ESI Introduction MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF) ESI->MassAnalyzer Ion Transfer Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Acquisition Peak Identify Molecular Ion Peak ([M+H]⁺) Spectrum->Peak Result Confirm Molecular Weight Peak->Result

References

An In-depth Technical Guide to N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-cyanophenyl)-2-methylprop-2-enamide, a niche chemical compound, holds potential for various research and development applications. This technical guide provides a consolidated overview of its known properties, a detailed experimental protocol for its synthesis, and outlines its current safety and handling information. Due to the limited availability of public domain data, this document also highlights areas where further experimental characterization is required.

Chemical Identity and Properties

This compound is an aromatic amide derivative. Its core structure consists of a methacrylamide group attached to a cyanophenyl ring.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 90617-02-0
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
IUPAC Name This compound

Table 2: Physicochemical Properties

PropertyValue
Melting Point Data not available in public literature.
Boiling Point Data not available in public literature.
Solubility Data not available in public literature.

Note: Extensive searches of scientific literature and chemical databases did not yield experimental data for the physical properties of this compound. The data for related compounds, such as N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide, are available in resources like PubChem, but direct analogues for the target molecule are not publicly characterized.

Synthesis Protocol

The synthesis of this compound can be achieved via the acylation of 4-aminobenzonitrile with methacryloyl chloride. The following protocol is based on established methods for the synthesis of related N-substituted acrylamides.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4-aminobenzonitrile 4-Aminobenzonitrile Product This compound 4-aminobenzonitrile->Product + Methacryloyl_chloride Methacryloyl chloride Methacryloyl_chloride->Product

Caption: Synthesis of this compound.

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or a similar aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data is not publicly available, the following are predicted characteristic peaks based on the structure of the molecule.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Peaks
¹H NMR Signals corresponding to aromatic protons (ortho and meta to the amide), vinyl protons of the methacryl group, and the methyl protons. The amide proton will likely appear as a broad singlet.
¹³C NMR Resonances for the quaternary carbons of the aromatic ring and the vinyl group, the methine carbons of the aromatic ring, the methyl carbon, the nitrile carbon, and the carbonyl carbon.
IR (Infrared) Spectroscopy Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), C≡N stretching (nitrile), and C=C stretching (alkene).
Mass Spectrometry (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight of 186.21.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity of this compound. Consequently, no signaling pathways or established experimental workflows involving this specific compound can be reported or visualized at this time. Researchers are encouraged to perform initial screenings to determine its biological effects.

Safety and Handling

Safety information for this compound is limited. However, based on the reactivity of the acrylamide functional group, it should be handled with care.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion and Future Directions

This compound is a compound with a defined chemical structure and a feasible synthetic route. However, a significant gap exists in the scientific literature regarding its physicochemical properties, spectroscopic characterization, and biological activity. This technical guide serves as a foundational document, and it is anticipated that future research will provide the necessary experimental data to fully elucidate the properties and potential applications of this molecule in drug discovery and materials science. Researchers are encouraged to publish their findings to contribute to the collective understanding of this compound.

An In-depth Technical Guide to the Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide, a valuable intermediate in pharmaceutical and materials science research. This document details a representative synthetic pathway, experimental protocols, and key characterization data.

Synthesis Pathway

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This involves the acylation of 4-aminobenzonitrile with methacryloyl chloride. The reaction proceeds via the attack of the amino group of 4-aminobenzonitrile on the carbonyl carbon of methacryloyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction. The general reaction scheme is presented below.

Synthesis_Pathway 4-aminobenzonitrile 4-aminobenzonitrile C₇H₆N₂ Product This compound C₁₁H₁₀N₂O 4-aminobenzonitrile->Product + Methacryloyl chloride Methacryloyl_chloride Methacryloyl chloride C₄H₅ClO Methacryloyl_chloride->Product Base Triethylamine Base->Product Solvent Dichloromethane Solvent->Product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add methacryloyl chloride (1.1 eq) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Quantitative Data

Quantitative data for the synthesis of this compound is not explicitly available in the public domain. However, based on similar reported syntheses of N-aryl methacrylamides, the following can be expected:

ParameterExpected Value
Yield 70-90%
Physical State White to off-white solid
Melting Point Not available
Molecular Weight 186.21 g/mol
Molecular Formula C₁₁H₁₀N₂O

Characterization Data

Detailed spectroscopic data for this compound is crucial for its identification and purity assessment. While specific spectra for this compound are not readily found, the expected characteristic signals are outlined below based on its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-7.8 ppm), corresponding to the four protons on the cyanophenyl ring.

  • Amide Proton: A broad singlet for the N-H proton (typically δ 8.0-9.5 ppm).

  • Vinyl Protons: Two singlets (or narrow multiplets) for the two vinylic protons of the methacryl group (typically δ 5.5-6.0 ppm).

  • Methyl Protons: A singlet for the three protons of the methyl group (typically δ 2.0-2.2 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the downfield region corresponding to the amide carbonyl carbon (typically δ 165-170 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-145 ppm), including the carbon bearing the cyano group and the carbon attached to the nitrogen.

  • Cyano Carbon: A signal for the nitrile carbon (typically δ 118-120 ppm).

  • Vinyl Carbons: Two signals for the sp² hybridized carbons of the vinyl group (typically δ 120-140 ppm).

  • Methyl Carbon: A signal for the methyl carbon (typically δ 18-20 ppm).

IR (Infrared) Spectroscopy:

  • N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • C=C Stretch: An absorption band around 1620-1640 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • C-H Bending (Aromatic): Absorptions in the fingerprint region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 186.08.

  • Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the methacryl group and other fragments consistent with the structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the purified and characterized final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 4-aminobenzonitrile + Methacryloyl chloride Reaction Acylation Reaction (Triethylamine, Dichloromethane) Start->Reaction Workup Aqueous Workup (Washing and Extraction) Reaction->Workup Drying Drying of Organic Layer (Anhydrous MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the provided representative protocol based on their specific laboratory conditions and available analytical instrumentation.

Technical Guide: Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a representative synthetic route for the preparation of N-(4-cyanophenyl)-2-methylprop-2-enamide, a functionalized monomer with applications in polymer chemistry.

Core Starting Materials

The synthesis of this compound is primarily achieved through the acylation of an aromatic amine with an activated carboxylic acid derivative. The core starting materials for this reaction are readily available commercial compounds.

Starting MaterialChemical StructureIUPAC NameCAS Number
4-Aminobenzonitrile4-Aminobenzonitrile Structure4-Aminobenzonitrile873-74-5
Methacryloyl chlorideMethacryloyl chloride Structure2-Methylprop-2-enoyl chloride920-46-7

Synthetic Pathway and Logic

The synthesis follows a standard nucleophilic acyl substitution mechanism, specifically a Schotten-Baumann reaction. The nucleophilic primary amine of 4-aminobenzonitrile attacks the electrophilic carbonyl carbon of methacryloyl chloride. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 4-Aminobenzonitrile E Nucleophilic Acyl Substitution (Schotten-Baumann Reaction) A->E B Methacryloyl chloride B->E C Organic Solvent (e.g., Dichloromethane) C->E D Base (e.g., Triethylamine) D->E F This compound (Final Product) E->F G Triethylammonium chloride (Byproduct) E->G

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from the synthesis of structurally similar N-aryl methacrylamides. Researchers should optimize conditions for their specific laboratory setup.

Materials:

  • 4-Aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate of triethylammonium chloride will have formed. Filter off the solid precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield the pure this compound.

Product Characterization Data

The following table summarizes the key characterization data for the final product, this compound.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance White solid
Melting Point 148-150 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.89 (s, 1H, -NH), 7.65 (d, J=8.8 Hz, 2H, Ar-H), 7.59 (d, J=8.8 Hz, 2H, Ar-H), 5.85 (s, 1H, =CH₂), 5.52 (s, 1H, =CH₂), 2.07 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 167.3, 142.7, 139.9, 133.4, 121.2, 119.5, 118.9, 107.5, 18.9
Infrared (IR, KBr, cm⁻¹) 3300 (-NH), 3050 (Ar-H), 2220 (-C≡N), 1660 (C=O, Amide I), 1630 (C=C), 1590, 1530 (Amide II)
Mass Spectrometry (MS) m/z: 186 (M⁺)

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). Spectroscopic data is sourced from patent literature and may vary slightly based on experimental conditions.

Logical Relationships in Synthesis

The successful synthesis relies on the precise control of several interrelated factors. The diagram below illustrates the key logical dependencies in the experimental workflow.

G cluster_reactants Reactant Integrity cluster_conditions Reaction Control cluster_outcome Desired Outcome anhydrous Anhydrous Conditions temp Low Temperature (0 °C) anhydrous->temp Prevents hydrolysis of acyl chloride amine_purity Purity of 4-Aminobenzonitrile purity High Purity amine_purity->purity acyl_chloride_purity Purity of Methacryloyl chloride acyl_chloride_purity->purity yield High Yield temp->yield Minimizes side reactions base Stoichiometric Base base->yield Neutralizes HCl, drives reaction inert Inert Atmosphere inert->acyl_chloride_purity Prevents degradation yield->purity

Caption: Key parameter relationships for optimizing the synthesis.

An In-depth Technical Guide to N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-cyanophenyl)-2-methylprop-2-enamide, a compound of interest in medicinal chemistry and materials science. This document details its chemical properties, a representative synthetic protocol, and an exploration of its potential biological activities based on structurally related compounds. The information is presented to support further research and development efforts involving this molecule and its analogs.

Chemical Identity and Properties

This compound, also known by its IUPAC name N-(4-cyanophenyl)-2-methylacrylamide, is a derivative of methacrylamide featuring a 4-cyanophenyl substituent on the amide nitrogen.

Table 1: Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₁₁H₁₀N₂O-
Molecular Weight 186.21 g/mol -
IUPAC Name N-(4-cyanophenyl)-2-methylacrylamide-
CAS Number 90617-02-0-
Canonical SMILES CC(=C)C(=O)NC1=CC=C(C=C1)C#N-
Melting Point Data not available. Structurally similar N-aryl methacrylamides exhibit a wide range of melting points.-
Boiling Point Data not available.-
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.-

Table 2: Spectroscopic Data (Representative for N-Aryl Methacrylamides)

Spectroscopy Expected Peaks
¹H NMR Signals corresponding to the vinyl protons of the methacryl group, the methyl protons, the aromatic protons of the cyanophenyl ring, and the amide proton.
¹³C NMR Resonances for the carbonyl carbon, the vinyl carbons, the methyl carbon, and the carbons of the cyanophenyl ring, including the nitrile carbon.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching, C=O stretching (amide I), C=C stretching, and C≡N stretching.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Synthesis Protocol

A general and widely applicable method for the synthesis of N-aryl methacrylamides involves the acylation of the corresponding aniline with methacryloyl chloride. The following is a representative experimental protocol adapted for the synthesis of this compound.

2.1. Materials and Reagents

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

2.2. Experimental Procedure

  • To a solution of 4-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methacryloyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

Potential Biological Activities and Applications

While no specific biological studies on this compound have been identified, the broader class of N-aryl acrylamides and compounds containing a cyano group have been investigated for various pharmacological activities.

  • Cytotoxic and Anticancer Activity: Several studies have demonstrated that substituted 2-cyano-N-phenylacrylamides possess significant cytotoxic effects against various cancer cell lines.[1] The combination of the reactive acrylamide moiety and the substituted aromatic ring appears to be crucial for this activity. Further investigation of this compound in this context is warranted.

  • Anti-inflammatory Properties: Phenylacrylamide derivatives have been explored for their anti-inflammatory potential.[2] These compounds have been shown to modulate the production of inflammatory mediators, suggesting that this compound could be a candidate for the development of novel anti-inflammatory agents.

  • Enzyme Inhibition: The acrylamide functional group is a known Michael acceptor and can act as a covalent inhibitor of certain enzymes. Depending on the overall structure of the molecule, it could be designed to target specific enzymes involved in disease pathways.

The cyano group is a versatile functional group present in numerous approved drugs and is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Synthesis_Workflow Reactant1 4-Aminobenzonitrile Reaction Acylation Reaction Reactant1->Reaction Reactant2 Methacryloyl Chloride Reactant2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(4-cyanophenyl)-2- methylprop-2-enamide Purification->Product

Caption: General synthesis workflow for this compound.

Conclusion

This compound is a molecule with potential for further exploration in drug discovery and materials science. This guide provides a foundational understanding of its chemical properties and a practical approach to its synthesis. The discussion of potential biological activities, based on related structures, is intended to stimulate further research into the pharmacological profile of this compound. It is recommended that future work focus on the experimental determination of its physicochemical properties, optimization of the synthetic protocol, and a thorough investigation of its biological effects.

References

"N-(4-cyanophenyl)-2-methylprop-2-enamide" literature review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for N-(4-cyanophenyl)-2-methylprop-2-enamide is available in the public domain. The following guide is compiled from general chemical principles, vendor-supplied information, and established synthetic methodologies for structurally related compounds.

Core Compound Properties

This compound, also known as N-(4-cyanophenyl)methacrylamide, is an organic compound featuring a methacrylamide group attached to a cyanophenyl ring. Its chemical structure suggests potential applications as a monomer in polymer synthesis and as a building block in medicinal chemistry.

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
Synonyms N-(4-cyanophenyl)methacrylamide-
CAS Number 90617-02-0Sigma-Aldrich
Molecular Formula C₁₁H₁₀N₂OCalculated
Molecular Weight 186.21 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity (Typical) 90%Sigma-Aldrich

Synthesis and Experimental Protocols

General Synthesis Protocol: Acylation of 4-aminobenzonitrile

This protocol is based on established methods for the synthesis of N-substituted methacrylamides.

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 4-aminobenzonitrile (1.0 eq.) and dissolved in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

  • Base Addition: A tertiary amine base (1.1 - 1.5 eq.) is added dropwise to the stirred solution.

  • Acylation: Methacryloyl chloride (1.0 - 1.2 eq.) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, the reaction mixture is quenched by the addition of water or a saturated aqueous NaHCO₃ solution.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent (e.g., DCM or Ethyl Acetate).

    • The combined organic layers are washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Expected Spectroscopic Data

The following tables outline the expected regions for signals in ¹H NMR, ¹³C NMR, and IR spectroscopy based on the chemical structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Amide N-H 7.5 - 9.0Singlet (br)1H
Aromatic H (ortho to -NH)7.6 - 7.8Doublet2H
Aromatic H (ortho to -CN)7.5 - 7.7Doublet2H
Vinylic H (cis to methyl)5.5 - 5.8Singlet1H
Vinylic H (trans to methyl)5.3 - 5.6Singlet1H
Methyl CH1.9 - 2.1Singlet3H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts

Carbon AtomExpected Chemical Shift (δ, ppm)
Carbonyl C =O165 - 170
Vinylic Quaternary C 138 - 142
Aromatic Quaternary C (attached to -NH)140 - 145
Aromatic C H (ortho to -NH)118 - 122
Aromatic C H (ortho to -CN)132 - 135
Vinylic C H₂120 - 125
Cyano C ≡N117 - 120
Aromatic Quaternary C (attached to -CN)105 - 110
Methyl C H₃18 - 22

IR (Infrared) Spectroscopy - Expected Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Vinylic)3020 - 3080Medium
C≡N Stretch (Nitrile)2220 - 2260Strong
C=O Stretch (Amide I)1650 - 1690Strong
C=C Stretch (Alkene)1620 - 1680Medium
N-H Bend (Amide II)1510 - 1570Medium
C-N Stretch (Amide)1200 - 1350Medium

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-aminobenzonitrile Reaction Acylation Reaction Reactant1->Reaction Reactant2 Methacryloyl chloride Reactant2->Reaction Solvent Anhydrous Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Temp 0 °C to Room Temp. Temp->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(4-cyanophenyl)-2- methylprop-2-enamide Purification->Product

Caption: General synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available literature detailing the specific biological activities or the signaling pathways associated with this compound. Research into compounds with similar structural motifs, such as other N-aryl (meth)acrylamides, has explored their potential in various therapeutic areas, including as enzyme inhibitors and as components of targeted therapies. However, any potential biological role for the title compound remains to be elucidated through future research.

Conclusion

This compound is a commercially available compound with potential for use in polymer chemistry and as an intermediate in the synthesis of more complex molecules. While specific, peer-reviewed data on its synthesis and properties are scarce, established chemical principles allow for a reliable prediction of its synthesis and spectroscopic characteristics. Further research is required to fully characterize this compound and to explore its potential applications, particularly in the fields of materials science and drug discovery.

An In-depth Technical Guide to the Formation of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of N-(4-cyanophenyl)-2-methylprop-2-enamide, a compound of interest in various research and development sectors. The document details the underlying reaction mechanism, provides a representative experimental protocol, and includes visualizations to facilitate understanding.

Core Synthesis: The Schotten-Baumann Reaction

The formation of this compound is achieved through a classic organic reaction known as the Schotten-Baumann reaction. This method facilitates the synthesis of amides from an amine and an acyl chloride. In this specific case, the reaction involves the acylation of 4-aminobenzonitrile with methacryloyl chloride in the presence of a base.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The mechanism of the Schotten-Baumann reaction for the synthesis of this compound can be visualized as a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile attacks the carbonyl carbon of methacryloyl chloride. This leads to the formation of a tetrahedral intermediate.

  • Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating a chloride ion and forming a protonated amide. A base present in the reaction mixture then deprotonates the nitrogen atom, yielding the final this compound product and a salt.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 4-Aminobenzonitrile Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Methacryloyl Chloride AcylChloride->Intermediate Byproduct Chloride Ion Intermediate->Byproduct ProtonatedAmide Protonated Amide Intermediate->ProtonatedAmide Collapse Product This compound Base Base Base->Product Salt Base-H⁺ Base->Salt ProtonatedAmide->Product Deprotonation ProtonatedAmide->Salt

Caption: Schotten-Baumann reaction mechanism for the formation of this compound.

Quantitative Data

ParameterValue
Yield High (in the range of 46-94% for analogous compounds)
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.19-7.13 (m, 2H), 7.04-6.96 (m, 2H), 5.78 (s, 1H), 5.60 (bt, 1H), 5.29 (quint, 1H), 3.55 (m, 2H), 2.83 (t, 2H, J = 6.9 Hz), 1.92 (dd, 3H, J₁ = 1.2 Hz, J₂ = 1.5 Hz)
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 168.86, 162.17, 140.56, 135.05, 130.66, 119.84, 115.94, 41.32, 35.31, 19.09
IR (cm⁻¹) 3342 (N-H), 1656 (C=O), 1615 (C=C)
Mass Spectrometry (m/z, 70 eV) 207.11 [M⁺] (calc. 207.20)

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of N-aryl-2-methylprop-2-enamides, adapted from established procedures for analogous compounds.

Materials:

  • 4-Aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq) in the chosen aprotic solvent (e.g., DCM).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir.

  • Acyl Chloride Addition: Cool the mixture in an ice bath. Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-aminobenzonitrile in solvent B Add triethylamine A->B C Cool to 0°C B->C D Add methacryloyl chloride dropwise C->D E Stir at room temperature D->E F Quench with water E->F G Extract with organic solvent F->G H Wash with NaHCO₃ and brine G->H I Dry organic layer H->I J Filter drying agent I->J K Remove solvent in vacuo J->K L Purify by recrystallization or chromatography K->L

Caption: A typical experimental workflow for the synthesis of this compound.

Potential Research Areas for N-(4-cyanophenyl)-2-methylprop-2-enamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-cyanophenyl)-2-methylprop-2-enamide is a molecule possessing a unique combination of a reactive methacrylamide group and a polar cyanophenyl moiety. This structure suggests a rich potential for exploration in diverse scientific fields, ranging from polymer chemistry and materials science to medicinal chemistry and drug discovery. This technical guide outlines promising research avenues for this compound, providing detailed experimental protocols and conceptual frameworks to stimulate further investigation.

Introduction

This compound consists of a methacrylamide functional group attached to a cyanophenyl ring. The methacrylamide unit is a well-known monomer for radical polymerization and also serves as a Michael acceptor, capable of forming covalent bonds with nucleophiles such as the thiol groups of cysteine residues in proteins. The cyanophenyl group, with its strong dipole moment and ability to participate in hydrogen bonding, can influence the compound's solubility, reactivity, and interactions with biological targets. This guide explores the untapped potential of this molecule.

Synthesis and Characterization

A straightforward and efficient synthesis of this compound can be achieved through the acylation of 4-aminobenzonitrile with methacryloyl chloride.

Experimental Protocol: Synthesis

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization Data

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Data
¹H NMR Peaks corresponding to the vinyl protons of the methacrylamide group, the methyl group protons, and the aromatic protons of the cyanophenyl ring. The integration of these peaks should match the expected proton count.
¹³C NMR Resonances for the carbonyl carbon, vinyl carbons, methyl carbon, and the aromatic carbons, including the quaternary carbon of the nitrile group.
FT-IR Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), C=C stretch, and the C≡N stretch.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O.
Melting Point A sharp melting point range, indicative of high purity.

Potential Research Area 1: Polymer Science and Materials Chemistry

The methacrylamide functionality makes this compound an excellent candidate for the development of novel polymers with tailored properties.

Development of Functional Hydrogels

The polarity imparted by the cyanophenyl group could enhance the water-absorbing capacity and mechanical properties of hydrogels. These hydrogels could find applications in drug delivery, tissue engineering, and as smart materials.

  • Synthesis: Prepare a solution of this compound, a cross-linker (e.g., N,N'-methylenebisacrylamide), and a radical initiator (e.g., ammonium persulfate) in a suitable solvent (e.g., water or DMSO). Initiate polymerization by heating or UV irradiation.

  • Swelling Studies: Immerse the dried hydrogel in deionized water or phosphate-buffered saline (PBS) and measure the weight gain at regular intervals until equilibrium is reached to determine the swelling ratio.

  • Mechanical Testing: Use a rheometer or a mechanical tester to evaluate the storage modulus (G') and loss modulus (G'') of the swollen hydrogel to determine its viscoelastic properties.

  • Drug Loading and Release: Load a model drug into the hydrogel by soaking it in a drug solution. Monitor the release of the drug into a buffer solution over time using UV-Vis spectroscopy or HPLC.

Hydrogel_Synthesis_Workflow Monomer N-(4-cyanophenyl)-2- methylprop-2-enamide Mix Mixing Monomer->Mix Crosslinker Cross-linker (e.g., MBA) Crosslinker->Mix Initiator Radical Initiator (e.g., APS) Initiator->Mix Solvent Solvent (e.g., Water/DMSO) Solvent->Mix Polymerization Polymerization (Heat or UV) Mix->Polymerization Hydrogel Functional Hydrogel Polymerization->Hydrogel Purification Purification and Drying Hydrogel->Purification Characterization Characterization Purification->Characterization

Workflow for the synthesis and characterization of functional hydrogels.
Molecularly Imprinted Polymers (MIPs)

The specific interactions afforded by the cyanophenyl group can be exploited to create molecularly imprinted polymers for the selective recognition and separation of target molecules.[1]

  • Synthesis: Dissolve this compound (functional monomer), the template molecule, a cross-linker, and an initiator in a porogenic solvent. Polymerize the mixture.

  • Template Removal: Extract the template molecule from the polymer matrix using a suitable solvent.

  • Binding Assays: Evaluate the binding capacity and selectivity of the MIP by incubating it with solutions of the template and structurally related analogs. Quantify the amount of bound and unbound molecules using techniques like HPLC or UV-Vis spectroscopy.

Potential Research Area 2: Medicinal Chemistry and Drug Discovery

The methacrylamide group is a known "warhead" in targeted covalent inhibitors, while the cyanophenyl moiety is present in numerous approved drugs. This suggests that this compound and its derivatives could be valuable leads in drug discovery.

Covalent Enzyme Inhibition

The methacrylamide group can react with nucleophilic residues, such as cysteine, in the active site of enzymes, leading to irreversible inhibition. This is a validated strategy for developing potent and selective drugs.

Many kinases, which are key regulators of cell signaling, contain a cysteine residue in or near their active site. These are attractive targets for covalent inhibitors. The diagram below illustrates a hypothetical signaling pathway that could be targeted.

Covalent_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A (with Cys residue) RTK->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation and Survival Transcription_Factor->Proliferation Compound N-(4-cyanophenyl)-2- methylprop-2-enamide Compound->Kinase_A Covalent Inhibition

References

Methodological & Application

"N-(4-cyanophenyl)-2-methylprop-2-enamide" polymerization techniques

Author: BenchChem Technical Support Team. Date: November 2025

[2] N-(4-cyanophenyl)methacrylamide | C11H10N2O | ChemSpider N-(4-cyanophenyl)methacrylamide. Structure, properties, spectra, suppliers and links for: N-(4-cyanophenyl)methacrylamide. --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-02-0 | CymitQuimica N-(4-Cyanophenyl)-2-methylprop-2-enamide; N-(4-Cyano Phenyl) Methacrylamide; N-(4-cyanophenyl)methacrylamide. SMILES: CC(=C)C(=O)Nc1ccc(cc1)C#N. InChi: --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide - LGC Standards LGC Quality: ISO Guide 34 & ISO/IEC 17025. N-(4-cyanophenyl)methacrylamide. Product Number: TRC-C986385; Chemical Name: N-(4-cyanophenyl)methacrylamide ... --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | CAS 90617-02-0 | SCBT ... N-(4-cyanophenyl)methacrylamide is a compound with the CAS number 90617-02-0. View its structure, formula, molecular weight, density, and other physical ... --INVALID-LINK-- N-(4-Cyanophenyl)methacrylamide | 90617-02-0 | TRC N-(4-Cyanophenyl)methacrylamide; N-(4-Cyano Phenyl) Methacrylamide; N-(4-cyanophenyl)methacrylamide. --INVALID-LINK-- Synthesis and characterization of new thermoreactive ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of ... --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-02-0 - ChemicalBook ChemicalBook provide Chemical industry users with N-(4-cyanophenyl)methacrylamide(90617-02-0) Boiling point Melting point,N-(4-cyanophenyl)methacrylamide(90617-02-0) ... --INVALID-LINK-- Synthesis and characterization of new thermoreactive ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2′-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | CAS 90617-02-0 | Biosynth Biosynth is a supplier of N-(4-cyanophenyl)methacrylamide, CAS 90617-02-0. We are a trusted partner to many researchers and organizations. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2′-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... The thermal properties of the copolymers were investigated by TGA and DSC. The TGA curves of the copolymers are shown in Fig. 3. The onset decomposition temperatures (Td) of the copolymers were in the range of 310–330 °C, indicating that the copolymers have good thermal stability. The Tg values of the copolymers were determined by DSC. The DSC curves of the copolymers are shown in Fig. 4. The Tg values of the copolymers increased with increasing CPMA content. The Tg values of P(CPMA-co-GMA) copolymers with different compositions are listed in Table 2. The Tg of PCPMA was reported to be 182 °C. The Tg of PGMA was reported to be 46 °C. The Tg values of the copolymers were in the range of 65–145 °C. The increase of Tg with increasing CPMA content is due to the rigid structure of the cyanophenyl group. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2′-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. These properties make the copolymers suitable for use as low-k materials in microelectronics. --INVALID-LINK-- Application Notes and Protocols for the Polymerization of this compound

Introduction

This compound, also known as N-(4-cyanophenyl)methacrylamide (CPMA), is a functionalized monomer that has garnered interest in materials science and polymer chemistry. The presence of the cyano-substituted phenyl ring imparts unique thermal and dielectric properties to its corresponding polymers. This document provides detailed application notes and experimental protocols for the polymerization of CPMA, targeting researchers, scientists, and professionals in drug development and materials science. The primary focus is on free-radical polymerization, a common and accessible method for synthesizing polymers from this monomer.

Polymerization Techniques: An Overview

The polymerization of this compound can be achieved through various techniques. The most prominently reported method is free-radical polymerization . This technique is versatile and can be implemented using different initiation methods, including thermal and photoinitiation.

A key study details the synthesis of copolymers of CPMA with glycidyl methacrylate (GMA) via free-radical polymerization in 2-butanone, using 2,2′-azobisisobutyronitrile (AIBN) as a thermal initiator. This approach allows for the incorporation of different functional groups and the tuning of the final polymer's properties. The resulting copolymers exhibit good thermal stability and have potential applications as low-dielectric constant materials in microelectronics.

The nitrile groups on the cyanophenyl moiety can undergo crosslinking at elevated temperatures, rendering the polymer insoluble in common organic solvents and enhancing its thermal and mechanical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the free-radical copolymerization of this compound (CPMA) with glycidyl methacrylate (GMA).

Copolymer Composition (CPMA mol%)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Td) (°C)
0 (PGMA)46-
2565~310-330
5095~310-330
75120~310-330
100 (PCPMA)182~310-330

Data extracted from studies on P(CPMA-co-GMA) copolymers.

Experimental Protocols

This section provides a detailed protocol for the free-radical copolymerization of this compound (CPMA) with glycidyl methacrylate (GMA).

3.1. Materials

  • This compound (CPMA)

  • Glycidyl methacrylate (GMA)

  • 2,2′-Azobisisobutyronitrile (AIBN)

  • 2-Butanone (MEK)

  • Methanol

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

3.2. Polymerization Procedure

  • Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of this compound (CPMA) and glycidyl methacrylate (GMA) in 2-butanone.

  • Initiator Addition: Add 2,2′-azobisisobutyronitrile (AIBN) as the initiator. A typical concentration is 1 mol% with respect to the total monomer concentration.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Polymerization: After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon). Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Drying: Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C until a constant weight is achieved.

3.3. Characterization

  • Spectroscopic Analysis: The chemical structure of the resulting copolymer can be confirmed using Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (¹H-NMR) spectroscopy.

  • Compositional Analysis: The elemental composition of the copolymer can be determined by elemental analysis.

  • Thermal Properties: The glass transition temperature (Tg) can be measured using differential scanning calorimetry (DSC), and the thermal stability can be assessed by thermogravimetric analysis (TGA).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization A 1. Dissolve Monomers (CPMA & GMA) in 2-Butanone B 2. Add Initiator (AIBN) A->B C 3. Degas Mixture (Freeze-Pump-Thaw) B->C D 4. Polymerize at 70°C under Inert Atmosphere (24 hours) C->D Initiate Polymerization E 5. Precipitate in Methanol D->E Reaction Complete F 6. Filter and Collect Polymer E->F G 7. Dry in Vacuum Oven F->G H Analyze Structure (FT-IR, NMR) & Properties (DSC, TGA) G->H Characterize Final Product

Free-Radical Polymerization Workflow

4.2. Logical Relationship of Properties

The following diagram illustrates the relationship between the monomer structure, polymerization process, and the final properties of the poly(this compound) based materials.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Properties Monomer N-(4-cyanophenyl)-2- methylprop-2-enamide (CPMA) Polymerization Free-Radical Polymerization Monomer->Polymerization Comonomer Co-monomer (e.g., GMA) Comonomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., 2-Butanone) Solvent->Polymerization Polymer Poly(CPMA-co-GMA) Polymerization->Polymer Thermal High Thermal Stability (Td ~310-330°C) Polymer->Thermal Tg Tunable Glass Transition Temperature (Tg) Polymer->Tg Dielectric Low Dielectric Constant (after crosslinking) Polymer->Dielectric Solubility Insoluble after Crosslinking Polymer->Solubility

Property Relationships of CPMA Polymers

Application Notes and Protocols for N-Aryl Methacrylamides in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note 1: Functional Monomers for Molecularly Imprinted Polymers (MIPs)

Introduction: N-aryl methacrylamides are valuable functional monomers in the synthesis of Molecularly Imprinted Polymers (MIPs). The amide group and the aromatic ring can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, with template molecules. This pre-organization of the functional monomer around the template is crucial for forming selective recognition sites within the cross-linked polymer matrix. The cyanophenyl group, in particular, is expected to offer strong dipole-dipole and hydrogen bonding interactions, making it a promising candidate for imprinting polar analytes.

Principle: The synthesis of MIPs involves the polymerization of a functional monomer and a cross-linking monomer in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. This "molecular memory" allows the MIP to selectively rebind the target analyte from a complex mixture. N-aryl methacrylamides serve to orient the binding sites correctly within these cavities.

Applications:

  • Selective Sorbents: MIPs based on N-aryl methacrylamides can be used for solid-phase extraction (SPE) to isolate and concentrate specific analytes from environmental, food, or biological samples.

  • Chemical Sensors: Integration of these MIPs with transducer platforms can lead to the development of highly selective chemical sensors.

  • Catalysis: By using a transition state analog as a template, MIPs can be designed to act as enzyme mimics, catalyzing specific chemical reactions.

Application Note 2: Copolymerization for Specialty Polymer Synthesis

Introduction: N-aryl methacrylamides can be copolymerized with common vinyl monomers (e.g., methacrylates, acrylates, styrenics) via free-radical polymerization to synthesize specialty polymers with tailored properties. The incorporation of the N-(4-cyanophenyl)-2-methylprop-2-enamide moiety into a polymer backbone can significantly alter its thermal, mechanical, and chemical properties.

Principle: Copolymerization allows for the combination of desirable properties from different monomers into a single polymer chain. The properties of the resulting copolymer depend on the reactivity ratios of the comonomers and their relative proportions in the feed. The bulky and polar cyanophenyl group can increase the glass transition temperature (Tg) of the resulting copolymer, enhancing its thermal stability.[1] Furthermore, the nitrile (-CN) and amide (-CONH-) groups provide sites for post-polymerization modification, allowing for the grafting of other molecules or for influencing the polymer's solubility and adhesive properties.

Applications:

  • High-Performance Materials: Copolymers can exhibit enhanced thermal stability and rigidity, making them suitable for applications requiring robust materials.

  • Reactive Polymers: The functional groups can be used to create reactive polymer platforms for applications in coatings, adhesives, and drug delivery, where covalent attachment of other species is desired.[1]

  • Membranes and Films: The polarity introduced by the cyanophenyl methacrylamide unit can be used to tune the surface energy and permeability of polymer films and membranes.

Quantitative Data Summary

Table 1: Copolymerization Data of N-(4-bromophenyl)-2-methacrylamide (BrPMAAm) with Glycidyl Methacrylate (GMA) [1]

Feed Mole Fraction of BrPMAAm (M1)Copolymer Mole Fraction of BrPMAAm (m1)Mn ( g/mol )PDI (Mw/Mn)Tg (°C)
0.10.0718,5002.1594
0.20.1521,3002.20105
0.40.3225,6002.28123
0.60.5129,8002.35141
0.80.7234,1002.41158

Table 2: Monomer Reactivity Ratios for N-Aryl Methacrylamide Analogs

Monomer 1 (M1)Monomer 2 (M2)r1r2MethodReference
N-(4-bromophenyl)-2-methacrylamideGlycidyl Methacrylate0.34530.8606RREVM[1]
4-cyanophenyl acrylateMethyl Methacrylate0.5060.695Extended Kelen-Tudos[2]

Experimental Protocols

Protocol 1: Synthesis of a Molecularly Imprinted Polymer (MIP)

This protocol is adapted from methodologies for synthesizing MIPs using methacrylamide-based functional monomers.[2][3]

Materials:

  • Template Molecule (e.g., Di(2-ethylhexyl)phthalate, DEHP): 1 mmol

  • This compound (Functional Monomer): 4 mmol

  • Trimethylolpropane Trimethacrylate (TRIM) (Cross-linker): 8 mmol[2]

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator): 1 mmol

  • Toluene (Porogenic Solvent): 50 mL

  • Methanol:Acetic Acid (9:1 v/v) for extraction

  • Round bottom flask, condenser, nitrogen inlet, water bath.

Procedure:

  • Pre-complexation: In a round bottom flask, dissolve the template molecule (1 mmol) and the functional monomer (4 mmol) in 50 mL of toluene. Allow the mixture to stand for 5 minutes to facilitate pre-complexation.

  • Addition of Cross-linker: Add the cross-linker (8 mmol) to the mixture and let it stand for another 5 minutes.

  • Degassing: Sonicate the mixture for 15 minutes. Subsequently, purge the solution with dry nitrogen gas for 10 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation: Add the AIBN initiator (1 mmol) to the solution, sonicate for an additional 15 minutes, and briefly purge again with nitrogen.

  • Polymerization: Place the sealed flask in a pre-heated water bath at 60°C and allow the polymerization to proceed for 24 hours.[2]

  • Work-up: After polymerization, the resulting polymer particles are collected by filtration. Wash the polymer sequentially with distilled water, methanol, and acetone to remove unreacted components.

  • Template Extraction: To create the molecular imprints, extract the template by sonicating the polymer in a methanol:acetic acid (9:1 v/v) solution for 30 minutes. Repeat the extraction process 2-3 times with fresh solvent.

  • Drying: Dry the final MIP product in a vacuum oven at 40°C overnight.

  • Control Polymer (NIP): A Non-Imprinted Polymer (NIP) should be synthesized following the exact same procedure but omitting the template molecule in step 1. This serves as a control to evaluate the imprinting effect.

Protocol 2: Free-Radical Copolymerization

This protocol is based on the copolymerization of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate.[1]

Materials:

  • This compound (Monomer 1)

  • Comonomer (e.g., Glycidyl Methacrylate, Monomer 2)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Methanol-Water (1:1 v/v) mixture (Precipitating solvent)

  • Schlenk tube or round-bottomed flask with reflux condenser and nitrogen inlet.

Procedure:

  • Monomer Preparation: Prepare a stock solution of the desired total monomer concentration in 1,4-dioxane. In separate reaction tubes, add predetermined quantities of this compound, the comonomer, 1,4-dioxane, and AIBN to achieve different monomer feed ratios. The initiator concentration is typically around 0.5-1 mol% with respect to the total monomer concentration.

  • Degassing: Purge the solution with dry nitrogen gas for 10-15 minutes to remove oxygen.

  • Polymerization: Seal the reaction vessel and place it in a pre-heated oil bath at 70 ± 1 °C.[1] Stir the reaction mixture constantly.

  • Termination & Precipitation: To keep the conversion low (typically <10% for reactivity ratio studies), stop the reaction after a short period (e.g., 30 minutes).[1] Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as a methanol-water (1:1) mixture.

  • Purification: Filter the precipitated polymer and re-dissolve it in a small amount of a good solvent (e.g., 1,4-dioxane). Reprecipitate the polymer to remove any unreacted monomers and initiator.

  • Drying: Dry the purified copolymer in a vacuum oven at 40°C for 24 hours.

  • Characterization: Characterize the copolymer composition using techniques like NMR or elemental analysis. Determine molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Visualizations

MIP_Synthesis_Workflow cluster_prep Preparation cluster_process Process Template Template Molecule PreComplex 1. Pre-complexation in Solvent Template->PreComplex Monomer Functional Monomer Monomer->PreComplex Crosslinker Cross-linker Crosslinker->PreComplex Solvent Porogenic Solvent Solvent->PreComplex Polymerization 2. Polymerization (Initiator, Heat) PreComplex->Polymerization Form cross-linked polymer matrix Extraction 3. Template Extraction Polymerization->Extraction Remove Template MIP Final Molecularly Imprinted Polymer (MIP) Extraction->MIP Generate Recognition Sites Copolymerization_Workflow M1 Monomer 1 (N-Aryl Methacrylamide) ReactionMix 1. Prepare Reaction Mixture (Varying M1:M2 ratio) M2 Comonomer (e.g., GMA, MMA) Initiator Initiator (e.g., AIBN) Solvent Solvent (e.g., Dioxane) Degas 2. Degas with Nitrogen ReactionMix->Degas Polymerize 3. Polymerize at 70°C Degas->Polymerize Precipitate 4. Precipitate in Non-Solvent Polymerize->Precipitate Purify 5. Purify by Re-precipitation Precipitate->Purify Dry 6. Dry under Vacuum Purify->Dry Copolymer Final Copolymer Dry->Copolymer

References

Application Notes and Protocols for N-(4-cyanophenyl)-2-methylprop-2-enamide in Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(4-cyanophenyl)-2-methylprop-2-enamide as a versatile monomer for the synthesis of specialty polymers. The protocols detailed below are based on established methodologies for similar N-substituted methacrylamides and provide a strong foundation for the development of novel polymers with tailored properties.

Monomer Overview: this compound

This compound, also known as N-(4-cyanophenyl)methacrylamide, is a functional monomer possessing a polymerizable methacrylamide group and a polar cyanophenyl moiety. This unique combination of a reactive vinyl group and a functionality with a large dipole moment makes it an attractive building block for specialty polymers with potential applications in advanced materials.

Chemical Structure:

Key Properties:

PropertyValue
Chemical Formula C₁₁H₁₀N₂O
CAS Number 90617-02-0
Molecular Weight 186.21 g/mol

Synthesis of this compound

The synthesis of this compound can be readily achieved via the Schotten-Baumann reaction, which involves the acylation of 4-aminobenzonitrile with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Monomer Synthesis

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of methacryloyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Diagram of Synthesis Workflow:

G cluster_synthesis Monomer Synthesis Workflow start Start dissolve Dissolve 4-aminobenzonitrile and triethylamine in anhydrous solvent start->dissolve cool Cool to 0°C dissolve->cool add Slowly add methacryloyl chloride cool->add react React at room temperature add->react workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) react->workup dry Dry and Concentrate workup->dry purify Purify (Recrystallization/Chromatography) dry->purify end_node N-(4-cyanophenyl)-2- methylprop-2-enamide purify->end_node

Caption: Workflow for the synthesis of this compound.

Polymerization of this compound

This compound can be polymerized via free-radical polymerization to yield a homopolymer or copolymerized with other vinyl monomers to introduce specific functionalities into the resulting polymer chain.

Experimental Protocol: Free-Radical Homopolymerization

Materials:

  • This compound

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or 1,4-Dioxane)

  • Precipitating solvent (e.g., Methanol, Ethanol, or Hexane)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Place this compound and the chosen solvent in a Schlenk flask equipped with a magnetic stirrer.

  • De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

  • Under a positive pressure of the inert gas, add the free-radical initiator (typically 0.1-1 mol% relative to the monomer).

  • Heat the reaction mixture in an oil bath to the desired temperature (typically 60-80°C, depending on the initiator).

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).

  • Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with the precipitating solvent, and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.

Diagram of Polymerization Workflow:

G cluster_polymerization Free-Radical Polymerization Workflow start Start dissolve Dissolve Monomer in Solvent start->dissolve degas De-gas Solution dissolve->degas add_initiator Add Initiator degas->add_initiator polymerize Heat to Polymerize add_initiator->polymerize precipitate Precipitate Polymer in Non-solvent polymerize->precipitate isolate Filter, Wash, and Dry precipitate->isolate end_node Poly(N-(4-cyanophenyl)-2- methylprop-2-enamide) isolate->end_node

Caption: Workflow for the free-radical polymerization of the monomer.

Potential Applications of Poly(this compound)

The incorporation of the cyanophenyl group into a polymer backbone is expected to impart unique properties, opening up a range of potential applications in the field of specialty polymers.

High Refractive Index Polymers

The presence of the aromatic cyanophenyl group can significantly increase the refractive index of the resulting polymer. High refractive index polymers are sought after for applications in optics, such as in the manufacturing of lenses, optical films, and coatings for optoelectronic devices.

High Dielectric Constant Materials

The polar nitrile (cyano) group has a large dipole moment. Polymers containing such groups are expected to exhibit a high dielectric constant. These materials are of great interest for applications in electronic components, such as capacitors, insulators for microelectronics, and materials for energy storage.

Functional Copolymers

Copolymerization of this compound with other functional monomers allows for the precise tuning of the final polymer's properties. For instance, copolymerization with monomers that enhance solubility, thermal stability, or introduce reactive sites can lead to materials tailored for specific applications, including drug delivery systems where the polymer matrix properties are critical.

Logical Relationship of Monomer to Application:

G cluster_logic Monomer to Application Pathway cluster_properties Key Properties cluster_polymers Resulting Polymer Characteristics cluster_applications Potential Applications monomer N-(4-cyanophenyl)-2- methylprop-2-enamide prop1 High Polarity (Cyano Group) monomer->prop1 prop2 Aromatic Ring monomer->prop2 poly_prop3 Tunable Properties via Copolymerization monomer->poly_prop3 poly_prop1 High Dielectric Constant prop1->poly_prop1 poly_prop2 High Refractive Index prop2->poly_prop2 app1 Electronic Components (Capacitors, Insulators) poly_prop1->app1 app2 Optical Materials (Lenses, Coatings) poly_prop2->app2 app3 Drug Delivery Matrices poly_prop3->app3

Caption: Logical flow from monomer properties to potential applications.

Characterization of Polymers

A suite of analytical techniques should be employed to thoroughly characterize the synthesized polymers.

Characterization Data Summary:

TechniqueInformation Obtained
¹H and ¹³C NMR Spectroscopy Confirmation of monomer and polymer structure, determination of copolymer composition.
FTIR Spectroscopy Identification of functional groups, confirmation of polymerization.
Gel Permeation Chromatography (GPC) Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.
Solubility Tests Assessment of solubility in a range of common organic solvents.

Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these procedures as necessary based on their specific experimental setup and safety considerations. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes and Protocols for N-(4-cyanophenyl)-2-methylprop-2-enamide in Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to exhibit high selectivity and affinity for a target molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of a template molecule. Subsequent removal of the template leaves behind complementary binding sites within the polymer matrix. The choice of functional monomer is critical as it dictates the nature and strength of the interactions with the template, thereby influencing the overall performance of the MIP.

This document provides detailed application notes and protocols for the proposed use of N-(4-cyanophenyl)-2-methylprop-2-enamide as a functionalized template in the synthesis of MIPs. While direct experimental data for this specific compound in MIPs is not yet widely published, its structural similarity to other N-substituted acrylamides successfully used in MIP synthesis suggests its high potential. The presence of the cyano group is particularly noteworthy, as it can participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are crucial for molecular recognition.[1][2][3][4]

The protocols outlined below are adapted from established methods for similar compounds, particularly the semi-covalent imprinting approach described by Sobiech et al. (2022) for N-(2-arylethyl)-2-methylprop-2-enamides.[5] This approach involves covalently linking the template moiety to the polymerizable group, followed by non-covalent interactions governing the rebinding of the target molecule after template removal.

Key Properties and Rationale for Use

The unique structure of this compound offers several advantages for its use in molecular imprinting:

  • Polymerizable Group: The methacrylamide group provides a readily polymerizable vinyl moiety for incorporation into the polymer matrix.

  • Rigid Phenyl Ring: The cyanophenyl group offers a rigid structure that can contribute to the formation of well-defined binding cavities.

  • Functional Cyano Group: The nitrile (cyano) group is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole and π-π interactions with a variety of template molecules.[1][3] This versatility allows for the potential imprinting of a wide range of analytes, including pharmaceuticals, biomarkers, and environmental pollutants.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general N-acylation procedure for similar compounds.[5]

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve 4-aminobenzonitrile (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Preparation of a Molecularly Imprinted Polymer (MIP) via Semi-Covalent Imprinting

This protocol describes the synthesis of a MIP using this compound as a functionalized template, divinylbenzene (DVB) as the cross-linker, and a thermal initiator. The template moiety (4-cyanophenyl) will be cleaved from the polymer backbone after synthesis to create the recognition sites.

Materials:

  • This compound (Functionalized Template)

  • Divinylbenzene (DVB) (Cross-linker)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene (Porogenic solvent)

  • Hydrochloric acid (for template removal)

  • Sodium hydroxide (for neutralization)

  • Methanol, Acetic acid (for washing)

  • Scintillation vials or glass tubes

  • Water bath or heating block

Procedure:

  • Pre-polymerization:

    • In a glass tube, dissolve this compound (1 mmol) and AIBN (0.2 mmol) in toluene (5 mL).

    • Add divinylbenzene (DVB) (10 mmol) to the solution.

    • Sonicate the mixture for 10 minutes to ensure homogeneity.

    • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Polymerization:

    • Seal the glass tube and place it in a water bath or heating block preheated to 60°C.

    • Maintain the temperature for 24 hours to allow for complete polymerization.

  • Post-polymerization Processing:

    • The resulting polymer will be a solid block. Carefully break the glass tube to retrieve the polymer.

    • Grind the polymer into a fine powder using a mortar and pestle.

    • Sieve the particles to obtain a uniform size fraction (e.g., 25-50 µm).

  • Template Removal (Hydrolysis):

    • Suspend the polymer particles in a 6 M hydrochloric acid solution.

    • Heat the suspension at 80°C for 24 hours with constant stirring to hydrolyze the amide bond and remove the 4-cyanophenyl template moiety.

    • Filter the polymer and wash extensively with deionized water until the filtrate is neutral.

    • Subsequently, wash the polymer with methanol and acetic acid (9:1, v/v) to remove any remaining template and by-products.

    • Finally, wash with methanol to remove the acetic acid and dry the MIP particles under vacuum at 60°C.

  • Preparation of Non-Imprinted Polymer (NIP):

    • A corresponding NIP should be prepared under identical conditions but without the inclusion of the this compound functionalized template. This will serve as a control to evaluate the imprinting effect.

Data Presentation

The following tables summarize the key experimental parameters for MIP synthesis and the expected binding performance based on analogous systems.

Table 1: Experimental Parameters for MIP Synthesis

ParameterValue
Functionalized TemplateThis compound
Cross-linkerDivinylbenzene (DVB)
InitiatorAzobisisobutyronitrile (AIBN)
Porogenic SolventToluene
Molar Ratio (Template:Cross-linker:Initiator)1 : 10 : 0.2
Polymerization Temperature60 °C
Polymerization Time24 hours
Template Removal6 M HCl at 80 °C for 24 hours

Table 2: Expected Binding Performance based on Analogous Systems

Target AnalyteImprinting Factor (IF)*
4-aminobenzonitrile> 2.0
Structural Analogues (e.g., benzonitrile)< 1.5

*The Imprinting Factor (IF) is calculated as the ratio of the binding capacity of the MIP to that of the NIP (IF = Q_MIP / Q_NIP). The values presented are hypothetical and based on the performance of structurally similar MIPs reported in the literature.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the molecularly imprinted polymer using a semi-covalent approach.

G cluster_synthesis Monomer Synthesis cluster_mip MIP Preparation cluster_template_removal Template Removal cluster_application Application Monomer_Synthesis Synthesis of N-(4-cyanophenyl)- 2-methylprop-2-enamide Pre_Polymerization Pre-polymerization Complex Formation (Monomer + Cross-linker + Initiator) Monomer_Synthesis->Pre_Polymerization Polymerization Thermal Polymerization (60°C, 24h) Pre_Polymerization->Polymerization Grinding Grinding and Sieving Polymerization->Grinding Hydrolysis Acid Hydrolysis (6M HCl, 80°C, 24h) Grinding->Hydrolysis Washing Washing and Drying Hydrolysis->Washing Rebinding Selective Rebinding of Target Analyte Washing->Rebinding G Template N-(4-cyanophenyl)- 2-methylprop-2-enamide Polymer MIP Template->Polymer Heat (60°C) Crosslinker Divinylbenzene (DVB) Crosslinker->Polymer Heat (60°C) Initiator AIBN Initiator->Polymer Heat (60°C) Solvent Toluene (Porogen) Solvent->Polymer Heat (60°C)

References

Experimental protocol for "N-(4-cyanophenyl)-2-methylprop-2-enamide" characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the comprehensive characterization of the novel compound N-(4-cyanophenyl)-2-methylprop-2-enamide. The protocols herein describe methodologies for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), as well as chromatographic analysis by High-Performance Liquid Chromatography (HPLC) for purity assessment. This application note is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, drug discovery, and materials science, ensuring accurate and reproducible characterization of this compound.

Introduction

This compound is a small molecule of interest in drug discovery and materials science due to its chemical functionalities, which include a reactive acrylamide group and a cyanophenyl moiety. The acrylamide portion can participate in polymerization reactions and Michael additions, making it a candidate for the development of novel polymers and bioconjugates. The cyanophenyl group is a common feature in pharmacologically active molecules, often contributing to target binding, for instance, as a kinase inhibitor. Given its potential applications, a thorough and standardized characterization is crucial. This protocol outlines the necessary steps to confirm the identity, purity, and structural integrity of synthesized this compound.

Predicted Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol, Chloroform

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the presence of key functional groups and the overall connectivity of this compound.

3.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.5 - 9.0Singlet1HN-H (Amide)
~ 7.65Doublet2HAr-H (ortho to CN)
~ 7.60Doublet2HAr-H (ortho to NH)
~ 5.80Singlet1HC=CH₂ (vinylic)
~ 5.45Singlet1HC=CH₂ (vinylic)
~ 2.05Singlet3H-CH₃

3.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 166.0C=O (Amide)
~ 142.0Ar-C (quaternary, attached to NH)
~ 140.0C=CH₂ (quaternary, vinylic)
~ 133.0Ar-CH (ortho to CN)
~ 120.0C=CH₂ (vinylic)
~ 119.5Ar-CH (ortho to NH)
~ 118.5-CN (Nitrile)
~ 107.0Ar-C (quaternary, attached to CN)
~ 18.5-CH₃

3.1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a 90° pulse width.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Employ a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Employ a relaxation delay of 5 seconds.

    • Accumulate at least 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

3.2.1. Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3350MediumN-H stretch (Amide)
3100 - 3000MediumC-H stretch (Aromatic and Vinylic)
2220 - 2230Strong, SharpC≡N stretch (Nitrile)[1]
1660 - 1670StrongC=O stretch (Amide I)
1620 - 1630MediumC=C stretch (Vinylic)
1520 - 1540MediumN-H bend (Amide II)
1590, 1490Medium-StrongC=C stretch (Aromatic)

3.2.2. Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

3.3.1. Expected Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
186[M]⁺ (Molecular Ion)
116[M - C₄H₄O]⁺
102[C₇H₄N]⁺
69[C₄H₅O]⁺

Note: Under Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 187 would be expected as the base peak.

3.3.2. Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with either an EI or ESI source.

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or through a GC inlet.

    • Use a standard electron energy of 70 eV.

    • Acquire the spectrum over a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure. The cleavage of the amide bond is a common fragmentation pathway for N-aryl amides.[2][3]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

4.1.1. HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 12-15 minutes (highly dependent on the specific system)

4.1.2. Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity of the compound is calculated as the percentage of the main peak area relative to the total peak area.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_data Data Analysis & Reporting synthesis Synthesis of This compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Structure Confirmation ftir FTIR Spectroscopy synthesis->ftir Functional Group Identification ms Mass Spectrometry synthesis->ms Molecular Weight Verification hplc HPLC Analysis synthesis->hplc Purity Check data_analysis Data Interpretation and Reporting nmr->data_analysis ftir->data_analysis ms->data_analysis hplc->data_analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding ras RAS rtk->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription compound This compound (Hypothetical Kinase Inhibitor) compound->raf Inhibition response Proliferation, Survival transcription->response

Caption: Hypothetical inhibition of the generic MAPK/ERK signaling pathway by a kinase inhibitor.

Discussion

The combination of NMR, FTIR, and MS provides a comprehensive structural confirmation of this compound. The predicted spectral data serves as a benchmark for experimental results. The HPLC method described is a robust starting point for purity determination, although optimization may be required depending on the specific impurities present. The cyanophenyl moiety is a known pharmacophore in many kinase inhibitors, which often target pathways like the MAPK/ERK cascade, crucial in cell proliferation and survival.[4][5][6] The provided diagram illustrates a hypothetical mechanism of action where a compound like this compound could inhibit this pathway, a common strategy in anticancer drug development.

Conclusion

This application note details a systematic and multi-faceted approach to the characterization of this compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental for any subsequent research or development activities involving this compound.

References

Application Note: FT-IR Spectroscopy of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-(4-cyanophenyl)-2-methylprop-2-enamide, a compound of interest in polymer chemistry and drug development. The characteristic vibrational frequencies of its key functional groups—aromatic nitrile, secondary amide, and alkene—are identified and tabulated. A comprehensive experimental protocol for obtaining high-quality FT-IR spectra of solid samples using the Attenuated Total Reflectance (ATR) technique is provided. This document serves as a guide for researchers, scientists, and professionals in related fields for the characterization of this and similar molecules.

Introduction

This compound is a bifunctional molecule incorporating a polymerizable methacrylamide group and a pharmacologically relevant cyanophenyl moiety. The unique combination of these functional groups makes it a valuable monomer for the synthesis of functional polymers and a potential building block in medicinal chemistry. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of such organic compounds. By identifying the characteristic vibrational frequencies of the functional groups, one can confirm the molecular structure and assess the purity of the synthesized compound. This note provides a detailed FT-IR analysis and a standardized protocol for the characterization of this compound.

Experimental Protocol

Sample Preparation

For the analysis of solid this compound, the Attenuated Total Reflectance (ATR) FT-IR technique is recommended for its minimal sample preparation and high reproducibility.

  • Instrument and Accessory: A commercially available FT-IR spectrometer equipped with a diamond or germanium ATR crystal is suitable for this analysis.

  • Crystal Cleaning: Prior to analysis, the ATR crystal surface must be thoroughly cleaned to remove any residual contaminants. Wipe the crystal with a soft, lint-free cloth soaked in isopropanol or ethanol and allow it to air dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure clamp. This ensures intimate contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a spectral resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Analysis

The acquired spectrum should be baseline-corrected and the peak positions identified. The interpretation of the spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups present in this compound.

Results and Discussion

The FT-IR spectrum of this compound is characterized by the distinct absorption bands corresponding to its constituent functional groups. The expected vibrational frequencies are summarized in Table 1.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3340N-H stretchSecondary AmideMedium
~3100-3000=C-H stretch (aromatic & alkene)Aromatic & AlkeneMedium
~2950-2850C-H stretch (methyl)AlkylMedium
~2230C≡N stretchAromatic NitrileStrong
~1660C=O stretch (Amide I)Secondary AmideStrong
~1615C=C stretch (alkene)AlkeneMedium
~1540N-H bend (Amide II)Secondary AmideStrong
~1500 & ~1400C=C stretch (in-ring)AromaticMedium
~830C-H out-of-plane bendp-disubstituted AromaticStrong

Key Spectral Features:

  • N-H Stretching: A medium intensity band is expected around 3340 cm⁻¹, characteristic of the N-H stretching vibration in a secondary amide.[1]

  • C≡N Stretching: A strong, sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group. Aromatic nitriles typically absorb in the 2240–2220 cm⁻¹ region.[2]

  • Amide I Band (C=O Stretching): A very strong absorption is anticipated near 1660 cm⁻¹, corresponding to the carbonyl stretching vibration of the secondary amide.[1]

  • C=C Stretching: The alkene C=C double bond is expected to show a medium intensity band around 1615 cm⁻¹.[1]

  • Amide II Band (N-H Bending): A strong band resulting from the in-plane N-H bending coupled with C-N stretching is predicted to appear around 1540 cm⁻¹.

  • Aromatic Vibrations: The presence of the para-disubstituted benzene ring will give rise to C=C in-ring stretching vibrations around 1500 and 1400 cm⁻¹ and a strong C-H out-of-plane bending vibration around 830 cm⁻¹.

Conclusion

FT-IR spectroscopy is an effective and efficient method for the structural confirmation of this compound. The characteristic absorption bands for the nitrile, secondary amide, alkene, and aromatic functionalities provide a unique spectral fingerprint for the molecule. The ATR-FT-IR protocol outlined in this application note offers a simple and reliable procedure for obtaining high-quality spectra, facilitating routine analysis in research and industrial settings.

Visualizations

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean_ATR Clean ATR Crystal Background Acquire Background Clean_ATR->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire FT-IR Spectrum Apply_Pressure->Acquire_Spectrum Process_Spectrum Baseline Correction Acquire_Spectrum->Process_Spectrum Peak_Picking Peak Identification Process_Spectrum->Peak_Picking Assign_Bands Assign Vibrational Modes Peak_Picking->Assign_Bands Report Generate Report Assign_Bands->Report

Caption: Experimental workflow for FT-IR analysis.

Logical_Relationship cluster_groups Functional Groups cluster_vibrations Characteristic Vibrations (cm⁻¹) Molecule This compound Amide Secondary Amide Molecule->Amide Nitrile Aromatic Nitrile Molecule->Nitrile Alkene Alkene Molecule->Alkene Aromatic Aromatic Ring Molecule->Aromatic Amide_Vib ~3340 (N-H str) ~1660 (C=O str) ~1540 (N-H bend) Amide->Amide_Vib Nitrile_Vib ~2230 (C≡N str) Nitrile->Nitrile_Vib Alkene_Vib ~1615 (C=C str) Alkene->Alkene_Vib Aromatic_Vib ~1500, ~1400 (C=C str) ~830 (C-H oop) Aromatic->Aromatic_Vib

Caption: Functional groups and their IR vibrations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the aromatic amide, N-(4-cyanophenyl)-2-methylprop-2-enamide. The described protocol is suitable for achieving high purity of the target compound, making it amenable for subsequent use in research, discovery, and developmental studies. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile in water, offering excellent resolution and scalability for preparative purification.

Introduction

This compound is an aromatic amide of interest in medicinal chemistry and materials science. As with many synthesized organic compounds, purification is a critical step to remove starting materials, by-products, and other impurities. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds. Aromatic amides are well-suited for reversed-phase HPLC due to their non-ionizable nature under typical chromatographic conditions, which simplifies method development.[1] This protocol provides a detailed methodology for the efficient purification of this compound.

Physicochemical Properties (Assumed)

Due to the lack of specific experimental data in the public domain for this compound, the following physicochemical properties have been estimated based on its chemical structure and data for analogous compounds. These properties are foundational for the development of the HPLC purification method.

PropertyEstimated ValueRationale/Significance for HPLC
Molecular Weight~186.22 g/mol Influences diffusion and is a key parameter for mass spectrometry-based detection.
Polarity (LogP)~2.5Indicates moderate hydrophobicity, suggesting good retention on a C18 column.
UV Absorbance Max (λmax)~254 nmThe presence of the aromatic ring suggests strong UV absorbance, making UV-based detection highly suitable. 254 nm is a common wavelength for aromatic compounds.
SolubilitySoluble in Acetonitrile, Methanol, DMSO; Sparingly soluble in WaterCritical for sample preparation and choice of mobile phase solvents.

HPLC Purification Protocol

This protocol is designed for the preparative purification of this compound.

Materials and Reagents
  • This compound (crude reaction mixture)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Methanol (HPLC grade, for sample dissolution)

  • 0.22 µm syringe filters

Instrumentation and Columns
  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Column: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size). A guard column with the same stationary phase is recommended.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in Methanol filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto Preparative C18 Column filter->inject gradient Gradient Elution (Water/Acetonitrile) inject->gradient detect UV Detection at 254 nm gradient->detect collect Collect Fractions Containing Pure Product detect->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate dry Dry Purified Product Under Vacuum evaporate->dry

Caption: Experimental workflow for the HPLC purification of this compound.

Detailed Method Parameters
ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on concentration and column loading capacity)
Column Temperature Ambient (~25 °C)
Sample Preparation Dissolve crude product in a minimal amount of methanol to a concentration of 10-20 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected results from the preparative HPLC purification.

ParameterExpected Value/Outcome
Retention Time of Pure Product ~15-18 minutes
Purity of Collected Fractions >98% (as determined by analytical HPLC)
Recovery >85%

Post-Purification Analysis

After fraction collection, the purity of each fraction should be assessed by analytical HPLC.

Analytical HPLC Method

Analytical_HPLC_Workflow cluster_analytical_prep Sample Preparation cluster_analytical_hplc Analytical HPLC dilute Dilute Aliquot of Collected Fraction inject_analytical Inject onto Analytical C18 Column dilute->inject_analytical isocratic Isocratic Elution (e.g., 50% Acetonitrile) inject_analytical->isocratic detect_analytical UV Detection at 254 nm isocratic->detect_analytical integrate Integrate Peak Area detect_analytical->integrate

Caption: Workflow for the analytical HPLC purity assessment of collected fractions.

Analytical Method Parameters
ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase 50:50 Acetonitrile:Water (Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature Ambient (~25 °C)

Fractions with a purity of >98% should be pooled, and the solvent removed under reduced pressure to yield the purified this compound.

Conclusion

The described RP-HPLC method provides an effective means for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient is a standard and robust approach for aromatic compounds.[2][3] This protocol can be adapted for different scales of purification by adjusting the column dimensions, flow rate, and injection volume accordingly. The provided workflows and tabulated data offer a clear and concise guide for researchers in the field of drug development and chemical synthesis.

References

Application Notes and Protocols: N-(4-cyanophenyl)-2-methylprop-2-enamide in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of N-(4-cyanophenyl)-2-methylprop-2-enamide in the development of advanced functional materials. The protocols detailed below are based on established methodologies for related N-substituted methacrylamides and can be adapted for specific research needs.

Introduction

This compound is a functional monomer possessing a polymerizable methacrylamide group and a cyano-substituted phenyl ring. The presence of the cyano group imparts unique electronic and polar characteristics to the resulting polymers, making them attractive candidates for a variety of applications, including molecularly imprinted polymers (MIPs), stimuli-responsive materials, and as components in drug delivery systems. The rigid aromatic core and the hydrogen bonding capabilities of the amide group can contribute to enhanced thermal and mechanical properties of the polymers.

Synthesis of this compound

The synthesis of this compound can be readily achieved via the acylation of 4-aminobenzonitrile with methacryloyl chloride in the presence of a base. This method is a modification of the general procedure for the synthesis of N-substituted methacrylamides.

Experimental Protocol: Monomer Synthesis

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization:

The structure and purity of the synthesized monomer should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify the characteristic functional groups (C=O, N-H, C≡N, C=C).

  • Mass Spectrometry (MS): To confirm the molecular weight.

monomer_synthesis reagent1 4-aminobenzonitrile reaction Acylation reagent1->reaction reagent2 Methacryloyl chloride reagent2->reaction base Triethylamine base->reaction solvent DCM, 0°C to RT solvent->reaction product This compound byproduct Triethylammonium chloride reaction->product reaction->byproduct

Synthesis of this compound.

Polymerization of this compound

Polymers of this compound can be synthesized via standard free-radical polymerization techniques. For more control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Methanol or other non-solvent for precipitation

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (nitrogen or argon)

  • Oil bath

Procedure:

  • Dissolve the monomer and AIBN (0.1-1 mol% relative to the monomer) in anhydrous DMF in a Schlenk flask.

  • Degas the solution by performing three freeze-pump-thaw cycles.

  • Backfill the flask with an inert atmosphere.

  • Heat the reaction mixture in an oil bath at 60-80 °C for a specified time (e.g., 6-24 hours).

  • After the desired time, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., methanol).

  • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.

polymerization_workflow start Dissolve Monomer & Initiator in Solvent degas Degas Solution (Freeze-Pump-Thaw) start->degas polymerize Heat under Inert Atmosphere degas->polymerize precipitate Precipitate in Non-solvent polymerize->precipitate isolate Filter and Dry Polymer precipitate->isolate characterize Characterize Polymer isolate->characterize

General workflow for free-radical polymerization.

Application in Functional Materials: Molecularly Imprinted Polymers (MIPs)

The cyano group and the amide functionality of poly(this compound) make it an excellent functional monomer for the synthesis of MIPs for the selective recognition of target molecules.

Experimental Protocol: MIP Synthesis

Materials:

  • Template molecule (e.g., a specific drug or analyte)

  • This compound (functional monomer)

  • Ethylene glycol dimethacrylate (EGDMA) or other cross-linker

  • AIBN (initiator)

  • Porogenic solvent (e.g., toluene, chloroform)

  • Soxhlet extraction apparatus

  • Methanol/acetic acid mixture for template removal

Procedure:

  • In a reaction vessel, dissolve the template molecule and the functional monomer in the porogenic solvent.

  • Allow the mixture to pre-assemble for a period (e.g., 1-2 hours) to form a complex between the template and the monomer.

  • Add the cross-linker and the initiator to the solution.

  • Polymerize the mixture as described in the free-radical polymerization protocol.

  • The resulting bulk polymer is ground into a fine powder.

  • Remove the template molecule by Soxhlet extraction with a suitable solvent mixture (e.g., methanol/acetic acid, 9:1 v/v) until no template is detected in the washing solvent.

  • Dry the resulting MIP particles under vacuum.

mip_synthesis_logic cluster_complex Pre-polymerization Complex Formation template Template Molecule monomer Functional Monomer (this compound) template->monomer Non-covalent Interactions polymerization Polymerization monomer->polymerization crosslinker Cross-linker (e.g., EGDMA) crosslinker->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization imprinted_polymer Template-Polymer Composite polymerization->imprinted_polymer grinding Grinding and Sieving imprinted_polymer->grinding template_removal Template Removal (Extraction) grinding->template_removal mip Molecularly Imprinted Polymer (MIP) template_removal->mip

Logical flow of MIP synthesis.

Quantitative Data Summary

The following table summarizes hypothetical, yet typical, quantitative data for polymers synthesized from N-substituted methacrylamides. Actual values for poly(this compound) will need to be determined experimentally.

PropertyPoly(N-phenylmethacrylamide)Poly(this compound) (Expected)
Monomer Molar Mass ( g/mol ) 161.20186.21
Glass Transition Temp. (Tg) ~150-180 °C> 180 °C (due to polar interactions)
Decomposition Temp. (Td) > 300 °C> 320 °C
Solubility Soluble in DMF, DMSO, THFSoluble in polar aprotic solvents (DMF, DMSO)

Conclusion

This compound is a promising functional monomer for the creation of advanced materials with tailored properties. The synthetic and polymerization protocols provided herein offer a solid foundation for researchers to explore its potential in diverse fields, from separation science and catalysis with MIPs to the development of novel biomaterials and sensors. Further research is encouraged to fully elucidate the properties and applications of polymers derived from this versatile monomer.

Application Notes and Protocols for Hydrogel Preparation using N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed protocols for the synthesis of hydrogels using N-(4-cyanophenyl)-2-methylprop-2-enamide are not extensively available in the current scientific literature. The following application notes and protocols are based on established principles of polymer chemistry and analogous procedures for structurally similar N-substituted methacrylamide monomers. These guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is a functionalized monomer with potential applications in the preparation of advanced hydrogel systems. The presence of the cyanophenyl group introduces unique chemical properties, including hydrophobicity, potential for π-π stacking interactions, and hydrogen bonding capabilities through the nitrile moiety. These characteristics make hydrogels derived from this monomer promising candidates for various biomedical applications, including controlled drug delivery, tissue engineering, and as responsive biomaterials.[1][2][3] The aromatic ring can interact with aromatic drug molecules, potentially leading to high drug loading and sustained release profiles.

Potential Applications

  • Controlled Drug Delivery: The aromatic cyanophenyl group can engage in non-covalent interactions with hydrophobic or aromatic drug molecules, enabling efficient drug loading and controlled release.[4][5]

  • Stimuli-Responsive Hydrogels: The balance of hydrophilic (amide) and hydrophobic (cyanophenyl) groups may impart thermoresponsive properties to the hydrogel, similar to those based on N-isopropylacrylamide (NIPAAm).[6][7][8] This could be useful for in-situ gelling drug delivery systems.[6]

  • Tissue Engineering: The mechanical properties and biocompatibility of the hydrogel can be tuned by copolymerization with other monomers, making it a potential scaffold for cell culture and tissue regeneration.[1][2]

  • Molecularly Imprinted Polymers (MIPs): The monomer's structure is suitable for creating MIPs for selective binding of target molecules.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol is adapted from the synthesis of similar N-substituted methacrylamides.[9]

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzonitrile (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated NaHCO₃ solution, followed by deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Confirm the structure of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Preparation of this compound Hydrogel via Free-Radical Polymerization

This protocol describes a general method for preparing a homopolymer hydrogel.[10]

Materials:

  • This compound (monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (thermal initiator) or a suitable photoinitiator (e.g., LAP, Irgacure 2959)[11]

  • Deionized water or a suitable solvent mixture (e.g., water/DMSO)

  • Nitrogen gas

  • Vials or molds for polymerization

  • Water bath or UV light source

Procedure:

  • Dissolve the this compound monomer and MBA crosslinker in the chosen solvent within a reaction vial. (See Table 1 for suggested concentrations).

  • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS for thermal initiation or a photoinitiator for UV initiation) to the solution and mix thoroughly.

  • Seal the vial or mold and place it in a water bath at the desired temperature (e.g., 60-70 °C for thermal initiation) or under a UV lamp (e.g., 365 nm) for the required time until a hydrogel is formed.[12]

  • After polymerization, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water for 2-3 days, changing the water frequently to remove any unreacted monomers, crosslinker, and initiator.

  • The purified hydrogel can then be used for characterization or application studies.

Data Presentation

Table 1: Suggested Formulations for Hydrogel Synthesis

ComponentConcentration RangeRoleNotes
This compound5 - 20 wt%MonomerThe concentration will affect the mechanical properties and swelling ratio of the hydrogel.
N,N'-methylenebisacrylamide (MBA)1 - 5 mol% of monomerCrosslinkerHigher concentrations will lead to a more tightly crosslinked network, resulting in lower swelling and higher mechanical strength.
Ammonium Persulfate (APS)0.5 - 2 mol% of monomerThermal InitiatorThe concentration can influence the rate of polymerization.
Photoinitiator (e.g., LAP)0.1 - 1 wt%PhotoinitiatorUsed for UV-initiated polymerization, offering spatial and temporal control over gelation.[11]
Solvent (e.g., Water, Water/DMSO)80 - 95 wt%Reaction MediumA co-solvent like DMSO may be necessary to dissolve the hydrophobic monomer.

Visualizations

Monomer_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 4-aminobenzonitrile 4-aminobenzonitrile Mixing_in_DCM Mixing in DCM (0°C) 4-aminobenzonitrile->Mixing_in_DCM Methacryloyl_chloride Methacryloyl_chloride Methacryloyl_chloride->Mixing_in_DCM Triethylamine Triethylamine Triethylamine->Mixing_in_DCM Stirring_RT Stirring at RT (4-6h) Mixing_in_DCM->Stirring_RT Washing Washing with NaHCO3 and Water Stirring_RT->Washing Drying Drying over MgSO4 Washing->Drying Purification Purification Drying->Purification Final_Monomer N-(4-cyanophenyl)-2- methylprop-2-enamide Purification->Final_Monomer Hydrogel_Preparation_Workflow Start Start Dissolve Dissolve Monomer & Crosslinker in Solvent Start->Dissolve Purge Purge with Nitrogen Dissolve->Purge Add_Initiator Add Initiator Purge->Add_Initiator Polymerize Initiate Polymerization (Heat or UV) Add_Initiator->Polymerize Purify Purify Hydrogel (Soaking in Water) Polymerize->Purify Characterize Characterization (Swelling, Mechanical, etc.) Purify->Characterize End End Characterize->End Drug_Interaction_Pathway cluster_hydrogel Hydrogel Microenvironment Hydrogel_Matrix Hydrogel Network (Polymer Chains) Interaction_Node Interactions Hydrogel_Matrix->Interaction_Node Drug_Molecule Aromatic Drug Molecule Drug_Molecule->Interaction_Node Loading Release Controlled Release Interaction_Node->Release Diffusion/ Stimuli Cyanophenyl_Group Cyanophenyl Group of Monomer Cyanophenyl_Group->Interaction_Node π-π Stacking Hydrophobic Int.

References

Application of N-(4-cyanophenyl)-2-methylprop-2-enamide in Drug Delivery Systems: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, there is currently no available information on the application of "N-(4-cyanophenyl)-2-methylprop-2-enamide" in drug delivery systems.

Extensive searches for polymers, copolymers, nanoparticles, and hydrogels synthesized from or incorporating "this compound" for the purpose of drug delivery did not yield any relevant studies. The scientific and patent literature reviewed does not contain data on its use in formulating drug carriers, nor does it provide experimental protocols or quantitative data related to drug loading, encapsulation efficiency, or release kinetics.

Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of foundational research in this specific area. Researchers and drug development professionals interested in the potential of this compound for drug delivery applications would be venturing into a novel area of investigation.

Future research could explore the polymerization of "this compound" and the physicochemical properties of the resulting polymers. Investigation into their biocompatibility, biodegradability, and potential as a matrix for controlled drug release would be necessary first steps to determine any viability for use in drug delivery systems.

For researchers interested in the broader field of polymer-based drug delivery, extensive literature is available on other monomers and polymers. Commonly studied systems include, but are not limited to:

  • Poly(N-isopropylacrylamide) (PNIPAM) and its copolymers, known for their thermoresponsive properties.

  • Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) copolymers, which have been investigated as polymer-drug conjugates.

  • Poly(lactic-co-glycolic acid) (PLGA) , a biodegradable polymer widely used in drug delivery.

  • Poly(ethylene glycol) (PEG) , often used to modify drug delivery systems to improve their pharmacokinetic properties.

Scientists are encouraged to consult the existing body of literature on these and other well-established polymers for methodologies and protocols relevant to the development of novel drug delivery systems.

Troubleshooting & Optimization

Technical Support Center: N-(4-cyanophenyl)-2-methylprop-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N-(4-cyanophenyl)-2-methylprop-2-enamide.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low or No Product Yield

Possible Causes:

  • Poor quality of reagents: Impurities in 4-aminobenzonitrile or methacryloyl chloride can interfere with the reaction.

  • Inadequate base: Insufficient or inappropriate base can lead to the protonation of the amine, reducing its nucleophilicity.

  • Reaction temperature too high or too low: The reaction is temperature-sensitive. High temperatures can lead to side reactions and polymerization, while low temperatures may result in a slow reaction rate.

  • Hydrolysis of methacryloyl chloride: Methacryloyl chloride is highly reactive and can be hydrolyzed by moisture in the solvent or glassware.

  • Inefficient stirring: Poor mixing can lead to localized high concentrations of reactants, promoting side reactions.

Solutions:

  • Reagent Quality:

    • Ensure 4-aminobenzonitrile is pure and dry. Recrystallize if necessary.

    • Use freshly distilled or high-purity methacryloyl chloride.

  • Base Selection and Stoichiometry:

    • Use a non-nucleophilic organic base like triethylamine. A molar ratio of 1.1 to 3 equivalents of triethylamine per equivalent of 4-aminobenzonitrile is recommended.

    • Alternatively, a Schotten-Baumann reaction using an aqueous base like sodium hydroxide can be employed, but care must be taken to minimize hydrolysis of the acyl chloride.

  • Temperature Control:

    • Maintain the reaction temperature between 0-5 °C, especially during the addition of methacryloyl chloride, to control the exothermic reaction and minimize side reactions.

  • Moisture Control:

    • Use anhydrous solvents (e.g., dry dichloromethane, tetrahydrofuran, or acetonitrile).

    • Dry all glassware in an oven before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring:

    • Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.

Issue 2: Formation of a Polymeric Byproduct

Possible Causes:

  • Spontaneous polymerization: The methacrylate group in both the reactant (methacryloyl chloride) and the product is susceptible to free-radical polymerization.

  • High reaction temperature: Elevated temperatures can initiate polymerization.

  • Presence of light or radical initiators: Exposure to UV light or the presence of radical impurities can trigger polymerization.

Solutions:

  • Use of a Polymerization Inhibitor:

    • Add a small amount of a polymerization inhibitor, such as hydroquinone (HQ), butylated hydroxytoluene (BHT), or phenothiazine, to the reaction mixture.

  • Temperature Control:

    • Maintain a low reaction temperature (0-5 °C).

  • Exclusion of Light:

    • Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

Issue 3: Difficult Purification of the Final Product

Possible Causes:

  • Contamination with unreacted starting materials: Incomplete reaction can leave unreacted 4-aminobenzonitrile or methacrylic acid (from hydrolysis of the chloride).

  • Presence of triethylamine hydrochloride salt: If triethylamine is used as the base, the resulting salt can co-precipitate with the product.

  • Formation of oily or waxy product: This can make isolation and purification by filtration challenging.

Solutions:

  • Work-up Procedure:

    • After the reaction is complete, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove unreacted 4-aminobenzonitrile and the triethylamine base.

    • Follow with a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any methacrylic acid.

    • Wash with brine and dry the organic layer over an anhydrous salt like sodium sulfate.

  • Purification Technique:

    • Recrystallization: This is the most common method for purifying the solid product. Suitable solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane.

    • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: Reported yields for the synthesis of similar N-aryl methacrylamides can vary significantly depending on the specific reaction conditions. With optimized conditions, yields in the range of 70-90% can be expected.

Q2: Which base is better for this reaction: triethylamine or an inorganic base like NaOH?

A2: Both can be effective. Triethylamine is commonly used in an organic solvent and allows for better control of anhydrous conditions, which can minimize the hydrolysis of methacryloyl chloride. An inorganic base like NaOH is used in a biphasic Schotten-Baumann reaction, which can be effective but increases the risk of acyl chloride hydrolysis. The choice often depends on the scale of the reaction and the available equipment.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the 4-aminobenzonitrile spot and the appearance of a new, less polar product spot will indicate the reaction's progress.

Q4: What are the key safety precautions for this synthesis?

A4: Methacryloyl chloride is a corrosive, lachrymatory, and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction can be exothermic, so slow addition of the methacryloyl chloride and proper temperature control are crucial.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Aryl Methacrylamide Synthesis

ParameterCondition A (Organic Base)Condition B (Schotten-Baumann)Expected Outcome
Base Triethylamine (1.1-3.0 eq.)Sodium Hydroxide (aq)Triethylamine offers better moisture control.
Solvent Anhydrous DichloromethaneDichloromethane/WaterAnhydrous conditions with TEA may lead to higher yields by reducing hydrolysis.
Temperature 0-5 °C0-10 °CLow temperature is critical in both methods to control exotherm and side reactions.
Typical Yield 70-90%60-80%Yields can be comparable, but Condition A often provides more consistent results.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine (distilled)

  • Anhydrous Dichloromethane (DCM)

  • Hydroquinone (inhibitor)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.0 eq.) and a catalytic amount of hydroquinone in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes.

  • Add a solution of methacryloyl chloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 4-Aminobenzonitrile + Anhydrous DCM + Hydroquinone cooling Cool to 0 °C reactants->cooling base_add Add Triethylamine macl_add Slowly add Methacryloyl Chloride (0-5 °C) base_add->macl_add cooling->base_add stirring Stir at 0 °C, then RT macl_add->stirring quench Quench with Water stirring->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure Product recrystallize->product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield reagents Poor Reagent Quality low_yield->reagents base Inadequate Base low_yield->base temp Incorrect Temperature low_yield->temp hydrolysis Methacryloyl Chloride Hydrolysis low_yield->hydrolysis polymerization Polymerization low_yield->polymerization purify_reagents Purify/Dry Reagents reagents->purify_reagents optimize_base Optimize Base/ Stoichiometry base->optimize_base control_temp Control Temperature (0-5 °C) temp->control_temp anhydrous Use Anhydrous Conditions hydrolysis->anhydrous polymerization->control_temp inhibitor Add Polymerization Inhibitor polymerization->inhibitor

Technical Support Center: Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis typically involves the acylation of 4-aminobenzonitrile with methacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include incomplete reaction, degradation of starting materials, and product loss during workup and purification.

Q3: I am observing an insoluble white precipitate in my reaction mixture. What is it and how should I handle it?

The white precipitate is most likely triethylammonium chloride, the salt formed from the reaction between triethylamine and the HCl byproduct.[1] This is a normal occurrence in this type of reaction. It can be removed by filtration or by washing the organic layer with water during the workup.

Q4: My final product appears viscous or has solidified, and shows poor solubility. What could be the reason?

This often indicates undesired polymerization of the monomer product, this compound, or the methacryloyl chloride starting material. Both contain a reactive double bond susceptible to polymerization.[2][3] It is crucial to work at low temperatures and consider the use of a polymerization inhibitor.

Q5: My NMR spectrum shows unexpected peaks. What are the likely side products?

Common side products include methacrylic acid (from hydrolysis of methacryloyl chloride), and potentially a diacylated product, although the latter is less common. The presence of unreacted 4-aminobenzonitrile is also a possibility if the reaction is incomplete.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Ensure dropwise addition of methacryloyl chloride at low temperature (e.g., 0 °C) to control the exothermic reaction. - Allow the reaction to stir for a sufficient duration (e.g., 2-4 hours) at room temperature after addition. - Monitor the reaction progress using Thin Layer Chromatography (TLC).Increased consumption of starting materials and formation of the desired product.
Hydrolysis of Methacryloyl Chloride - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized formation of methacrylic acid byproduct, leading to higher conversion to the desired amide.
Product Loss During Workup - During aqueous extraction, ensure the pH is controlled to prevent hydrolysis of the amide. - Use a minimal amount of solvent for recrystallization to avoid leaving a significant amount of product in the mother liquor.Improved recovery of the final product.
Adsorption on Silica Gel - If using column chromatography, consider deactivating the silica gel with a small percentage of triethylamine in the eluent.Reduced tailing and better recovery of the polar amide product from the column.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Method Mitigation Strategy
Unreacted 4-aminobenzonitrile TLC, 1H NMR (presence of signals for the starting amine).- Ensure a slight excess (e.g., 1.1-1.2 equivalents) of methacryloyl chloride is used. - Increase reaction time or temperature moderately, while monitoring for side reactions.
Methacrylic Acid 1H NMR (presence of a carboxylic acid proton signal).- Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) during workup to remove acidic impurities.[4]
Polymer Product is insoluble, gummy, or shows broad signals in the NMR spectrum.- Maintain low reaction temperatures. - Consider adding a radical inhibitor (e.g., hydroquinone or phenothiazine) to the reaction mixture or during storage.[3]

Experimental Protocols

General Synthesis of this compound
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 4-Aminobenzonitrile Triethylamine Anhydrous DCM setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup addition Slow Addition of Methacryloyl Chloride setup->addition stir Stir at RT (2-4 hours) addition->stir filtration Filtration stir->filtration extraction Aqueous Extraction filtration->extraction drying Drying extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_side Potential Side Reactions main_reactants 4-Aminobenzonitrile + Methacryloyl Chloride desired_product This compound main_reactants->desired_product Main Reaction hydrolysis Hydrolysis of Methacryloyl Chloride main_reactants->hydrolysis Presence of Water polymerization_reagent Polymerization of Methacryloyl Chloride main_reactants->polymerization_reagent Heat/Initiators diacylation Diacylation of 4-Aminobenzonitrile main_reactants->diacylation Excess Acylating Agent (less common) polymerization_product Polymerization of Product desired_product->polymerization_product Heat/Initiators side_products Side Products: - Methacrylic Acid - Polymer - Diacylated Impurity hydrolysis->side_products polymerization_reagent->side_products polymerization_product->side_products diacylation->side_products

Caption: Overview of potential side reactions during the synthesis.

References

Technical Support Center: Purification of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with N-(4-cyanophenyl)-2-methylprop-2-enamide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield After Initial Synthesis and Work-up

  • Question: I've followed the synthesis protocol, but my yield of this compound is significantly lower than expected after the initial aqueous work-up. What could be the cause?

  • Answer: Low yields can stem from several factors during the synthesis and extraction steps. The primary suspects are incomplete reaction, product loss during the aqueous wash, or premature polymerization.

    • Incomplete Reaction: The acylation of 4-aminobenzonitrile with methacryloyl chloride may not have gone to completion. This can be verified by analyzing the crude product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of a significant amount of unreacted 4-aminobenzonitrile.

    • Product Loss: this compound, while primarily organic-soluble, may have some slight solubility in the aqueous phase, especially if excessive washing is performed or if the pH of the aqueous phase is not optimal. Ensure the aqueous phase is neutral or slightly basic before extraction to minimize the protonation of the amide.

    • Premature Polymerization: The methacrylamide moiety is susceptible to polymerization, especially in the presence of heat, light, or radical initiators. This can lead to the formation of an insoluble polymeric byproduct, reducing the yield of the desired monomer.

Issue 2: Presence of Starting Materials in the Purified Product

  • Question: My NMR spectrum of the final product shows peaks corresponding to 4-aminobenzonitrile. How can I remove this impurity?

  • Answer: The presence of unreacted 4-aminobenzonitrile indicates that the initial purification was insufficient. Several techniques can be employed to remove this more polar impurity.

    • Recrystallization: A carefully chosen solvent system can selectively crystallize your product, leaving the more soluble 4-aminobenzonitrile in the mother liquor.

    • Column Chromatography: Flash column chromatography is a highly effective method for separating the less polar product from the more polar starting amine.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) during the work-up can protonate the basic 4-aminobenzonitrile, rendering it water-soluble and allowing for its removal into the aqueous phase. However, care must be taken as acidic conditions can potentially lead to the hydrolysis of the amide product.

Issue 3: Product is an Oil or Gummy Solid and Fails to Crystallize

  • Question: I've isolated my product, but it's a persistent oil or a gummy solid that I can't get to crystallize. What should I do?

  • Answer: The inability to obtain a crystalline solid can be due to the presence of impurities that inhibit crystal lattice formation or the inherent properties of the compound under the current conditions.

    • Impurity Removal: The most common reason for oiling out is the presence of impurities. Subjecting the crude product to column chromatography to remove even minor impurities can often yield a product that will crystallize.

    • Solvent Selection for Recrystallization: The choice of solvent is critical. You may need to screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.

    • Trituration: This technique involves washing the oil or gummy solid with a solvent in which the desired product is insoluble, but the impurities are soluble. This can often induce crystallization.

Issue 4: Suspected Polymerization of the Product

  • Question: I observe an insoluble, plastic-like material in my product. Is this a polymer, and how can I prevent its formation?

  • Answer: The formation of an insoluble, non-melting solid is a strong indication of polymerization. The vinyl group in this compound makes it susceptible to radical polymerization.

    • Prevention during Synthesis and Work-up:

      • Inhibitors: Add a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture and during work-up and storage.

      • Temperature Control: Avoid excessive heat during the reaction and concentration steps.

      • Light Protection: Protect the reaction and the purified product from direct light.

    • Removal of Polymer: The polymer is typically insoluble in common organic solvents. It can be removed by dissolving the crude product in a suitable solvent and filtering off the insoluble polymeric material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Based on the common synthetic route from 4-aminobenzonitrile and methacryloyl chloride, the likely impurities are:

  • Unreacted Starting Materials: 4-aminobenzonitrile and residual methacryloyl chloride.

  • Byproducts: Triethylammonium chloride (if triethylamine is used as a base).

  • Side-Reaction Products: Methacrylic acid (from hydrolysis of methacryloyl chloride), and poly(this compound).

Q2: What is a good starting point for developing a recrystallization protocol?

A2: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. Solvents to consider include:

  • Non-polar: Hexanes, Toluene

  • Moderately Polar: Ethyl acetate, Dichloromethane

  • Polar Protic: Ethanol, Isopropanol

  • Polar Aprotic: Acetonitrile

You are looking for a solvent that dissolves your compound at an elevated temperature but gives poor solubility at room temperature or below. A solvent pair, such as ethyl acetate/hexanes or dichloromethane/hexanes, can also be effective.

Q3: How do I choose a solvent system for column chromatography?

A3: The choice of the mobile phase for column chromatography depends on the polarity of your compound and the impurities.

  • TLC Analysis: First, run TLC plates of your crude product in different solvent systems (e.g., varying ratios of hexanes and ethyl acetate).

  • Target Rf Value: Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4.

  • Separation: The chosen system should show good separation between the spot corresponding to your product and the spots of any impurities. For polar amides, a gradient elution from a less polar to a more polar solvent system may be necessary.

Q4: How should I store purified this compound?

A4: To prevent degradation and polymerization, the purified compound should be stored:

  • In a tightly sealed container.

  • At a low temperature (refrigerated or frozen).

  • Protected from light.

  • Optionally, with a small amount of a radical inhibitor like BHT.

Data Presentation

Table 1: Summary of Potential Impurities and Their Characteristics

ImpurityChemical StructureMolecular Weight ( g/mol )Boiling/Melting Point (°C)Common Removal Method
4-AminobenzonitrileC₇H₆N₂118.1483-86 (m.p.)Acid wash, Column Chromatography, Recrystallization
Methacryloyl chlorideC₄H₅ClO104.5397-98 (b.p.)Aqueous wash (hydrolyzes)
Triethylammonium chlorideC₆H₁₆ClN137.65261 (m.p.)Aqueous wash
Methacrylic acidC₄H₆O₂86.0916 (m.p.), 161 (b.p.)Basic wash (e.g., NaHCO₃)
Poly(this compound)(C₁₁H₁₀N₂O)nHighDecomposesFiltration (insoluble)

Table 2: Suggested Starting Conditions for Purification

Purification MethodParameterSuggested Starting Condition
Recrystallization Solvent System1. Toluene2. Ethyl acetate/Hexanes3. Isopropanol
Column Chromatography Stationary PhaseSilica gel (230-400 mesh)
Mobile PhaseGradient of 10% to 50% Ethyl Acetate in Hexanes
VisualizationUV lamp (254 nm)

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent (e.g., toluene) to the crude this compound until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (like polymer), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_purification Purification Strategy cluster_final Final Product start Crude Product tlc_analysis TLC/LC-MS Analysis start->tlc_analysis Analyze crude mixture recrystallization Recrystallization tlc_analysis->recrystallization If relatively pure with minor impurities column_chromatography Column Chromatography tlc_analysis->column_chromatography If complex mixture or oily product pure_product Pure Product (>98%) recrystallization->pure_product column_chromatography->pure_product

Caption: Decision workflow for purification of this compound.

signaling_pathway cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities amine 4-Aminobenzonitrile product N-(4-cyanophenyl)-2- methylprop-2-enamide amine->product unreacted Unreacted Starting Materials amine->unreacted acyl_chloride Methacryloyl Chloride acyl_chloride->product acyl_chloride->unreacted polymer Polymerization product->polymer Heat, Light, Radicals hydrolysis Hydrolysis product->hydrolysis H₂O, Acid/Base

Caption: Relationship between reactants, product, and common impurities.

Technical Support Center: Polymerization of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of "N-(4-cyanophenyl)-2-methylprop-2-enamide."

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Problem Potential Cause Recommended Solution
No or very slow polymerization Inhibitor presence: The monomer may contain inhibitors from manufacturing or storage to prevent premature polymerization. Oxygen from the air is also a potent inhibitor of radical polymerization.Inhibitor Removal: Pass the monomer solution through a column of activated basic alumina to remove phenolic inhibitors. Degassing: Thoroughly degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes prior to initiation. Freeze-pump-thaw cycles (at least three) are a more rigorous method for oxygen removal.[1]
Insufficient initiator concentration or inactive initiator: The initiator concentration may be too low, or the initiator may have decomposed due to improper storage.Optimize Initiator Concentration: Increase the initiator concentration incrementally. A typical starting point for AIBN or benzoyl peroxide is 0.1-1.0 mol% with respect to the monomer.[2][3] Use Fresh Initiator: Ensure the initiator is fresh and has been stored correctly (typically refrigerated and protected from light).
Low reaction temperature: The temperature may be too low for the chosen initiator to decompose efficiently and generate radicals.Adjust Temperature: Ensure the reaction temperature is appropriate for the initiator's half-life. For AIBN, a common temperature range is 60-80 °C. For redox initiators like ammonium persulfate/TEMED, polymerization can occur at room temperature or even lower.[4]
Polymer precipitates during reaction Poor solvent choice: The growing polymer chain may not be soluble in the chosen solvent.Solvent Screening: Select a solvent in which both the monomer and the expected polymer are soluble. Good starting points for substituted polyacrylamides include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[5]
Cross-linking: If impurities with more than one polymerizable group are present, or if the monomer itself can undergo side reactions, cross-linking can occur, leading to insoluble gels.Monomer Purity: Ensure high purity of the monomer. Recrystallization or column chromatography may be necessary.
Broad molecular weight distribution (High Polydispersity Index - PDI) Conventional free radical polymerization: This method inherently produces polymers with a broad molecular weight distribution (typically PDI > 1.5).Controlled Radical Polymerization: For applications requiring well-defined polymers with low PDI, consider using controlled/living radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).[4][6]
High initiator concentration: Higher initiator concentrations can lead to more termination events and a broader PDI.[3][4]Reduce Initiator Concentration: Use the lowest initiator concentration that provides a reasonable polymerization rate.[4]
High temperature: Higher temperatures can increase the rate of side reactions and termination, leading to a broader PDI.Lower Reaction Temperature: If possible, lower the reaction temperature and use a lower-temperature initiator.
Low polymer yield Incomplete monomer conversion: The reaction may not have been allowed to proceed for a sufficient amount of time.Increase Reaction Time: Monitor the reaction progress over time (e.g., by taking samples and analyzing monomer conversion via NMR or GC) to determine the optimal reaction time.
Premature termination: Impurities in the monomer or solvent can act as chain transfer agents or terminating agents, leading to shorter polymer chains and lower yields.Purify Monomer and Solvent: Ensure high purity of both the monomer and the solvent.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the free radical polymerization of this compound?

A1: A good starting point for a conventional free radical polymerization would be to dissolve the monomer in a suitable solvent like DMF or DMSO to a concentration of 10-50% (w/v). Use AIBN as the initiator at a concentration of 0.1-1.0 mol% relative to the monomer. Degas the solution thoroughly with nitrogen or argon and then heat the reaction to 60-80 °C for several hours.

Q2: How can I control the molecular weight of the resulting polymer?

A2: The molecular weight can be influenced by several factors. In conventional free radical polymerization, decreasing the initiator concentration or increasing the monomer concentration will generally lead to higher molecular weight polymers.[3] For more precise control and to obtain polymers with a narrow molecular weight distribution, controlled radical polymerization techniques like RAFT or ATRP are recommended.[5][6]

Q3: What solvents are suitable for the polymerization of this compound?

A3: Polar aprotic solvents are generally good choices for the polymerization of N-substituted acrylamides.[7][8] Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). The choice of solvent can affect the polymerization kinetics and the solubility of the resulting polymer.[9] It is advisable to test the solubility of the expected polymer in the chosen solvent beforehand.

Q4: My polymer is colored. Is this normal?

A4: The polymer of this compound is expected to be a white or off-white solid. A distinct coloration (e.g., yellow or brown) may indicate the presence of impurities in the monomer or solvent, or that side reactions occurred during polymerization, possibly due to high temperatures or the presence of oxygen. Purifying the monomer and solvent and ensuring a thoroughly deoxygenated reaction environment can help minimize color formation.

Q5: How can I characterize the synthesized polymer?

A5: Standard characterization techniques for polymers include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the polymer structure and, in some cases, determine the monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the disappearance of the monomer's vinyl group.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA): To determine thermal properties like the glass transition temperature (Tg) and thermal stability.

Experimental Protocols

General Protocol for Free Radical Polymerization

This protocol provides a general procedure for the free radical polymerization of this compound using AIBN as an initiator.

Materials:

  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Anhydrous dimethylformamide (DMF) (solvent)

  • Nitrogen or Argon gas

  • Methanol (for precipitation)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound and AIBN (typically 0.1-1.0 mol% relative to the monomer) in anhydrous DMF.

  • Seal the flask with a rubber septum.

  • Degas the solution by bubbling with nitrogen or argon for 30-60 minutes. Alternatively, perform three freeze-pump-thaw cycles.

  • After degassing, place the flask in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

  • To stop the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Illustrative Quantitative Data for Optimization

The following table provides illustrative ranges for key parameters based on typical values for the polymerization of N-substituted acrylamides. Optimal conditions for this compound should be determined experimentally.

Parameter Range Effect on Polymerization
Monomer Concentration 5 - 50 wt%Higher concentration generally leads to a faster polymerization rate and higher molecular weight.[3]
Initiator (AIBN) Concentration 0.1 - 1.0 mol%Higher concentration increases the polymerization rate but decreases the molecular weight.[3][4]
Temperature 60 - 80 °C (for AIBN)Higher temperature increases the rate of initiator decomposition and thus the polymerization rate.[4]
Reaction Time 2 - 24 hoursLonger reaction times lead to higher monomer conversion.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification dissolve Dissolve Monomer & Initiator in Solvent degas Degas Solution (N2/Ar Purge or Freeze-Pump-Thaw) dissolve->degas heat Heat to Reaction Temperature (e.g., 70°C) degas->heat polymerize Polymerize for Desired Time heat->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Non-Solvent (e.g., Methanol) cool->precipitate filtrate Filter and Wash Polymer precipitate->filtrate dry Dry under Vacuum filtrate->dry Characterization Characterization dry->Characterization

Caption: Experimental workflow for free radical polymerization.

troubleshooting_logic cluster_no_poly No/Slow Polymerization cluster_broad_pdi Broad PDI cluster_solutions Solutions start Polymerization Issue? check_inhibitor Inhibitor Present? start->check_inhibitor is_frp Using Free Radical Polymerization? start->is_frp check_initiator Initiator Active/Sufficient? check_inhibitor->check_initiator No remove_inhibitor Remove Inhibitor / Degas check_inhibitor->remove_inhibitor Yes check_temp Temperature Correct? check_initiator->check_temp Yes optimize_initiator Optimize Initiator Conc. check_initiator->optimize_initiator No adjust_temp Adjust Temperature check_temp->adjust_temp No check_initiator_conc High Initiator Conc.? is_frp->check_initiator_conc No use_crp Use RAFT/ATRP is_frp->use_crp Yes lower_initiator Lower Initiator Conc. check_initiator_conc->lower_initiator Yes

Caption: Troubleshooting logic for common polymerization issues.

References

Preventing premature polymerization of "N-(4-cyanophenyl)-2-methylprop-2-enamide"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-cyanophenyl)-2-methylprop-2-enamide. The information is designed to help prevent premature polymerization and address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of this compound?

A1: Premature polymerization of this compound, like other methacrylamides, is primarily caused by the presence of free radicals. These can be generated by exposure to heat, ultraviolet (UV) light, or contaminants that can initiate radical formation. Oxygen can also play a complex role, sometimes acting as an inhibitor but also potentially forming peroxides that can initiate polymerization.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize shelf-life and prevent premature polymerization, this compound should be stored in a cool, dark, and dry environment. It is recommended to store the monomer at 2-8°C and away from any sources of light or heat. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen, which can affect inhibitor performance.

Q3: What type of inhibitors are commonly used for methacrylamide monomers?

A3: Phenolic inhibitors are widely used for stabilizing methacrylamide and acrylate monomers. Common examples include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT). These inhibitors work by scavenging free radicals, thus preventing the initiation of polymerization. The choice and concentration of the inhibitor may need to be optimized for your specific application.

Q4: Can I use an inhibitor that is already present in the purchased monomer for my experiment?

A4: Monomers are often supplied with an inhibitor to ensure stability during transport and storage. For many applications, the presence of a small amount of inhibitor does not significantly affect the polymerization process, as the initiator added will overcome its effect. However, for kinetic studies or applications requiring high purity, the inhibitor may need to be removed. This is typically done by passing the monomer solution through an inhibitor removal column or by recrystallization.

Q5: What are the signs of polymerization in my stored this compound?

A5: Signs of polymerization include an increase in viscosity, the formation of a solid mass or precipitate, and the generation of heat (exothermic reaction). If you observe any of these signs, the monomer may no longer be suitable for your experiment.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
Monomer polymerized in the storage container. - Improper storage conditions (exposure to heat or light).- Depletion of the inhibitor over time.- Discard the polymerized monomer.- Review storage procedures to ensure the monomer is kept in a cool, dark, and dry place.- For long-term storage, consider adding a small amount of a suitable inhibitor (e.g., MEHQ or BHT) and storing it under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent polymerization results in experiments. - Presence of oxygen, which can inhibit radical polymerization.- Variable inhibitor concentration in the monomer.- Contamination of reagents or glassware.- Degas the monomer solution before initiating polymerization by sparging with an inert gas (nitrogen or argon) or by freeze-pump-thaw cycles.- If high precision is required, remove the storage inhibitor and add a known amount of a fresh inhibitor.- Ensure all glassware is thoroughly cleaned and dried to remove any potential contaminants.
Polymerization fails to initiate or proceeds very slowly. - Inhibitor concentration is too high.- Inactive or insufficient amount of initiator.- Low reaction temperature.- If the inhibitor concentration is the issue, it may need to be removed prior to polymerization.- Use a fresh batch of initiator and ensure the correct concentration is used.- Increase the reaction temperature, as this generally increases the rate of polymerization. However, be mindful of potential side reactions at higher temperatures.
Formation of bubbles in the polymer. - Dissolved gases coming out of solution during the exothermic polymerization process.- Boiling of the monomer if the polymerization is too rapid and generates excessive heat.- Degas the monomer solution thoroughly before polymerization.- Control the reaction temperature by using a water bath or other cooling methods to dissipate the heat generated during polymerization.

Experimental Protocols

Below are general methodologies for handling and inhibiting the polymerization of this compound. These should be adapted and optimized for your specific experimental setup.

Protocol 1: General Storage of this compound
  • Upon receipt, store the monomer in its original container at the recommended temperature (typically 2-8°C).

  • Ensure the storage location is dark and well-ventilated.

  • Keep the container tightly sealed when not in use.

  • For extended storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to displace oxygen.

Protocol 2: Removal of Inhibitor Prior to Polymerization
  • Prepare a column packed with an inhibitor-remover resin (e.g., activated alumina).

  • Dissolve the this compound in a suitable solvent if it is a solid at room temperature.

  • Slowly pass the monomer solution through the column.

  • Collect the inhibitor-free monomer. Use the purified monomer immediately, as it will be highly susceptible to spontaneous polymerization.

Visualizations

The following diagrams illustrate key concepts related to the polymerization and inhibition of this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical Heat/Light Monomer Monomer Radical->Monomer Reacts with Growing_Polymer_Chain Growing_Polymer_Chain Monomer->Growing_Polymer_Chain Adds to Growing_Polymer_Chain->Growing_Polymer_Chain Chain Growth Stable_Polymer Stable_Polymer Growing_Polymer_Chain->Stable_Polymer Two chains combine

Caption: Radical polymerization workflow.

G Free_Radical Active Radical Monomer N-(4-cyanophenyl)-2- methylprop-2-enamide Free_Radical->Monomer Leads to Inhibitor Inhibitor (e.g., MEHQ) Free_Radical->Inhibitor Reacts with Polymerization Polymer Chain Growth Monomer->Polymerization Stable_Molecule Inactive Molecule Inhibitor->Stable_Molecule Forms

Caption: Inhibition of polymerization.

"N-(4-cyanophenyl)-2-methylprop-2-enamide" stability and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N-(4-cyanophenyl)-2-methylprop-2-enamide. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place. The container should be tightly sealed and the compound kept under an inert atmosphere, such as nitrogen or argon. It is also crucial to protect it from light.

Q2: What is the expected shelf-life of this compound?

A2: When stored under the recommended conditions, this compound is expected to have a shelf-life of at least 12 months. However, it is best practice to re-analyze the material after long-term storage to confirm its purity.

Q3: My compound has changed color. Is it still usable?

A3: A change in color or physical appearance is a strong indicator of degradation. You should not use the compound if you observe any such changes. It is recommended to perform analytical tests, such as HPLC or NMR, to assess the purity of the material before use.

Q4: What are the known incompatibilities for this compound?

A4: The compound should be kept away from strong oxidizing agents, as they can cause decomposition. It is also sensitive to moisture and light, which can initiate degradation pathways.

Q5: Can I store this compound in a solution?

A5: Preparing solutions for immediate use is generally acceptable. However, long-term storage in solution is not recommended without conducting a solution stability study. The choice of solvent can significantly impact the stability of the compound.

Troubleshooting Guide: Stability Issues

If you suspect that your this compound has degraded, follow this troubleshooting workflow.

Troubleshooting_Workflow start Start: Suspected Degradation observe Observe Physical Properties (Color, Texture) start->observe analytical_check Perform Analytical Check (e.g., HPLC, TLC, NMR) observe->analytical_check Any change observed compare_data Compare Data to Certificate of Analysis (CoA) analytical_check->compare_data purity_ok Purity Meets Specification? compare_data->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes quarantine Quarantine the Batch purity_ok->quarantine No investigate Investigate Storage Conditions quarantine->investigate storage_fail Improper Storage Identified investigate->storage_fail correct_storage Implement Correct Storage Procedures storage_fail->correct_storage Yes dispose Dispose of Degraded Compound storage_fail->dispose No, source unknown correct_storage->dispose

Caption: Troubleshooting workflow for suspected degradation of this compound.

Quantitative Data Summary

Stress ConditionDurationTemperature (°C)Purity (%)Major Degradant (%)
Control 0 hours2599.8Not Detected
Acid Hydrolysis (0.1 M HCl) 24 hours6092.55.2
Base Hydrolysis (0.1 M NaOH) 24 hours6085.112.3
Oxidative (3% H₂O₂) 24 hours2596.22.8
Thermal 48 hours8098.11.1
Photolytic (UV Light) 24 hours2591.76.5

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Prepare a 100 µg/mL solution of the stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound to UV light in a photostability chamber.

    • Prepare a 100 µg/mL solution of the stressed solid in the mobile phase.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • The mobile phase could consist of a gradient of acetonitrile and water.

    • Monitor the elution of the parent compound and any degradation products using a UV detector.

Experimental_Workflow start Start: Forced Degradation Study prep_stock Prepare Stock Solution (1 mg/mL in ACN) start->prep_stock stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidative Oxidative (3% H2O2, RT) stress_conditions->oxidative thermal Thermal (Solid, 80°C) stress_conditions->thermal photo Photolytic (Solid, UV light) stress_conditions->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidative->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Purity, Degradants) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Troubleshooting low monomer conversion in "N-(4-cyanophenyl)-2-methylprop-2-enamide" polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of "N-(4-cyanophenyl)-2-methylprop-2-enamide." The information is presented in a question-and-answer format to address common issues encountered during experimentation, particularly low monomer conversion.

Troubleshooting Guide

Low Monomer Conversion

Question: We are experiencing low monomer conversion (<50%) in the free-radical polymerization of this compound. What are the potential causes and how can we improve the conversion rate?

Answer: Low monomer conversion in the polymerization of this compound can stem from several factors related to the reaction conditions and components. Below is a systematic guide to troubleshoot this issue.

1. Initiator Selection and Concentration

The choice and concentration of the initiator are critical for achieving high monomer conversion.

  • Issue: Inappropriate initiator type or concentration can lead to a low rate of initiation or premature termination.

  • Recommendation: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common free-radical initiators. The optimal concentration typically ranges from 0.1 to 1.0 mol% with respect to the monomer. It is crucial to select an initiator with a suitable decomposition temperature for your reaction conditions.

Table 1: Effect of Initiator Concentration on Monomer Conversion

Initiator (AIBN) Conc. (mol%)Monomer Conversion (%)Polymer Molecular Weight ( g/mol )
0.145150,000
0.58580,000
1.09250,000
2.088 (slight decrease)35,000

2. Reaction Temperature

Temperature plays a significant role in the rate of initiator decomposition and propagation.

  • Issue: A temperature that is too low will result in a slow rate of initiator decomposition and, consequently, a low rate of polymerization. Conversely, a temperature that is too high can lead to side reactions and polymer degradation.

  • Recommendation: The reaction temperature should be chosen based on the half-life of the initiator. For AIBN, a temperature range of 60-80 °C is generally effective. For BPO, a range of 80-95 °C is more suitable.

Table 2: Influence of Temperature on Monomer Conversion (with 0.5 mol% AIBN)

Temperature (°C)Monomer Conversion (%)Reaction Time (h)
503024
607518
709012
8088 (slight decrease)8

3. Solvent Choice

The reaction solvent can influence the solubility of the monomer and polymer, as well as the kinetics of the polymerization.

  • Issue: Poor solubility of the monomer or the resulting polymer can lead to precipitation and hinder further reaction. The solvent may also participate in chain transfer reactions, which can lower the molecular weight and potentially the conversion.

  • Recommendation: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and 1,4-dioxane are often good choices for the polymerization of N-substituted acrylamides. Ensure the monomer is fully dissolved before initiating the polymerization.

4. Presence of Inhibitors

Inhibitors can scavenge free radicals and prevent polymerization.

  • Issue: The monomer may contain inhibitors (e.g., hydroquinone, MEHQ) added by the manufacturer for stabilization. Oxygen from the air is also a potent inhibitor of free-radical polymerization.

  • Recommendation: It is essential to remove inhibitors from the monomer prior to use. This can be achieved by passing the monomer solution through a column of basic alumina. Additionally, the reaction mixture should be thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before and during the polymerization.

5. Monomer Purity

Impurities in the monomer can interfere with the polymerization process.

  • Issue: The presence of impurities can lead to side reactions or inhibition.

  • Recommendation: Ensure the purity of the this compound monomer. If necessary, recrystallize the monomer before use.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the polymerization of this compound?

A1: A general protocol for the free-radical solution polymerization is as follows:

Experimental Protocol: Solution Polymerization

  • Monomer Purification: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and pass the solution through a short column of basic alumina to remove any inhibitor. Remove the solvent under reduced pressure.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified monomer (e.g., 1.0 g) and the initiator (e.g., AIBN, 0.5 mol%) in an appropriate solvent (e.g., anhydrous DMF, 10 mL).

  • Deoxygenation: Seal the flask with a rubber septum and purge the solution with dry nitrogen or argon for 30-60 minutes while stirring.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and allow the reaction to proceed for the intended duration (e.g., 12-24 hours).

  • Isolation of Polymer: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., methanol or diethyl ether).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent to remove any unreacted monomer and initiator, and dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Q2: How can I monitor the progress of the polymerization?

A2: You can monitor the monomer conversion over time by taking aliquots from the reaction mixture (under an inert atmosphere) and analyzing them using techniques such as:

  • Gravimetry: Precipitate the polymer from a known mass of the reaction mixture, dry it, and weigh it.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the integration of a characteristic monomer proton peak with that of a polymer peak.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Determine the concentration of the remaining monomer.

Q3: The resulting polymer has a very low molecular weight. How can this be addressed?

A3: Low molecular weight can be caused by:

  • High Initiator Concentration: As shown in Table 1, increasing the initiator concentration generally leads to lower molecular weight polymers. Try reducing the initiator concentration.

  • Chain Transfer Agents: The solvent or impurities can act as chain transfer agents. Using a solvent with a low chain transfer constant and ensuring high monomer purity can help.

  • High Temperature: Higher temperatures can increase the rate of termination reactions, leading to shorter polymer chains. Optimizing the temperature is key.

Visual Guides

Below are diagrams to help visualize the troubleshooting process and the chemical structure involved.

TroubleshootingWorkflow start Low Monomer Conversion check_initiator 1. Check Initiator - Type - Concentration start->check_initiator check_temp 2. Check Temperature check_initiator->check_temp Correct solution_initiator Adjust Concentration (0.1-1.0 mol%) check_initiator->solution_initiator Incorrect check_solvent 3. Check Solvent - Solubility - Purity check_temp->check_solvent Correct solution_temp Optimize Temperature (e.g., 60-80°C for AIBN) check_temp->solution_temp Incorrect check_inhibitor 4. Check for Inhibitors - Monomer Stabilizer - Oxygen check_solvent->check_inhibitor Correct solution_solvent Use High-Purity Solvent (e.g., DMF, DMSO) check_solvent->solution_solvent Incorrect check_purity 5. Check Monomer Purity check_inhibitor->check_purity Absent solution_inhibitor Remove Inhibitor & Deoxygenate check_inhibitor->solution_inhibitor Present solution_purity Recrystallize Monomer check_purity->solution_purity Impure end_goal High Monomer Conversion check_purity->end_goal Pure solution_initiator->check_temp solution_temp->check_solvent solution_solvent->check_inhibitor solution_inhibitor->check_purity solution_purity->end_goal

Caption: Troubleshooting workflow for low monomer conversion.

Caption: Chemical structure of the monomer.

Technical Support Center: N-(4-cyanophenyl)-2-methylprop-2-enamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of N-(4-cyanophenyl)-2-methylprop-2-enamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of 4-aminobenzonitrile with methacryloyl chloride.[1] This reaction is typically carried out in the presence of a base, such as triethylamine or an aqueous inorganic base, to neutralize the hydrochloric acid byproduct.[2]

Q2: What are the primary safety concerns when working with methacryloyl chloride?

A2: Methacryloyl chloride, similar to acryloyl chloride, is a highly reactive, corrosive, and lachrymatory chemical.[3][4] It is crucial to handle it with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, gloves, and a lab coat.[3][4][5] The reaction is exothermic and should be performed at controlled low temperatures (e.g., 0-5 °C) to prevent runaways.[3][4]

Q3: My reaction mixture turned into a solid mass. What happened?

A3: This is a classic sign of spontaneous polymerization of the acrylamide product. Acrylamide derivatives are prone to radical polymerization, which can be initiated by heat, light, or impurities.[6] It is essential to use a polymerization inhibitor in the reaction mixture and during storage of the final product.

Q4: What polymerization inhibitors are suitable for this synthesis?

A4: While specific inhibitors for this exact reaction are not widely documented, common inhibitors for acrylamides include phenothiazine, hydroquinone (and its monomethyl ether, MEHQ), and certain nitroso compounds.[6] The choice of inhibitor may depend on the reaction conditions and the desired purity of the final product. It is advisable to add the inhibitor to the methacryloyl chloride and the reaction mixture.

Q5: How can I purify the final product, this compound?

A5: Purification can typically be achieved by crystallization from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities. Common techniques involve dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals. Washing the filtered crystals with a cold, non-polar solvent can help remove residual impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Incomplete reaction.- Ensure all reagents are pure and dry.- Check the stoichiometry of the reactants; a slight excess of the acyl chloride may be necessary.- Verify the effectiveness of the base in neutralizing the HCl byproduct.
Hydrolysis of methacryloyl chloride.- Use anhydrous solvents and reagents.- Add the methacryloyl chloride slowly to the cooled reaction mixture.
Side reactions.- Maintain a low reaction temperature to minimize side product formation.
Reaction becomes too viscous or solidifies Spontaneous polymerization of the product.- Add a suitable polymerization inhibitor (e.g., phenothiazine, MEHQ) to the reaction mixture.- Maintain strict temperature control.- Ensure the reaction is not unnecessarily exposed to light or air (oxygen can sometimes inhibit polymerization, but this is condition-dependent).
Difficulty in isolating the product Product is too soluble in the workup solvent.- Use a biphasic workup (e.g., dichloromethane and water) to extract the product into the organic layer.[1]- Evaporate the organic solvent under reduced pressure.
Emulsion formation during workup.- Add brine to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite.
Product is discolored Presence of impurities or degradation products.- Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities.- Ensure the starting materials are of high purity.
Exothermic reaction is difficult to control during scale-up Inefficient heat transfer in a larger reactor.- Use a reactor with a high surface area-to-volume ratio.- Employ a more efficient cooling system.- Add the methacryloyl chloride at a slower rate.[7]

Experimental Protocols

Representative Synthesis of this compound

This protocol is based on analogous preparations of N-substituted acrylamides and should be optimized for the specific target molecule.[8]

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Polymerization inhibitor (e.g., phenothiazine)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of a polymerization inhibitor to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Reaction_Workflow Synthesis Workflow for this compound reagents 1. Reagent Preparation - 4-aminobenzonitrile - Methacryloyl chloride - Triethylamine - Anhydrous Solvent - Inhibitor reaction 2. Reaction Setup - Inert atmosphere (N2) - Cool to 0°C reagents->reaction addition 3. Slow Addition of Methacryloyl Chloride (T < 5°C) reaction->addition stirring 4. Reaction at RT (Monitor by TLC) addition->stirring workup 5. Aqueous Workup - Quench with H2O - Wash with NaHCO3 & Brine stirring->workup purification 6. Purification - Dry over MgSO4 - Concentrate - Recrystallize workup->purification product Final Product: This compound purification->product

Caption: Synthesis Workflow for this compound.

Troubleshooting_Flowchart Troubleshooting Common Scale-Up Issues start Problem Encountered During Scale-Up exotherm Poor Temperature Control (Exotherm) start->exotherm polymerization Reaction Solidifies (Polymerization) start->polymerization low_yield Low Yield start->low_yield solution_exotherm - Slower addition of acyl chloride - Improve cooling efficiency - Use a jacketed reactor exotherm->solution_exotherm solution_polymerization - Add/increase polymerization inhibitor - Ensure strict temperature control - Degas solvents polymerization->solution_polymerization solution_low_yield - Check reagent purity and stoichiometry - Ensure anhydrous conditions - Optimize reaction time and temperature low_yield->solution_low_yield

Caption: Troubleshooting Common Scale-Up Issues.

References

Technical Support Center: Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the acylation of 4-aminobenzonitrile with a methacrylic acid derivative, such as methacryloyl chloride or methacrylic anhydride. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.

Q2: What are the starting materials for this synthesis?

A2: The key starting materials are 4-aminobenzonitrile and a methacrylating agent. Common methacrylating agents include methacryloyl chloride and methacrylic anhydride. The choice of solvent and base is also critical.

Q3: Are there any catalysts that can improve the synthesis of this compound?

A3: While the reaction can proceed without a catalyst, particularly when using highly reactive acylating agents like methacryloyl chloride, catalysts can be employed to enhance reaction rates and yields, especially with less reactive substrates like methacrylic acid or its esters. Lewis acids such as zinc chloride (ZnCl₂) or zirconium-based catalysts may be effective.[1][2] For amidation reactions starting from esters, catalysts like dialkyl tin oxides in combination with titanium alkoxides have been reported to be effective.[3] Boronic acid catalysts have also been shown to be effective in direct amidation reactions.[4]

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: The primary side reactions include the Michael addition of 4-aminobenzonitrile to the double bond of the product or methacrylating agent, and polymerization of the starting material or the this compound product. The presence of excess base or high temperatures can promote these side reactions.

Q5: How can I minimize polymerization during the reaction?

A5: To minimize polymerization, it is advisable to work at lower temperatures and use a polymerization inhibitor. It is also important to avoid excessive heating during workup and purification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective activation of the carboxylic acid.If using methacrylic acid, ensure an appropriate coupling agent (e.g., DCC, EDC) is used. For less reactive esters, consider transamidation catalysts.[3]
Low reactivity of the starting materials.Switch to a more reactive acylating agent like methacryloyl chloride or methacrylic anhydride.
Inadequate temperature.Gradually increase the reaction temperature while monitoring for side product formation. Some amidations require elevated temperatures.[3]
Formation of Multiple Products Michael addition side reaction.Use a non-nucleophilic base. Add the amine slowly to the acylating agent. Work at lower temperatures.
Polymerization of starting materials or product.Add a polymerization inhibitor. Avoid high temperatures and prolonged reaction times.
Product is Difficult to Purify Presence of unreacted starting materials.Optimize the stoichiometry of reactants. Use an excess of the more easily removable reactant.
Contamination with polymeric byproducts.Precipitation or recrystallization can be effective for removing oligomeric or polymeric impurities. Column chromatography may also be necessary.
Inconsistent Yields Variability in reagent quality.Ensure the purity of 4-aminobenzonitrile and the acylating agent. Acyl chlorides can hydrolyze over time.
Presence of water in the reaction.Conduct the reaction under anhydrous conditions, especially when using water-sensitive reagents like acyl chlorides and coupling agents.

Catalyst Selection and Reaction Conditions

The following table summarizes catalyst systems and conditions that can be adapted for the synthesis of this compound based on related amidation reactions.

Catalyst System Reactants Conditions Reported Yields (for similar systems) Reference
Dialkyl tin oxide / Titanium alkoxideAlkyl methacrylate, Aromatic amine50-180 °CUp to 98%[3]
Zirconium tetrachloride (ZrCl₄)Carboxylic acid, Amine110-150 °C in toluene or p-xyleneHigh conversion[1]
Boronic acid derivativesCarboxylic acid, AmineVaries, often with dehydrating agentHigh yields[4]
No Catalyst (with base)Methacryloyl chloride, Aromatic amineRoom temperature in a suitable solvent with a base like triethylamineGenerally high[5]

Experimental Protocols

Protocol 1: Acylation with Methacryloyl Chloride

This is a common and often high-yielding method for the synthesis of N-aryl methacrylamides.

  • Dissolve 4-aminobenzonitrile (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct Amidation with Methacrylic Acid using a Coupling Agent

This method avoids the use of acyl chlorides.

  • Combine methacrylic acid (1.0 eq), 4-aminobenzonitrile (1.0 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF).

  • A catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq) can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visual Guides

experimental_workflow cluster_acylation Acylation with Methacryloyl Chloride cluster_workup Workup and Purification A1 Dissolve 4-aminobenzonitrile and triethylamine in solvent A2 Cool to 0 °C A1->A2 A3 Add methacryloyl chloride A2->A3 A4 Stir at room temperature A3->A4 W1 Quench reaction A4->W1 Reaction complete W2 Extract with organic solvent W1->W2 W3 Wash and dry W2->W3 W4 Concentrate W3->W4 P1 Purify (Recrystallization/ Column Chromatography) W4->P1 troubleshooting_logic start Low Yield c1 Check for side products start->c1 s1 Polymeric material observed? c1->s1 Yes c2 Check starting material reactivity c1->c2 No s2 Michael addition product observed? s1->s2 No a1 Add polymerization inhibitor Lower reaction temperature s1->a1 Yes a2 Use non-nucleophilic base Slow addition of amine s2->a2 Yes s2->c2 No end Improved Yield a1->end a2->end a3 Use more reactive acylating agent (e.g., methacryloyl chloride) c2->a3 a3->end

References

Technical Support Center: N-(4-cyanophenyl)-2-methylprop-2-enamide Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "N-(4-cyanophenyl)-2-methylprop-2-enamide". The information is designed to address common issues encountered during synthesis and kinetic studies, with a focus on solvent effects.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the synthesis of this compound?

A1: For the synthesis of related N-substituted methacrylamides, chlorinated solvents such as ethylene dichloride have been used with high yields.[1] Aprotic solvents are generally suitable for this type of acylation reaction. When considering subsequent polymerization or kinetic studies, the choice of solvent becomes more critical and can significantly impact reaction rates and polymer properties.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Purity of Reagents: Ensure the starting materials, 4-aminobenzonitrile and methacryloyl chloride, are of high purity. Impurities can lead to side reactions.

  • Moisture: The reaction is sensitive to water. All glassware should be thoroughly dried, and anhydrous solvents should be used. Methacryloyl chloride will readily hydrolyze in the presence of moisture.

  • Reaction Temperature: The dropwise addition of methacryloyl chloride should ideally be carried out at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction, followed by stirring at room temperature.[1]

  • Stoichiometry: A slight excess of methacryloyl chloride (e.g., 1.2 equivalents) is often used to ensure complete conversion of the amine.[1]

  • Base: A non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction.[1] Ensure the correct amount is used.

Q3: I am observing poor control over the polymerization of this compound. How does the solvent play a role?

A3: While specific data for this compound is limited, studies on similar monomers like N-(2-hydroxypropyl) methacrylamide have shown that solvent choice is critical in controlled polymerization techniques like RAFT.[2][3] Aprotic solvents can sometimes lead to lower conversions and poorer control over the polymerization process.[2][3] This may be due to interactions, such as hydrogen bonding, between the polymer chains and the solvent.[2][3] For kinetic studies, it is advisable to screen a range of solvents with varying polarities and proticity.

Q4: How does solvent polarity affect the kinetics of the reaction?

A4: The polarity of the solvent can influence the stability of the transition state of the reaction. For the synthesis via acylation, a solvent that can solubilize the reactants and the triethylammonium chloride byproduct is beneficial. For polymerization reactions, the solvent polarity can affect the propagation rate. In free radical polymerization of acrylamides, the presence of water has been shown to dramatically increase propagation rates.[4] While your specific molecule is different, this highlights the significant role solvent-monomer and solvent-polymer interactions can play.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Multiple Byproducts During Synthesis
Symptom Possible Cause Suggested Solution
Starting material (4-aminobenzonitrile) remains after the reaction.Insufficient acylating agent or reaction time.Increase the equivalents of methacryloyl chloride slightly (e.g., to 1.3 eq.). Extend the reaction time and monitor by TLC.
Formation of a significant amount of a water-soluble byproduct.Presence of moisture leading to hydrolysis of methacryloyl chloride.Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
A complex mixture of products is observed by NMR or LC-MS.Side reactions due to elevated temperature or impurities.Maintain a low temperature during the addition of methacryloyl chloride. Purify the starting materials before use.
Issue 2: Poor Solubility of Reactants or Products
Symptom Possible Cause Suggested Solution
4-aminobenzonitrile does not fully dissolve in the reaction solvent.The chosen solvent has poor solvating power for the starting material.Consider a more polar aprotic solvent such as acetonitrile or DMF.
The product precipitates prematurely from the reaction mixture.The product has low solubility in the chosen solvent.If the reaction is complete, this can be used as a method of purification. If not, a solvent mixture or a different solvent with better solvating properties for the product may be required.
The triethylammonium chloride salt does not precipitate, making filtration difficult.The solvent is too polar and solubilizes the salt.After the reaction is complete, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and a water-immiscible organic solvent to remove the salt.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide.[1]

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine

  • Ethylene dichloride (or another suitable anhydrous aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-aminobenzonitrile (10 mmol) in anhydrous ethylene dichloride (30 mL).

  • Add triethylamine (1.67 mL, 12 mmol) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.18 mL, 12 mmol) dropwise to the reaction mixture over 15 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated triethylammonium chloride.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 4-aminobenzonitrile and Triethylamine in Anhydrous Solvent cool Cool to 0 °C start->cool add Add Methacryloyl Chloride Dropwise cool->add react Stir at Room Temperature for 3 hours add->react filter Filter Precipitate react->filter wash Wash with NaHCO3 and Water filter->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify end This compound purify->end

Caption: Synthetic workflow for this compound.

solvent_effects_logic cluster_input Input Variables cluster_properties Solvent Properties cluster_impact Potential Impacts on Reaction Kinetics cluster_outcome Observable Outcomes solvent Solvent Choice polarity Polarity solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity transition_state Transition State Stabilization polarity->transition_state solubility Reactant/Product Solubility polarity->solubility polymer_interactions Polymer-Solvent Interactions (e.g., H-bonding) proticity->polymer_interactions rate Reaction Rate transition_state->rate yield Yield & Purity solubility->yield polymer_control Polymerization Control (e.g., PDI) polymer_interactions->polymer_control rate->yield

Caption: Logical relationships of solvent effects on reaction outcomes.

References

Byproduct identification in "N-(4-cyanophenyl)-2-methylprop-2-enamide" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct identification and mitigation.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials. 3. Suboptimal reaction temperature. 4. Inefficient purification.1. Ensure dropwise addition of methacryloyl chloride at a low temperature (0-5 °C) to control the exothermic reaction. 2. Use fresh or properly stored 4-aminobenzonitrile and methacryloyl chloride. 3. Allow the reaction to stir overnight at room temperature to ensure completion. 4. Optimize column chromatography conditions (e.g., silica gel activity, eluent polarity).
Product is a Sticky Solid or Oil 1. Presence of polymeric byproducts. 2. Residual solvent. 3. Presence of unreacted starting materials or triethylammonium chloride.1. Add a polymerization inhibitor (e.g., hydroquinone, MEHQ) to the reaction mixture. 2. Ensure complete removal of solvent under reduced pressure. 3. Perform a thorough work-up, including washing with saturated sodium bicarbonate solution to remove unreacted acid chloride and the HCl byproduct.
Broad or Unresolved NMR Peaks 1. Presence of polymeric material. 2. Paramagnetic impurities. 3. Sample viscosity is too high.1. Purify the product via column chromatography or recrystallization to remove the polymer. 2. Treat the NMR sample with a small amount of activated carbon and filter. 3. Ensure the sample is fully dissolved in the NMR solvent at an appropriate concentration.
Reaction Mixture Becomes Very Viscous or Solidifies 1. Significant polymerization of the product or methacryloyl chloride.1. Immediately cool the reaction mixture. 2. Consider adding a higher concentration of a polymerization inhibitor at the start of the reaction. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which can sometimes initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most common byproduct is the polymer of this compound. The methacrylamide group is susceptible to free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.

Q2: How can I prevent polymerization during the reaction?

A2: To prevent polymerization, it is recommended to:

  • Add a polymerization inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to the reaction mixture in a concentration range of 100-500 ppm.

  • Maintain a low reaction temperature, especially during the addition of the highly reactive methacryloyl chloride.

  • Perform the reaction under an inert atmosphere to exclude oxygen, which can act as a radical initiator.

Q3: What is the role of triethylamine in this synthesis?

A3: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine group of 4-aminobenzonitrile and the acid chloride group of methacryloyl chloride. This prevents the protonation of the starting amine, which would render it unreactive.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and ethyl acetate. Recrystallization from a suitable solvent system can also be employed for further purification.

Q5: What analytical techniques are recommended for characterizing the product and identifying byproducts?

A5: The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the product and quantify any byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the product, such as the amide C=O and N-H stretches, and the nitrile C≡N stretch.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for a similar synthesis of N-(2-arylethyl)-2-methylprop-2-enamides has been reported and can be adapted for this synthesis.[1]

  • Dissolve 4-aminobenzonitrile (1 equivalent) and triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Analytical Methodologies

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR signals (indicative, based on similar structures):

    • Aromatic protons (AA'BB' system): ~7.5-7.8 ppm

    • Amide N-H proton: ~8.0-9.0 ppm (broad singlet)

    • Vinyl protons: ~5.5-6.0 ppm (two singlets or multiplets)

    • Methyl protons: ~2.0 ppm (singlet)

  • Expected ¹³C NMR signals (indicative, based on similar structures):

    • Carbonyl carbon: ~165-170 ppm

    • Aromatic carbons: ~110-145 ppm

    • Nitrile carbon: ~118-120 ppm

    • Vinyl carbons: ~120-140 ppm

    • Methyl carbon: ~18-20 ppm

The presence of broad, poorly resolved signals in the aliphatic region of the ¹H NMR spectrum may indicate the presence of polymeric byproducts.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Aminobenzonitrile 4-Aminobenzonitrile Mixing Mixing and Cooling (0-5 °C) 4-Aminobenzonitrile->Mixing Methacryloyl_Chloride Methacryloyl Chloride Addition Dropwise Addition of Methacryloyl Chloride Methacryloyl_Chloride->Addition Triethylamine Triethylamine Triethylamine->Mixing Solvent Solvent Solvent->Mixing Mixing->Addition Cooling Stirring Stirring at Room Temperature Overnight Addition->Stirring Filtration Filtration Stirring->Filtration Washing Aqueous Washing (NaHCO3, H2O, Brine) Filtration->Washing Drying Drying and Concentration Washing->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Crude Product Final_Product N-(4-cyanophenyl)-2- methylprop-2-enamide Column_Chromatography->Final_Product Troubleshooting Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Polymerization Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Solution1 Increase reaction time or adjust temperature. Cause1->Solution1 Solution2 Add polymerization inhibitor. Control temperature. Cause2->Solution2 Solution3 Optimize chromatography conditions. Cause3->Solution3

References

How to improve the thermal stability of poly("N-(4-cyanophenyl)-2-methylprop-2-enamide")

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Poly("N-(4-cyanophenyl)-2-methylprop-2-enamide")

Welcome to the technical support center for poly("this compound). This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the thermal stability of their polymers during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of poly("this compound")?

The thermal stability of poly("this compound"), a substituted polyacrylamide, is influenced by factors such as molecular weight, purity, and the presence of any residual solvents or monomers. Generally, polyacrylamides begin to undergo irreversible chemical changes, such as imidization, above 200°C.[1] For aromatic polyamides, the decomposition temperatures can be significantly higher, often exceeding 400°C, due to the stability of the aromatic rings.[2] The degradation of polymers containing nitrile groups can be complex, involving side-group elimination and chain scission.[3][4][5]

Without specific experimental data for this exact polymer, a baseline thermal stability (5% weight loss temperature, Td5) can be estimated to be in the range of 250-350°C. It is crucial to perform thermogravimetric analysis (TGA) on your specific batch to determine its precise thermal decomposition profile.

Q2: My polymer is degrading at a lower-than-expected temperature. What are the common causes?

Several factors can lead to premature thermal degradation. Here are some common issues to troubleshoot:

  • Impurities: Residual initiator, monomer, or solvent from the polymerization process can initiate degradation at lower temperatures. Ensure your polymer is thoroughly purified, for example, by precipitation and drying under vacuum.

  • Oxidation: The presence of oxygen can lead to thermo-oxidative degradation, which often occurs at lower temperatures than anaerobic thermal degradation.[5] Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Low Molecular Weight: Polymers with lower molecular weight generally exhibit lower thermal stability.[6] Consider verifying the molecular weight of your polymer sample.

  • Chain Defects: Irregularities in the polymer backbone or the presence of weak links can act as initiation sites for degradation.

Q3: What are the primary strategies to improve the thermal stability of my polymer?

There are three main strategies to enhance the thermal stability of poly("this compound"):

  • Copolymerization: Introducing a more thermally stable comonomer into the polymer chain can disrupt degradation pathways and increase overall stability.

  • Formation of Polymer Nanocomposites: Incorporating nanoscale fillers can significantly enhance thermal stability through various mechanisms.

  • Crosslinking: Creating a network structure by crosslinking polymer chains can restrict chain mobility and delay thermal decomposition.

The following sections provide more detail on each of these approaches.

Troubleshooting and Improvement Guides

Strategy 1: Copolymerization

Issue: The homopolymer exhibits insufficient thermal stability for a high-temperature application.

Solution: Synthesize a copolymer by introducing a comonomer known for high thermal stability. The inclusion of rigid aromatic or heterocyclic units into the polymer backbone can significantly enhance its thermal properties.[2][7][8][9]

Recommended Comonomers:

  • N-vinylpyrrolidone (NVP): Known to improve the thermal resistance of acrylamide-based polymers.

  • Styrene: The rigid aromatic ring can increase the degradation temperature.

  • Maleimide Derivatives: These monomers can create more rigid and thermally stable polymer backbones.

Workflow for Improvement via Copolymerization

cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Synthesis & Analysis start Select Thermally Stable Comonomer (e.g., NVP, Styrene) reactants Prepare Monomer Feed: - this compound - Comonomer - Initiator (e.g., AIBN) start->reactants polymerization Perform Free-Radical Copolymerization reactants->polymerization purify Purify Copolymer (Precipitation) polymerization->purify characterize Characterize Copolymer (NMR, FTIR) purify->characterize analyze Analyze Thermal Stability (TGA, DSC) characterize->analyze

Caption: Workflow for enhancing thermal stability via copolymerization.

Strategy 2: Formation of Polymer Nanocomposites

Issue: The polymer needs improved thermal and mechanical properties without significant chemical modification of the backbone.

Solution: Incorporate a small amount (typically 1-5 wt%) of nanofillers into the polymer matrix. Nanofillers can act as a physical barrier to the diffusion of volatile degradation products and restrict the thermal motion of polymer chains.

Recommended Nanofillers:

  • Carbon-based: Graphene, Carbon Nanotubes (CNTs)

  • Silicates: Montmorillonite (MMT) clay

  • Metal Oxides: Silica (SiO₂), Titania (TiO₂)

Quantitative Impact of Nanofillers on Polymer Thermal Stability (Illustrative Data)

Polymer SystemFiller TypeFiller Loading (wt%)Onset Decomposition Temp. (T_onset) (°C)Improvement (°C)
Polyamide-6MMT Clay5405+30
EpoxyMWCNTs2370+25
PolystyreneGraphene1390+40

Note: This table presents typical data for various polymer systems to illustrate the potential improvements. Actual results for poly("this compound") will vary.

Logical Relationship of Nanocomposite Improvement

cluster_fillers Nanofiller Types cluster_mechanisms Underlying Mechanisms main Improved Thermal Stability barrier Barrier Effect (Hindered diffusion of volatiles) main->barrier restriction Restricted Chain Mobility main->restriction char Enhanced Char Formation main->char strategy Polymer Nanocomposites strategy->main graphene Graphene / CNTs strategy->graphene clay Layered Silicates (e.g., MMT Clay) strategy->clay oxides Metal Oxides (e.g., SiO₂) strategy->oxides

Caption: Key nanofillers and mechanisms for improving thermal stability.

Strategy 3: Crosslinking

Issue: The polymer softens and deforms at elevated temperatures below its decomposition point.

Solution: Introduce covalent bonds between polymer chains using a crosslinking agent or by inducing thermal crosslinking. This creates a three-dimensional network that enhances dimensional stability at high temperatures.

Methods for Crosslinking:

  • Chemical Crosslinking: Add a difunctional or multifunctional monomer (e.g., N,N'-methylenebisacrylamide) during polymerization.

  • Thermal Crosslinking: Some functional groups, particularly nitrile groups, can undergo cyclization and crosslinking reactions at elevated temperatures in an inert atmosphere, forming a more stable network structure.[1]

Expected Outcome:

  • Increased glass transition temperature (Tg).

  • Reduced solubility; the polymer will swell rather than dissolve in good solvents.

  • Improved char yield upon thermal decomposition.

Experimental Protocols

Protocol 1: Synthesis of a Thermally Stable Nanocomposite via In Situ Polymerization

This protocol describes the preparation of a poly("this compound")/Montmorillonite (MMT) clay nanocomposite.

  • Clay Preparation:

    • Disperse 1.0 g of MMT clay in 100 mL of deionized water.

    • Stir vigorously for 24 hours to ensure full exfoliation of the clay platelets.

    • Sonicate the dispersion for 1 hour.

  • Monomer Addition:

    • To the clay dispersion, add 19.0 g of "this compound" monomer.

    • Stir the mixture for 6 hours to allow the monomer to intercalate between the clay layers.

  • Polymerization:

    • Transfer the mixture to a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet.

    • Deoxygenate the system by bubbling nitrogen through the mixture for 30 minutes.[10]

    • Add 0.1 g of a water-soluble initiator (e.g., potassium persulfate).

    • Heat the reaction to 70°C and maintain for 8 hours with continuous stirring under a nitrogen atmosphere.

  • Purification and Drying:

    • Precipitate the resulting polymer nanocomposite by pouring the reaction mixture into a large volume of methanol.

    • Filter the solid product and wash thoroughly with fresh methanol to remove unreacted monomer and initiator.

    • Dry the purified nanocomposite in a vacuum oven at 80°C until a constant weight is achieved.

  • Characterization:

    • Confirm the structure via FTIR and the dispersion of clay via X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).

    • Evaluate the thermal stability using TGA, comparing the nanocomposite to a neat polymer synthesized under identical conditions.

References

Validation & Comparative

A Comparative Guide to N-isopropylacrylamide and N-(4-cyanophenyl)-2-methylprop-2-enamide for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical step in designing polymers with tailored functionalities. This guide provides a detailed comparison of the well-characterized N-isopropylacrylamide (NIPAAm) and the less-documented N-(4-cyanophenyl)-2-methylprop-2-enamide, offering insights into their potential properties and applications in fields such as drug delivery and smart materials.

Physicochemical Properties of the Monomers

A fundamental understanding of the monomer properties is essential for predicting the characteristics of the resulting polymer.

PropertyN-isopropylacrylamide (NIPAAm)This compound
CAS Number 2210-25-590617-02-0[1]
Molecular Formula C6H11NOC11H10N2O[1]
Molecular Weight 113.16 g/mol 186.21 g/mol
Appearance White solid[2]Not available
Key Structural Features Hydrophilic amide group and a hydrophobic isopropyl group[3]Amide group, a cyanophenyl group, and a methylprop-2-enamide backbone

Polymer Properties: A Detailed Look at Poly(N-isopropylacrylamide) (PNIPAAm)

PNIPAAm is a renowned "smart" polymer due to its sharp and reversible phase transition in aqueous solutions in response to temperature changes.

Thermoresponsive Behavior: The Lower Critical Solution Temperature (LCST)

The most defining characteristic of PNIPAAm is its Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble in water.

  • LCST Value: Approximately 32°C in aqueous solutions.[2][4] Below this temperature, PNIPAAm is soluble and exists in a hydrated, swollen state. Above the LCST, it undergoes a conformational change, expelling water and collapsing into a more compact, hydrophobic state.[2][5]

  • Influencing Factors: The precise LCST can be influenced by factors such as polymer concentration, molecular weight, and the presence of comonomers or additives.[2] For instance, copolymerization with hydrophilic monomers can increase the LCST, while copolymerization with hydrophobic monomers can decrease it.

Swelling Behavior

The thermoresponsive nature of PNIPAAm directly governs its swelling behavior in hydrogel form.

  • Below LCST: PNIPAAm hydrogels are highly swollen with water due to the predominance of hydrogen bonding between the amide groups and water molecules.[6]

  • Above LCST: As the temperature surpasses the LCST, the hydrophobic interactions of the isopropyl groups become dominant, leading to a rapid deswelling and a significant reduction in the hydrogel volume.[5] This transition is reversible.[5]

  • Swelling Ratio: The swelling ratio of PNIPAAm hydrogels can be substantial, although it is influenced by cross-linking density and external stimuli.[7][8]

Thermal Stability

The thermal stability of PNIPAAm is an important consideration for its processing and application in various environments.

  • Decomposition: The thermal decomposition of PNIPAAm typically occurs in multiple stages. While specific temperatures can vary based on the synthetic method and polymer characteristics, studies on similar polyacrylamides suggest decomposition onsets at temperatures well above its LCST, often in the range of 180-400°C.

Mechanical Properties

The mechanical properties of PNIPAAm hydrogels are also temperature-dependent.

  • Below LCST (Swollen State): The hydrogel is typically soft and pliable.

  • Above LCST (Collapsed State): The hydrogel becomes more rigid and exhibits a higher elastic modulus.[9][10] For instance, plasma-polymerized NIPAAm films have shown an eight-fold increase in local stiffness when transitioning from the swollen to the collapsed state.[9][10]

A Theoretical Comparison with Poly(this compound)

In the absence of experimental data for poly(this compound), a theoretical comparison can be drawn based on its molecular structure relative to PNIPAAm.

The key structural difference lies in the substituent on the amide nitrogen: an isopropyl group for NIPAAm versus a 4-cyanophenyl group for the compared monomer.

  • Hydrophobicity: The 4-cyanophenyl group is significantly more hydrophobic and rigid than the isopropyl group. This increased hydrophobicity would likely lead to a much lower LCST, if any, in an aqueous environment. The polymer may even be insoluble in water altogether.

  • Swellability: Due to the expected high hydrophobicity, hydrogels made from poly(this compound) would likely exhibit significantly lower swelling ratios in water compared to PNIPAAm.

  • Thermal Stability: The presence of the aromatic cyanophenyl group might enhance the thermal stability of the polymer backbone compared to the aliphatic isopropyl group in PNIPAAm. Aromatic structures often exhibit higher decomposition temperatures.

  • Mechanical Properties: The rigidity of the cyanophenyl group could contribute to a higher modulus and greater stiffness in the resulting polymer compared to the more flexible PNIPAAm.

Applications in Drug Delivery

PNIPAAm has been extensively explored for various biomedical applications, particularly in drug delivery, due to its unique thermoresponsive properties.[2][11]

  • Controlled Release: The volume phase transition at the LCST can be exploited for on-demand drug release.[12] A drug-loaded PNIPAAm hydrogel can be introduced into the body in a swollen state (below LCST). As it warms to body temperature (above LCST), the hydrogel collapses and releases the entrapped drug.[13]

  • Injectable Systems: PNIPAAm-based copolymers can be designed to be injectable liquids at room temperature that form a gel at body temperature, creating an in-situ drug depot for sustained release.[5][13]

  • Tissue Engineering: The ability to control cell adhesion and detachment by simply changing the temperature makes PNIPAAm-coated surfaces valuable for cell sheet engineering.[10]

For poly(this compound), its potential applications in aqueous-based drug delivery systems seem limited due to its predicted low water solubility. However, its properties might be advantageous in applications where high thermal stability and mechanical strength are required, potentially in non-aqueous environments or as a component in copolymers to modulate the properties of other polymers.

Cytotoxicity

The biocompatibility of polymers is a critical factor for their use in biomedical applications.

  • N-isopropylacrylamide (Monomer): The NIPAAm monomer is known to be toxic.[14][15]

  • Poly(N-isopropylacrylamide) (Polymer): While there have been some concerns, long-term studies have generally shown that purified PNIPAAm surfaces are not cytotoxic to various cell types.[14][15] However, cytotoxicity can be influenced by residual monomer and other impurities.[15] Some studies suggest that PNIPAM may induce some cellular toxicity at physiological temperatures.[16]

There is no available data on the cytotoxicity of this compound or its polymer. Given the presence of a cyano group, a thorough toxicological evaluation would be imperative before considering any biological application.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of PNIPAAm are well-established in the scientific literature.

Synthesis of Poly(N-isopropylacrylamide) via Free-Radical Polymerization

A common method for synthesizing PNIPAAm is through free-radical polymerization.

Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_purification Purification NIPAAm NIPAAm Monomer Reaction Reaction under Inert Atmosphere (e.g., Nitrogen) NIPAAm->Reaction Initiator Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Water, THF) Solvent->Reaction Temp_Control Temperature Control (e.g., 60-70°C) Reaction->Temp_Control Stirring Stirring Temp_Control->Stirring Precipitation Precipitation in Non-solvent (e.g., Hexane) Stirring->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product PNIPAAm Polymer Drying->Product

Caption: Workflow for the free-radical polymerization of N-isopropylacrylamide.

Characterization of Polymer Properties

A suite of analytical techniques is employed to characterize the synthesized polymers.

Characterization_Workflow cluster_structural Structural Analysis cluster_thermal Thermal Properties cluster_physical Physical Properties Polymer Synthesized Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR DSC Differential Scanning Calorimetry (DSC) (for Tg and LCST) Polymer->DSC TGA Thermogravimetric Analysis (TGA) (for Thermal Stability) Polymer->TGA GPC Gel Permeation Chromatography (GPC) (for Molecular Weight) Polymer->GPC DLS Dynamic Light Scattering (DLS) (for Particle Size) Polymer->DLS Swelling Swelling Studies Polymer->Swelling

Caption: Key techniques for the characterization of polymer properties.

Conclusion

N-isopropylacrylamide is a well-established, versatile monomer that gives rise to polymers with unique and tunable thermoresponsive properties, making it a valuable material for a wide range of applications, especially in the biomedical field. Its synthesis, characterization, and performance are extensively documented.

In contrast, this compound remains a largely unexplored monomer. Based on its chemical structure, its polymer is predicted to be significantly more hydrophobic, thermally stable, and rigid than PNIPAAm. While these properties may limit its utility in aqueous-based applications like thermoresponsive drug delivery, they could be advantageous in other areas of materials science. Further experimental investigation is necessary to elucidate the actual properties of poly(this compound) and validate these theoretical predictions. For researchers seeking novel polymers with potentially high thermal and mechanical stability, this compound presents an intriguing, albeit uncharacterized, candidate for future studies.

References

A Comparative Guide to N-(4-cyanophenyl)-2-methylprop-2-enamide and Other Functional Monomers for Advanced Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of polymer chemistry and its applications in drug delivery and molecular recognition, the choice of functional monomer is a critical determinant of the final polymer's performance. This guide provides a comprehensive comparison of "N-(4-cyanophenyl)-2-methylprop-2-enamide" with other commonly employed functional monomers. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions for their specific applications.

Introduction to Functional Monomers

Functional monomers are the building blocks of polymers that bear specific chemical groups, imparting desired functionalities to the resulting macromolecular structure. These functionalities can range from providing sites for post-polymerization modification to enabling specific interactions with target molecules, such as in drug delivery systems and molecularly imprinted polymers (MIPs). The selection of an appropriate functional monomer is paramount for achieving desired material properties, including binding affinity, selectivity, and environmental responsiveness.

"this compound" is a methacrylamide derivative featuring a cyanophenyl group. This aromatic nitrile functionality can participate in π-π stacking and dipole-dipole interactions, making it an interesting candidate for applications requiring specific molecular recognition capabilities.

Comparative Analysis of Functional Monomers

This section compares the physicochemical properties and performance characteristics of "this compound" with a selection of alternative functional monomers commonly used in drug delivery and molecular imprinting. The chosen alternatives include:

  • Methacrylic Acid (MAA): An acidic monomer capable of strong hydrogen bonding and electrostatic interactions.

  • N-isopropylacrylamide (NIPAAm): A thermoresponsive monomer widely used for "smart" hydrogels.

  • 2-Hydroxyethyl Methacrylate (HEMA): A hydrophilic monomer that improves water compatibility and provides hydroxyl groups for further functionalization.

  • N-phenylmethacrylamide: A structurally similar aromatic methacrylamide to the target monomer, lacking the cyano group.

Physicochemical Properties

A summary of the key physicochemical properties of the selected functional monomers is presented in Table 1. These properties are crucial as they influence the polymerization process and the characteristics of the resulting polymer.

PropertyThis compoundMethacrylic Acid (MAA)N-isopropylacrylamide (NIPAAm)2-Hydroxyethyl Methacrylate (HEMA)N-phenylmethacrylamide
Molecular Formula C₁₁H₁₀N₂OC₄H₆O₂C₆H₁₁NOC₆H₁₀O₃C₁₀H₁₁NO
Molecular Weight ( g/mol ) 186.2186.09113.16130.14161.19
Melting Point (°C) Data not available1663-65-12103-105
Boiling Point (°C) Data not available16189-94 (at 2 mmHg)205Data not available
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and acetone.Water, alcohols, etherWater (below LCST), polar organic solventsWater, alcohols, polar organic solventsSoluble in polar organic solvents
Key Functional Group Cyanophenyl, AmideCarboxylic AcidIsopropylamideHydroxyl, EsterPhenyl, Amide
Polymerization Characteristics

The reactivity of monomers in copolymerization is a critical factor in designing polymers with a specific composition and architecture. Monomer reactivity ratios (r₁ and r₂) describe the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer.

Monomer Pair (M₁ / M₂)r₁r₂Copolymerization Tendency
This compound / Styrene Data not availableData not availableRequires experimental determination
Methacrylic Acid / Styrene 0.70.15Tendency towards alternation
N-isopropylacrylamide / Styrene 0.131.17Styrene homopolymerizes more readily
2-Hydroxyethyl Methacrylate / Styrene 0.550.45Ideal random copolymerization
N-phenylmethacrylamide / Methyl Methacrylate Data not availableData not availableRequires experimental determination

Note: Reactivity ratios for this compound are not available in the reviewed literature and would need to be determined experimentally.

Performance in Key Applications

The performance of polymers derived from these functional monomers is highly application-dependent. This section provides a comparative overview of their expected performance in molecularly imprinted polymers and controlled drug release systems.

Molecularly Imprinted Polymers (MIPs)

MIPs are synthetic polymers with recognition sites for a specific target molecule. The choice of functional monomer is crucial for the binding affinity and selectivity of the MIP.

Functional MonomerInteraction with TemplateExpected Binding AffinitySelectivity
This compound π-π stacking, dipole-dipole, hydrogen bondingModerate to HighPotentially high for aromatic and polar templates
Methacrylic Acid (MAA) Hydrogen bonding, electrostatic interactionsHighHigh for templates with hydrogen bond donors/acceptors
N-isopropylacrylamide (NIPAAm) Hydrogen bonding, hydrophobic interactionsModerateCan be modulated by temperature
2-Hydroxyethyl Methacrylate (HEMA) Hydrogen bondingModerateGenerally lower than more specific monomers
N-phenylmethacrylamide π-π stacking, hydrogen bondingModerateHigh for aromatic templates
Controlled Drug Release

Functional monomers influence the drug loading capacity, release mechanism, and biocompatibility of drug delivery systems.

Functional MonomerDrug Interaction & Release MechanismKey Advantages
This compound Hydrophobic and polar interactions with drug molecules. Diffusion-controlled release.Potential for specific interactions with aromatic drugs.
Methacrylic Acid (MAA) pH-responsive swelling and drug release."Smart" release in response to pH changes.
N-isopropylacrylamide (NIPAAm) Temperature-responsive swelling and drug release.On-demand drug release triggered by temperature.
2-Hydroxyethyl Methacrylate (HEMA) Forms hydrophilic matrices for diffusion-controlled release.High water content, good biocompatibility.
N-phenylmethacrylamide Hydrophobic interactions with drug molecules.Enhanced loading of hydrophobic drugs.

Experimental Protocols

To facilitate a direct and objective comparison, detailed experimental protocols for the synthesis, polymerization, and characterization of polymers derived from "this compound" and its alternatives are provided below.

Synthesis of this compound

This protocol is adapted from the synthesis of similar N-substituted acrylamides.[1]

Materials:

  • 4-aminobenzonitrile

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous acetone

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-aminobenzonitrile (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous acetone under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Free Radical Polymerization

Materials:

  • Functional monomer (e.g., this compound)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous N,N-dimethylformamide (DMF) as solvent

  • Methanol (for precipitation)

Procedure:

  • Dissolve the functional monomer and AIBN (1 mol% relative to the monomer) in anhydrous DMF in a Schlenk flask.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 70 °C and stir for the desired reaction time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into an excess of cold methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization of Polymers

4.3.1. Molecular Weight and Polydispersity Index (PDI):

  • Technique: Gel Permeation Chromatography (GPC).

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns of varying pore sizes.

  • Mobile Phase: Tetrahydrofuran (THF) or DMF with a flow rate of 1.0 mL/min.

  • Calibration: Use polystyrene standards of known molecular weights.

4.3.2. Chemical Structure Confirmation:

  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

  • FTIR: Record spectra of the monomer and polymer to identify characteristic peaks (e.g., C≡N stretch, C=O stretch of amide, vinyl group disappearance).

  • NMR: Dissolve samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the polymer structure and determine copolymer composition.

4.3.3. Thermal Properties:

  • Technique: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA: Determine the thermal stability and decomposition temperature of the polymer by heating the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).

  • DSC: Determine the glass transition temperature (Tg) of the polymer by heating the sample under a nitrogen atmosphere at a controlled rate.

Performance Evaluation in MIPs: Binding Affinity

Protocol for Batch Rebinding Assay:

  • Prepare a series of solutions of the template molecule in a suitable buffer at different concentrations.

  • Add a fixed amount of MIP or non-imprinted polymer (NIP) powder to each solution.

  • Incubate the mixtures at a constant temperature with shaking until equilibrium is reached.

  • Centrifuge the mixtures to separate the polymer particles.

  • Measure the concentration of the free template in the supernatant using UV-Vis spectroscopy or HPLC.

  • Calculate the amount of template bound to the polymer by subtracting the free concentration from the initial concentration.

  • Plot the amount of bound template versus the free template concentration to generate a binding isotherm.

  • Determine the binding capacity and dissociation constant (Kd) from the isotherm data.

Performance Evaluation in Drug Delivery: In Vitro Drug Release

Protocol for In Vitro Drug Release Study:

  • Load a model drug into the polymer matrix (e.g., by solvent evaporation or encapsulation).

  • Place a known amount of the drug-loaded polymer into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization cluster_evaluation Performance Evaluation s1 Reactants: 4-aminobenzonitrile Methacryloyl chloride s2 Reaction s1->s2 s3 Purification s2->s3 s4 This compound s3->s4 p1 Functional Monomer + Initiator s4->p1 p2 Free Radical Polymerization p1->p2 p3 Precipitation & Drying p2->p3 p4 Functional Polymer p3->p4 c1 GPC (Mw, PDI) p4->c1 c2 NMR, FTIR (Structure) p4->c2 c3 DSC, TGA (Thermal Properties) p4->c3 e1 MIP Binding Assay p4->e1 e2 Drug Release Study p4->e2

Caption: Experimental workflow for synthesis, polymerization, characterization, and evaluation.

signaling_pathway FunctionalMonomer Functional Monomer (e.g., this compound) PrePolymerization Pre-polymerization Complex FunctionalMonomer->PrePolymerization Template Template Molecule (e.g., Drug) Template->PrePolymerization Rebinding Selective Rebinding Template->Rebinding Polymerization Polymerization PrePolymerization->Polymerization MIP Molecularly Imprinted Polymer (MIP) Polymerization->MIP Template Removal MIP->Rebinding Application Application (e.g., Drug Delivery, Sensing) Rebinding->Application

Caption: Logical relationship in the formation and application of Molecularly Imprinted Polymers.

Conclusion

"this compound" presents itself as a promising functional monomer for applications requiring specific molecular interactions, particularly with aromatic and polar molecules. Its performance relative to established monomers like methacrylic acid and N-isopropylacrylamide will depend heavily on the specific requirements of the application. The provided experimental protocols offer a framework for conducting a direct comparative study to elucidate its performance characteristics. Further research is warranted to determine its reactivity ratios and to explore its full potential in advanced polymer applications. This guide serves as a foundational resource for researchers embarking on the rational design of functional polymers for drug delivery and molecular recognition.

References

A Comparative Guide to Poly("N-(4-cyanophenyl)-2-methylprop-2-enamide") and Polystyrene for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of polymeric materials is a critical decision impacting experimental outcomes and product performance. This guide provides a detailed comparison of the physicochemical, thermal, and mechanical properties of the novel polymer, poly("N-(4-cyanophenyl)-2-methylprop-2-enamide"), and the widely used commodity polymer, polystyrene. While extensive experimental data is available for polystyrene, data for poly("this compound") is limited. This guide addresses this gap by presenting established data for polystyrene and offering insights into the expected properties of poly("this compound") based on the characteristics of structurally similar polymers containing cyanophenyl and amide functionalities.

Executive Summary

This guide offers a side-by-side comparison of poly("this compound") and polystyrene, focusing on key material properties relevant to research and development applications. Polystyrene is a well-characterized, amorphous, and brittle thermoplastic with a low glass transition temperature. In contrast, poly("this compound") is anticipated to exhibit enhanced thermal stability and potentially different mechanical properties due to the presence of the polar cyanophenyl group and the amide linkage, which can promote intermolecular interactions. The lack of extensive experimental data for poly("this compound") underscores the need for empirical characterization to fully understand its performance profile.

Physicochemical Properties

Polystyrene is a non-polar polymer, making it soluble in many organic solvents but insoluble in water.[1][2] Its molecular weight can be tailored during synthesis, which in turn influences its mechanical and thermal properties.[3]

For poly("this compound"), the presence of the polar nitrile (cyano) and amide groups is expected to render it more polar than polystyrene. This increased polarity will likely result in solubility in polar aprotic solvents like N-methylpyrrolidone (NMP) and dimethylformamide (DMF), a characteristic observed in other aromatic polyamides containing nitrile groups.[4][5] The strong dipole moment of the nitrile group could also lead to enhanced intermolecular forces, potentially affecting its solubility and processability.[4]

Table 1: Comparison of Physicochemical Properties

PropertyPoly("this compound")Polystyrene
Chemical Structure A polymer with a poly(methacrylamide) backbone and a pendant N-(4-cyanophenyl) group.A vinyl polymer with a pendant phenyl group.
Polarity Expected to be polar due to the nitrile and amide groups.Non-polar.[1]
Solubility Likely soluble in polar aprotic solvents (e.g., NMP, DMF).[4][5]Soluble in many aromatic and chlorinated solvents; insoluble in water.[1][2]
Molecular Weight Dependent on synthesis conditions.Typically controlled during polymerization, affecting properties.[3]

Thermal Properties

Polystyrene exhibits a relatively low glass transition temperature (Tg) and begins to decompose at moderately elevated temperatures. Its thermal properties are well-documented and serve as a benchmark for many thermoplastic materials.

Aromatic polyamides and polyimides containing nitrile groups, which are structurally analogous to poly("this compound"), have been shown to possess high thermal stability, with decomposition temperatures often exceeding 400°C.[4][5][6] The glass transition temperatures of these polymers are also significantly higher than that of polystyrene, typically ranging from 190°C to over 280°C.[4][5][6] This suggests that poly("this compound") will likely exhibit superior thermal resistance compared to polystyrene, making it a candidate for applications requiring higher operating temperatures. One study on a novel cyano acrylamide derivative, N-[4-(4`-cyanophenoxy) phenyl] acrylamide, reported a high glass transition temperature of 353.5°C for its polymer.[7]

Table 2: Comparison of Thermal Properties

PropertyPoly("this compound") (Expected)Polystyrene
Glass Transition Temperature (Tg) Expected to be high, likely in the range of 190-350°C.[4][5][6][7]~100 °C
Decomposition Temperature Expected to be high, likely > 400°C.[4][5][6]Onset of degradation around 320-330°C.

Mechanical Properties

Polystyrene is known for its rigidity and brittleness, with a relatively high tensile strength but low elongation at break. Its mechanical performance can be modified by copolymerization or blending to improve impact resistance.

The mechanical properties of poly("this compound") are not yet experimentally determined. However, studies on aromatic polyamides with pendant cyano groups have shown that these polymers can form flexible and tough films with good mechanical properties, including high tensile strength and Young's modulus.[8] The introduction of cyano groups has been observed to significantly increase the tensile strength and Young's modulus in some polyimides.[5][6] Therefore, it is plausible that poly("this compound") may exhibit enhanced mechanical strength and stiffness compared to polystyrene, although its ductility remains to be investigated.

Table 3: Comparison of Mechanical Properties

PropertyPoly("this compound") (Expected)Polystyrene
Tensile Strength Potentially high, based on analogous polymers.[5][6][8]40 - 50 MPa
Young's Modulus Potentially high, based on analogous polymers.[5][6][8]3.0 - 3.5 GPa
Elongation at Break Unknown, requires experimental determination.1 - 2.5 %
General Characteristics Expected to be a rigid and potentially tough material.[8]Rigid and brittle.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the characterization of these polymers are provided below.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting point (Tm).[9]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 30°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature above the expected transitions.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Perform a second heating ramp under the same conditions as the first to obtain a thermal history-independent measurement.

  • Data Analysis: The glass transition is observed as a step-change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[10]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of polymer pan Place in aluminum pan weigh->pan crimp Crimp pan pan->crimp load Load sample and reference pans crimp->load program Run thermal program (heat-cool-heat) load->program plot Plot heat flow vs. temperature program->plot tg Determine Tg at midpoint of transition plot->tg

Figure 1: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[11]

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (5-15 mg) into a TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Atmosphere and Program:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of decomposition and the temperatures at specific weight loss percentages are determined from this curve.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-15 mg of polymer pan Place in TGA pan weigh->pan load Load pan onto balance pan->load program Heat at constant rate in inert atmosphere load->program plot Plot % mass vs. temperature program->plot decomp Determine decomposition temperature plot->decomp

Figure 2: Workflow for Thermogravimetric Analysis (TGA).
Tensile Testing

Tensile testing is used to determine the mechanical properties of a material, such as tensile strength, Young's modulus, and elongation at break. For brittle polymers like polystyrene, careful sample preparation and testing procedures are crucial.[2][12][13]

Protocol:

  • Specimen Preparation: Prepare dog-bone shaped specimens according to a standard such as ASTM D638. Ensure the surfaces are free of defects.

  • Instrument Setup: Mount the specimen in the grips of a universal testing machine.

  • Testing:

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Convert the load-displacement data into a stress-strain curve.

    • Determine the tensile strength (the maximum stress before fracture), Young's modulus (the slope of the initial linear portion of the curve), and the elongation at break.

Tensile_Test_Workflow cluster_prep Specimen Preparation cluster_test Tensile Test cluster_analysis Data Analysis prepare Prepare dog-bone specimen (e.g., ASTM D638) mount Mount specimen in grips prepare->mount pull Apply tensile load until fracture mount->pull record Record load and displacement pull->record plot Generate stress-strain curve record->plot calculate Determine tensile strength, Young's modulus, elongation plot->calculate

Figure 3: Workflow for Tensile Testing of polymers.

Conclusion

This comparative guide highlights the significant differences in the expected properties of poly("this compound") and the well-established properties of polystyrene. While polystyrene is a versatile and widely understood material, its application is limited by its modest thermal and mechanical properties. Poly("this compound"), based on the characteristics of analogous polymers, holds the promise of significantly higher thermal stability and potentially enhanced mechanical strength.

For researchers and professionals in drug development and other advanced fields, the superior thermal resistance of poly("this compound") could open up new possibilities for applications where materials are exposed to elevated temperatures. However, it is crucial to emphasize that the properties outlined for poly("this compound") are largely predictive. Comprehensive experimental characterization is essential to validate these expectations and to fully understand the potential of this novel polymer. The provided experimental protocols offer a clear roadmap for conducting such a characterization.

References

Validating the Structure of N-(4-cyanophenyl)-2-methylprop-2-enamide: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of the small molecule "N-(4-cyanophenyl)-2-methylprop-2-enamide." While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document outlines the principles of X-ray crystallography and compares its utility with other powerful spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development to aid in selecting the most appropriate methods for small molecule characterization.

Introduction to Structural Validation

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of a compound's reactivity, biological activity, and physical properties. Single-crystal X-ray crystallography is considered the "gold standard" for unambiguous structure determination, providing precise atomic coordinates.[1] However, its requirement for a high-quality single crystal can be a significant bottleneck.[2] Consequently, a combination of spectroscopic techniques is often employed to build a comprehensive and corroborative picture of a molecule's structure.

Comparison of Key Structural Elucidation Techniques

The following table summarizes the key attributes of X-ray crystallography and its common spectroscopic alternatives.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, absolute configuration.[1]High-quality single crystal of sufficient size.Low to MediumUnambiguous and definitive structural determination.[2]Crystal growth can be challenging and time-consuming.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D and 2D NMR), stereochemistry, dynamic processes in solution.[3][4]Soluble sample in a deuterated solvent.HighProvides detailed information about the molecule's structure in solution. Non-destructive.[3]Does not provide direct information on bond lengths and angles. Complex spectra can be difficult to interpret.[2]
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[5][6]Small amount of sample, can be in a complex mixture (with LC/GC).HighHigh sensitivity, provides molecular formula.[6]Does not provide information on stereochemistry or 3D arrangement. Isomers can be difficult to distinguish.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of specific functional groups.[7][8]Solid, liquid, or gas. Minimal sample preparation.HighFast and simple method for functional group identification.[9]Provides limited information on the overall molecular skeleton. Spectrum can be complex.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each of the discussed techniques.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth: The primary and often most challenging step is to grow a single crystal of this compound suitable for diffraction. This typically involves slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent systems should be screened.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. Standard 1D ¹H and ¹³C spectra are acquired. For more detailed structural information, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing and Interpretation: The acquired data is Fourier transformed and the spectra are phased and baseline corrected. The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to determine the connectivity and stereochemistry of the molecule.[11][12]

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the liquid chromatography (LC) system (e.g., methanol, acetonitrile).

  • Chromatographic Separation: The sample is injected into an LC system to separate it from any impurities.

  • Ionization: The eluent from the LC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. High-resolution mass spectrometry can provide the exact mass, which is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide structural information.[13][14]

FT-IR Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR - Attenuated Total Reflectance accessory), as a KBr pellet, or as a solution.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded.

  • Data Interpretation: The absorption bands in the spectrum are correlated to the vibrational frequencies of specific functional groups present in this compound, such as the cyano (C≡N), amide (C=O, N-H), and aromatic ring functionalities.[7][15]

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of structural validation and the relationship between the different analytical techniques.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Crystal_Growth Crystal Growth Purification->Crystal_Growth Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure FTIR->Proposed_Structure XRay Single-Crystal X-ray Diffraction Crystal_Growth->XRay XRay->Proposed_Structure Definitive Structure Final_Validation Final_Validation Proposed_Structure->Final_Validation Corroboration

Caption: Workflow for the structural validation of a synthesized compound.

Technique_Relationship cluster_info Information Provided cluster_tech Analytical Techniques Connectivity Atomic Connectivity Functional_Groups Functional Groups Molecular_Formula Molecular Formula ThreeD_Structure 3D Structure NMR NMR NMR->Connectivity NMR->Functional_Groups FTIR FT-IR FTIR->Functional_Groups MS MS MS->Connectivity via Fragmentation MS->Molecular_Formula XRay X-ray Crystallography XRay->Connectivity XRay->Molecular_Formula XRay->ThreeD_Structure

References

Comparative Analysis of N-(4-cyanophenyl)-2-methylprop-2-enamide Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance and experimental data of a promising class of Bruton's Tyrosine Kinase (BTK) inhibitors, the N-(4-cyanophenyl)-2-methylprop-2-enamide derivatives.

This guide provides a comprehensive comparison of this compound derivatives, which have emerged as a significant scaffold in the development of non-covalent inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a clinically validated target in B-cell malignancies and autoimmune diseases. The compounds discussed herein, including the notable clinical candidate BIIB091, represent a move towards highly selective and reversible BTK inhibition, offering potential advantages over first-generation covalent inhibitors.

Performance Comparison of Derivatives

The following table summarizes the in vitro and cellular potency of key this compound derivatives against BTK and related signaling pathways. The data highlights the structure-activity relationships (SAR) within this chemical series, demonstrating the impact of structural modifications on inhibitory activity.

Compound IDChemical StructureBTK Enzymatic IC50 (nM)Cellular BTK Autophosphorylation IC50 (nM)Ramos Cell (p-PLCγ2) IC50 (nM)PBMC (CD69 activation) IC50 (nM)Neutrophil (ROS production) IC50 (nM)
BIIB091 [Image of BIIB091 structure]<0.5[1]24 (in whole blood)[1]6.9[1]6.9[1]4.5[1]
Analog A This compound-----
Analog B [Generic structure with R1 modification]-----
Analog C [Generic structure with R2 modification]-----

Note: Data for Analogs A, B, and C are representative placeholders to illustrate a comparative table. Specific data for additional direct analogs of this compound were not available in the public domain. The focus of available literature is heavily on the optimized clinical candidate, BIIB091.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the this compound derivatives.

BTK Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the compound dilution (or 5% DMSO for control).

  • Add 2 µL of BTK enzyme solution.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay (Whole Blood)

This assay measures the inhibition of BTK activity within a physiological cellular environment.

Materials:

  • Freshly drawn human whole blood (with anticoagulant)

  • Test compounds (dissolved in DMSO)

  • Lysis buffer with phosphatase and protease inhibitors

  • Anti-BTK antibody for capture

  • Anti-phosphotyrosine antibody for detection

  • ELISA plate and reader

Procedure:

  • Aliquot whole blood into tubes.

  • Add various concentrations of the test compound or DMSO (vehicle control) and incubate at 37°C.

  • Lyse the cells to release intracellular proteins.

  • In an ELISA plate coated with a capture anti-BTK antibody, add the cell lysates and incubate to allow BTK to bind.

  • Wash the plate to remove unbound proteins.

  • Add a detection anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP).

  • Wash the plate and add the substrate for the reporter enzyme.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the IC50 value based on the inhibition of BTK autophosphorylation.

Ramos Cell Phospho-PLCγ2 Assay

This assay assesses the downstream signaling inhibition of BTK in a B-cell lymphoma cell line.

Materials:

  • Ramos human B-cell line

  • Cell culture medium

  • Anti-IgM antibody

  • Test compounds

  • Lysis buffer

  • Antibodies for Western blotting or ELISA to detect phosphorylated PLCγ2 (p-PLCγ2) and total PLCγ2.

Procedure:

  • Culture Ramos cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound or DMSO.

  • Stimulate the B-cell receptor pathway by adding anti-IgM antibody.

  • After a short incubation period, lyse the cells.

  • Quantify the levels of p-PLCγ2 and total PLCγ2 using Western blotting or ELISA.

  • Determine the IC50 value based on the reduction of p-PLCγ2 levels relative to the stimulated control.

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade and the point of intervention for BTK inhibitors.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 & DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKCβ IP3_DAG->PKC NFkB NF-κB Pathway Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTKi N-(4-cyanophenyl)-2- methylprop-2-enamide Derivatives (e.g., BIIB091) BTKi->BTK

Caption: BTK signaling pathway and inhibitor mechanism.

Experimental Workflow for BTK Inhibitor Evaluation

This diagram outlines the general workflow for the preclinical evaluation of novel BTK inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical Assay (BTK IC50) Compound_Synthesis->Biochemical_Assay Kinome_Screening Kinome-wide Selectivity Screening Biochemical_Assay->Kinome_Screening Cellular_Assay Cellular BTK Target Engagement (e.g., p-BTK) Kinome_Screening->Cellular_Assay Downstream_Signaling Downstream Signaling (e.g., p-PLCγ2) Cellular_Assay->Downstream_Signaling Functional_Assays Functional Assays (e.g., B-cell activation, proliferation) Downstream_Signaling->Functional_Assays PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Efficacy_Models Disease Models (e.g., Arthritis, Lymphoma) PK_PD->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology Lead_Candidate Lead Candidate Selection Toxicology->Lead_Candidate

Caption: Preclinical evaluation workflow for BTK inhibitors.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective non-covalent BTK inhibitors. The extensive characterization of BIIB091 demonstrates the potential of this chemical series to yield drug candidates with desirable pharmacological profiles. The data and protocols presented in this guide are intended to support further research and development in this area, ultimately contributing to the discovery of new and improved therapies for B-cell-mediated diseases.

References

The Performance of N-(4-cyanophenyl)-2-methylprop-2-enamide Based Polymers: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly available research on the performance of polymers based on N-(4-cyanophenyl)-2-methylprop-2-enamide for specific applications in drug delivery, tissue engineering, or other biomedical fields. Despite extensive searches, no direct experimental data, comparative studies, or detailed protocols for polymers derived from this specific monomer were identified.

This report aims to address the user's request for a comparison guide on "this compound" based polymers. However, the absence of specific data for this polymer necessitates a broader discussion on related polymer systems and the general methodologies used to evaluate performance in the requested application areas.

General Landscape of Methacrylamide-Based Polymers in Biomedical Applications

While information on poly(this compound) is not available, the broader class of methacrylamide-based polymers is extensively studied for biomedical applications. These polymers are valued for their tunable properties, biocompatibility, and ability to form hydrogels. For context, a brief overview of commonly investigated methacrylamide-based polymers and their applications is provided below. This is not a direct comparison but offers insight into the types of data and experimental evaluations that would be necessary for the requested polymer.

Polymer SystemKey PropertiesCommon Applications
Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) Biocompatible, non-immunogenic, water-soluble.Drug delivery (polymer-drug conjugates), polymer therapeutics.
Poly(N-isopropylacrylamide) (PNIPAM) Thermoresponsive (undergoes a phase transition near physiological temperature).Smart hydrogels for controlled drug delivery, cell sheet engineering.
Poly(methacrylic acid) (PMAA) pH-responsive (swells in response to changes in pH).pH-sensitive drug delivery systems, mucoadhesive formulations.
Copolymers of methacrylamides with other monomers Properties can be tailored by adjusting monomer ratios (e.g., hydrophilicity, charge, degradability).Scaffolds for tissue engineering, injectable hydrogels, stimuli-responsive materials.

Hypothetical Experimental Workflow for Evaluating a Novel Polymer

To assess the performance of a novel polymer like poly(this compound) for biomedical applications, a systematic experimental workflow would be required. The following diagram illustrates a typical logical progression for such a study.

G cluster_synthesis Polymer Synthesis & Characterization cluster_application Application-Specific Evaluation cluster_drug_delivery Drug Delivery cluster_tissue_engineering Tissue Engineering cluster_comparison Comparative Analysis S1 Monomer Synthesis: N-(4-cyanophenyl)-2- methylprop-2-enamide S2 Polymerization S1->S2 S3 Polymer Characterization: - Molecular Weight (GPC) - Chemical Structure (NMR, FTIR) - Thermal Properties (DSC, TGA) S2->S3 DD1 Drug Loading & Encapsulation Efficiency S3->DD1 TE1 Hydrogel Formation & Mechanical Properties S3->TE1 DD2 In Vitro Drug Release Profile (e.g., pH, temperature stimuli) DD1->DD2 DD3 Cytotoxicity Assessment (e.g., MTT assay) DD2->DD3 DD4 Cellular Uptake Studies DD3->DD4 C1 Benchmark against Standard Polymers (e.g., PLGA, PEG) DD4->C1 TE2 Swelling Behavior & Degradation TE1->TE2 TE3 Cell Seeding & Viability (e.g., Live/Dead assay) TE2->TE3 TE4 Cell Proliferation & Differentiation TE3->TE4 TE4->C1

Caption: Logical workflow for the synthesis, characterization, and evaluation of a novel polymer for biomedical applications.

Detailed Methodologies for Key Experiments

Should research on poly(this compound) become available, the following are examples of detailed experimental protocols that would be essential for a comprehensive comparison guide.

Synthesis and Characterization
  • Polymer Synthesis: Free radical polymerization is a common method for producing acrylamide-based polymers. A typical protocol would involve dissolving the this compound monomer in a suitable solvent (e.g., dimethylformamide, dioxane) with a radical initiator (e.g., azobisisobutyronitrile - AIBN). The reaction mixture would be purged with an inert gas (e.g., nitrogen or argon) and heated to a specific temperature for a defined period. The resulting polymer would then be purified, for instance, by precipitation in a non-solvent like methanol or diethyl ether, followed by drying under vacuum.

  • Molecular Weight Determination (Gel Permeation Chromatography - GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer would be determined by GPC. This technique separates polymer molecules based on their hydrodynamic volume. A solution of the polymer is passed through a column packed with porous gel beads. Larger molecules elute faster than smaller molecules. The system is calibrated with polymer standards of known molecular weights (e.g., polystyrene or poly(methyl methacrylate)).

  • Structural Analysis (NMR and FTIR Spectroscopy):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the polymer. The disappearance of vinyl proton signals from the monomer and the appearance of new signals corresponding to the polymer backbone in the ¹H NMR spectrum would indicate successful polymerization. ¹³C NMR would provide further confirmation of the carbon framework.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The spectrum would be expected to show characteristic peaks for the nitrile group (C≡N), the amide group (C=O and N-H), and the aromatic ring.

Drug Delivery Performance Evaluation
  • Drug Loading and Encapsulation Efficiency: To assess drug loading, the polymer would be formulated into nanoparticles or a hydrogel in the presence of a model drug. The amount of drug encapsulated would be determined indirectly by measuring the concentration of the free, unencapsulated drug in the supernatant after centrifugation of the formulation. The drug concentration is typically measured using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • In Vitro Drug Release: The drug-loaded formulation would be placed in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH and temperature) and samples of the medium would be withdrawn at predetermined time intervals. The concentration of the released drug in the samples would be quantified by UV-Vis or HPLC. This allows for the construction of a cumulative drug release profile over time.

Tissue Engineering Scaffold Evaluation
  • Hydrogel Swelling Ratio: A dried hydrogel sample of known weight (Wd) would be immersed in a buffer solution (e.g., PBS at 37°C) until equilibrium swelling is reached. The swollen hydrogel is then removed, excess surface water is gently blotted away, and the swollen weight (Ws) is recorded.

    • Swelling Ratio = (Ws - Wd) / Wd

  • In Vitro Cytotoxicity (MTT Assay): This assay is used to assess the metabolic activity of cells and is a common indicator of cell viability. Cells (e.g., fibroblasts or mesenchymal stem cells) are cultured in the presence of extracts from the polymer or directly on the polymer scaffold for a specified period (e.g., 24, 48, 72 hours). A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is then added. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance of the solution is measured with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Outlook

Currently, there is a lack of published research to create a detailed comparison guide on the performance of "this compound" based polymers in drug delivery and tissue engineering. The information provided in this report serves as a foundational guide to the types of experiments and data that are necessary to evaluate a novel polymer for these applications. Future research in this area would need to focus on the synthesis of this polymer and a systematic evaluation of its physicochemical properties and biological performance, benchmarked against existing, well-characterized biomaterials. Such studies would be invaluable to researchers, scientists, and drug development professionals in understanding the potential of this and other novel polymers.

A Comparative Analysis of Monomer Cytotoxicity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the cytotoxic profiles of common monomers, providing essential data and methodologies for informed material selection and development.

Quantitative Cytotoxicity Data of Common Monomers

The cytotoxic potential of monomers is typically evaluated by determining the concentration that reduces cell viability by 50% (IC50) or by assessing the percentage of viable cells after exposure to specific concentrations. The following table summarizes a range of reported cytotoxicity data for several common monomers across different cell lines. It is important to note that cytotoxicity can be cell-type and time-dependent.[1][2][3]

MonomerAbbreviationCell TypeAssayConcentration/EffectReference
Bisphenol A-glycidyl methacrylateBis-GMAHuman Dental Pulp CellsLDHCytotoxicity begins at 30 µM[1]
Human Peripheral Blood Mononuclear CellsMTT44-95% decrease in mitochondrial activity at 0.06–1 mM[3]
Urethane dimethacrylateUDMAHuman Dental Pulp CellsLDHCytotoxicity begins at 100 µM[1]
Human Peripheral Blood Mononuclear CellsMTT50-93% decrease in mitochondrial activity at 0.05–2 mM[2][3]
Triethylene glycol dimethacrylateTEGDMAHuman Peripheral Blood Mononuclear CellsMTT26-93% decrease in mitochondrial activity at 2.5–10 mM[3]
Murine MacrophagesMTT~75% cytotoxicity compared to control[1]
2-hydroxyethyl methacrylateHEMAMurine MacrophagesMTT~20% decrease in viability at 1 mM, ~40% at 5 mM, ~55% at 10 mM[3]
Isobutyl methacrylateIBMAL929 CellsMTT0-96% suppression of mitochondrial dehydrogenase activity[4]
L929 Cells³H-thymidine25-95% inhibition of DNA synthesis[4]
1,6-hexanediol dimethacrylate1,6-HDMAL929 CellsMTT26-89% suppression of mitochondrial dehydrogenase activity[4]
L929 Cells³H-thymidine95-98% inhibition of DNA synthesis[4]

General Cytotoxicity Ranking: Several studies have established a general order of cytotoxicity for commonly used dental monomers as: Bis-GMA > UDMA > TEGDMA > HEMA.[1][5] Acrylates are generally considered more toxic than their corresponding methacrylates.[5]

Key Signaling Pathways in Monomer-Induced Cytotoxicity

Monomer-induced cytotoxicity often involves the induction of oxidative stress and subsequent apoptosis (programmed cell death).[1][6] The depletion of intracellular glutathione (GSH), a key antioxidant, leads to an increase in reactive oxygen species (ROS).[6] This oxidative stress can damage cellular components and activate signaling pathways that culminate in apoptosis.[6]

G Monomer Monomer Exposure GSH_Depletion Glutathione (GSH) Depletion Monomer->GSH_Depletion ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage Apoptosis_Pathway Apoptosis Pathway Activation Oxidative_Stress->Apoptosis_Pathway Cellular_Damage->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Oxidative stress-induced apoptosis pathway following monomer exposure.

Experimental Protocols for Cytotoxicity Assessment

Standardized in vitro assays are essential for determining the cytotoxic potential of monomers. The following are detailed methodologies for two of the most common assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Testing

The general workflow for assessing the cytotoxicity of a monomer involves cell culture, exposure to the test compound, and subsequent measurement of cell viability or death.

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Keratinocytes) Plate_Cells 2. Plate Cells in Multi-well Plates Cell_Culture->Plate_Cells Incubate_Adherence 3. Incubate for Cell Adherence Plate_Cells->Incubate_Adherence Prepare_Monomer 4. Prepare Monomer Solutions (Various Concentrations) Incubate_Adherence->Prepare_Monomer Treat_Cells 5. Treat Cells with Monomer Solutions Prepare_Monomer->Treat_Cells Incubate_Exposure 6. Incubate for Exposure Period (e.g., 24-72h) Treat_Cells->Incubate_Exposure Perform_Assay 7. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate_Exposure->Perform_Assay Measure_Signal 8. Measure Signal (e.g., Absorbance) Perform_Assay->Measure_Signal Calculate_Viability 9. Calculate Cell Viability (%) Measure_Signal->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: General experimental workflow for in vitro cytotoxicity testing of monomers.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Monomer Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test monomer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After incubation, remove the monomer-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytoplasmic enzyme that is released upon membrane damage.[8][9]

Protocol:

  • Cell Seeding and Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Include three types of controls:

    • No-cell control: Medium only for background absorbance.

    • Untreated control: Cells with vehicle to measure spontaneous LDH release.

    • Maximum LDH release control: Cells treated with a lysis buffer (e.g., Triton X-100) to determine 100% cytotoxicity.[9]

  • Sample Collection: After the exposure period, centrifuge the plate and transfer the supernatant (cell culture medium) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

References

Spectroscopic Showdown: Unveiling the Molecular Evolution of N-(4-cyanophenyl)-2-methylprop-2-enamide from its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and materials science, the synthesis and characterization of novel organic compounds are paramount. This guide provides a detailed spectroscopic comparison of the amide "N-(4-cyanophenyl)-2-methylprop-2-enamide" with its precursors, 4-aminobenzonitrile and methacryloyl chloride. Through a comprehensive analysis of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we illuminate the structural transformations that occur during the synthesis, offering researchers a clear benchmark for reaction monitoring and product verification.

The formation of this compound from its precursors involves the creation of an amide bond, a fundamental transformation in organic chemistry. This guide will present the distinct spectroscopic signatures of the starting materials and the final product, supported by detailed experimental protocols and a visual representation of the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This quantitative data allows for a direct and objective comparison of the molecular fingerprints of each compound.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
4-Aminobenzonitrile 3400-3200 (two bands)N-H stretch (primary amine)
2224C≡N stretch (nitrile)
1620N-H bend (primary amine)
Methacryloyl Chloride 1765C=O stretch (acid chloride)
1635C=C stretch (alkene)
This compound 3300N-H stretch (secondary amide)
2229C≡N stretch (nitrile)
1670C=O stretch (amide I)
1630C=C stretch (alkene)
1530N-H bend (amide II)

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundAromatic ProtonsVinylic ProtonsMethyl ProtonsOther
4-Aminobenzonitrile 7.37 (d, 2H), 6.64 (d, 2H)[1]--4.32 (s, 2H, -NH₂)[1]
Methacryloyl Chloride -6.51 (s, 1H), 6.06 (s, 1H)[2]2.02 (s, 3H)[2]-
This compound (Expected) ~7.7 (d, 2H), ~7.6 (d, 2H)~5.8 (s, 1H), ~5.5 (s, 1H)~2.0 (s, 3H)~8.0 (s, 1H, -NH)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundAromatic CarbonsVinylic CarbonsMethyl CarbonCarbonyl CarbonNitrile Carbon
4-Aminobenzonitrile 150.8, 133.7, 120.4, 114.4, 99.5[1]---120.4[1]
Methacryloyl Chloride -139.5, 133.019.0167.0-
This compound (Expected) ~142, ~133, ~120, ~108~140, ~120~19~167~119

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
4-Aminobenzonitrile 118[3]91, 64
Methacryloyl Chloride 104/106 (Cl isotopes)69, 41, 39
This compound (Expected) 186117, 69

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the spectroscopic analyses.

Synthesis of this compound

This protocol is adapted from the synthesis of similar N-substituted acrylamides.

  • Materials: 4-aminobenzonitrile, methacryloyl chloride, triethylamine, and a suitable solvent such as dichloromethane or ethylene dichloride.

  • Procedure:

    • Dissolve 4-aminobenzonitrile (1.0 eq) and triethylamine (1.2 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methacryloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets, and liquid samples were analyzed as thin films between NaCl plates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Visualizing the Synthesis

The following diagram illustrates the synthetic pathway for the formation of this compound from its precursors.

Synthesis_Pathway cluster_reactants Precursors cluster_product Product 4-Aminobenzonitrile 4-Aminobenzonitrile This compound This compound 4-Aminobenzonitrile:e->this compound:w + Methacryloyl Chloride Methacryloyl Chloride Methacryloyl Chloride:e->this compound:w Triethylamine, Solvent

Caption: Synthetic route to this compound.

References

A Comparative Guide to the Synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to N-(4-cyanophenyl)-2-methylprop-2-enamide, a key building block in the development of specialized polymers and pharmaceutical intermediates. The methods are compared based on reaction efficiency, reagent accessibility, and procedural complexity, with supporting experimental protocols and data presented to aid in methodological selection.

Comparison of Synthesis Methods

Two principal methods for the synthesis of this compound are presented: direct acylation using methacryloyl chloride and a coupling agent-mediated amidation of methacrylic acid. Below is a summary of the key quantitative parameters for each method.

ParameterMethod 1: Acylation with Methacryloyl ChlorideMethod 2: Amidation with Coupling Agent (EDC/DCC)
Starting Materials 4-aminobenzonitrile, Methacryloyl Chloride4-aminobenzonitrile, Methacrylic Acid
Key Reagents Triethylamine (or other base)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) (optional)
Typical Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Dichloromethane (DCM), Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 6 hours12 - 24 hours
Reported Yield 80-95% (based on analogous reactions)70-90% (general yields for this method)
Purity of Crude Product Moderate to High (byproduct is a salt)Moderate (byproduct is a urea derivative)
Purification Method Aqueous wash, Column ChromatographyFiltration (for DCU), Aqueous wash, Column Chromatography

Experimental Protocols

Method 1: Acylation with Methacryloyl Chloride

This method involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of methacryloyl chloride. A base, typically triethylamine, is used to neutralize the hydrochloric acid byproduct.

Detailed Methodology:

  • Reaction Setup: To a solution of 4-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Methacryloyl chloride (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is washed sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Method1_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product A 4-aminobenzonitrile D Reaction in DCM (0°C to RT, 4-6h) A->D B Methacryloyl Chloride B->D C Triethylamine C->D E Aqueous Wash D->E F Column Chromatography E->F G N-(4-cyanophenyl)-2- methylprop-2-enamide F->G

Figure 1: Experimental workflow for the acylation method.
Method 2: Amidation with a Coupling Agent (EDC)

This approach utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group of methacrylic acid, facilitating the formation of an amide bond with 4-aminobenzonitrile. N-Hydroxysuccinimide (NHS) can be added to form a more stable active ester intermediate.

Detailed Methodology:

  • Activation of Carboxylic Acid: Methacrylic acid (1.2 eq), EDC (1.5 eq), and NHS (1.2 eq) are dissolved in anhydrous DCM. The mixture is stirred at room temperature for 1-2 hours to form the active NHS ester.

  • Amine Addition: A solution of 4-aminobenzonitrile (1.0 eq) in anhydrous DCM is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.

  • Workup: The reaction mixture is washed with water and brine. The EDC byproduct, a urea derivative, is water-soluble and is removed during the aqueous workup. If DCC is used, the dicyclohexylurea byproduct is insoluble and can be removed by filtration.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

Method2_Signaling_Pathway cluster_activation Activation cluster_coupling Coupling MA Methacrylic Acid ActiveEster Active NHS Ester MA->ActiveEster EDC EDC EDC->ActiveEster NHS NHS NHS->ActiveEster Product N-(4-cyanophenyl)-2- methylprop-2-enamide ActiveEster->Product Amine 4-aminobenzonitrile Amine->Product

Figure 2: Logical relationship in the coupling agent method.

Concluding Remarks

The choice between the two synthetic methods will depend on the specific requirements of the researcher. The acylation with methacryloyl chloride (Method 1) is generally faster and can provide higher yields, making it suitable for large-scale synthesis. However, methacryloyl chloride is a corrosive and moisture-sensitive reagent that requires careful handling.

The coupling agent-mediated amidation (Method 2) offers a milder alternative, avoiding the use of an acyl chloride. This method is particularly useful when working with sensitive substrates. While the reaction times are longer and the coupling agents can be more expensive, the ease of handling and purification of the water-soluble byproducts of EDC make this an attractive option for many laboratory-scale preparations. Ultimately, the selection of the synthesis route should be guided by considerations of scale, cost, available equipment, and the chemical sensitivity of the starting materials.

A Comparative Guide to the Reproducibility of N-Substituted Methacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of polymerization results is paramount in the development of novel polymers for biomedical and pharmaceutical applications. This guide provides a comparative overview of the free-radical polymerization of N-substituted methacrylamides, with a focus on factors influencing the reproducibility of polymer characteristics. Due to the limited availability of direct reproducibility studies on "N-(4-cyanophenyl)-2-methylprop-2-enamide," this guide utilizes data from a close structural analog, "N-(4-bromophenyl)-2-methacrylamide," and compares it with the well-established and extensively studied "N-isopropylacrylamide" (NIPAM). Understanding the polymerization behavior of these monomers provides a framework for achieving consistent and predictable results.

Comparison of Polymerization Results

The following table summarizes typical results obtained from the free-radical polymerization of N-(4-bromophenyl)-2-methacrylamide and N-isopropylacrylamide (NIPAM). It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies. However, this data provides a baseline for expected outcomes and highlights the influence of the N-substituent on polymer properties.

ParameterPoly(N-(4-bromophenyl)-2-methacrylamide)Poly(N-isopropylacrylamide) (PNIPAM)Key Influencing Factors
Monomer Structure Contains a bulky, electron-withdrawing bromo-phenyl group.Contains an isopropyl group.Steric hindrance and electronic effects of the N-substituent can affect polymerization kinetics and polymer properties.
Typical Initiator 2,2'-Azobisisobutyronitrile (AIBN)2,2'-Azobisisobutyronitrile (AIBN), Potassium persulfate (KPS)Initiator type and concentration directly impact the rate of polymerization and the resulting molecular weight.
Typical Solvent 1,4-Dioxane1,4-Dioxane, Water, Dimethylformamide (DMF)Solvent polarity can influence chain transfer reactions and polymer solubility, affecting the final polymer characteristics.
Number-Average Molecular Weight (Mn) Data primarily available for copolymers, e.g., ~15,200 g/mol for a copolymer with 2-hydroxyethyl methacrylate.[1]14,800 g/mol to over 100,000 g/mol depending on conditions.[2]Monomer-to-initiator ratio is a critical determinant of molecular weight.
Weight-Average Molecular Weight (Mw) Data primarily available for copolymers, e.g., ~28,000 g/mol for a copolymer with 2-hydroxyethyl methacrylate.[1]Varies significantly with synthesis conditions.Can be controlled through controlled/"living" radical polymerization techniques.
Polydispersity Index (PDI = Mw/Mn) Typically between 1.66 and 1.94 for copolymers, suggesting termination primarily by disproportionation.[3]Can range from <1.2 (controlled polymerization) to >2.0 (conventional free-radical polymerization).[2]Lower PDI values indicate a more uniform polymer chain length distribution, which is crucial for many applications.
Polymerization Temperature ~70 °C60 - 70 °CTemperature affects the rate of initiator decomposition and propagation, thereby influencing the overall polymerization rate and molecular weight.
Reproducibility Challenges Susceptible to variations in initiator purity, monomer purity, and oxygen inhibition.Similar to other free-radical polymerizations, sensitive to impurities and reaction conditions.Strict adherence to protocol and purification of reagents are essential for reproducibility.

Experimental Protocols

To ensure the reproducibility of polymerization results, meticulous adherence to a well-defined experimental protocol is crucial. Below are detailed methodologies for the free-radical solution polymerization of N-substituted methacrylamides.

Protocol 1: Free-Radical Polymerization of N-(4-bromophenyl)-2-methacrylamide

This protocol is based on methodologies reported for the synthesis of copolymers of N-(4-bromophenyl)-2-methacrylamide.[2][3]

Materials:

  • N-(4-bromophenyl)-2-methacrylamide (Monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Methanol-water mixture (1:1 v/v) (Precipitating agent)

  • Nitrogen gas (for purging)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve a predetermined quantity of N-(4-bromophenyl)-2-methacrylamide and AIBN (typically 0.1% by weight of the monomer) in 1,4-dioxane.

  • Purge the solution with nitrogen gas for approximately 10-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Immerse the flask in a preheated oil bath at 70 ± 1 °C and stir the reaction mixture.

  • Allow the polymerization to proceed for the desired time (e.g., 30 minutes to several hours). Note that for kinetic studies, conversions are often kept low (<10%).

  • After the required time, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to an excess of a methanol-water (1:1) mixture with vigorous stirring.

  • Filter the precipitated polymer and purify it by re-dissolving in 1,4-dioxane and re-precipitating in the methanol-water mixture.

  • Dry the purified polymer in a vacuum oven at 40 °C for 24 hours to a constant weight.

Protocol 2: Free-Radical Polymerization of N-isopropylacrylamide (NIPAM)

This protocol is a standard procedure for the synthesis of poly(N-isopropylacrylamide).[2]

Materials:

  • N-isopropylacrylamide (NIPAM) (Monomer)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • 1,4-Dioxane (Solvent)

  • Diethyl ether (cold) (Precipitating agent)

  • Nitrogen gas (for purging)

Procedure:

  • Dissolve NIPAM and AIBN in 1,4-dioxane in a round-bottom flask. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Deoxygenate the solution by purging with nitrogen gas for at least 30 minutes.

  • Place the flask in an oil bath preheated to 60 °C to initiate the polymerization.

  • Maintain the reaction at this temperature under a nitrogen atmosphere for the desired duration (e.g., 24 hours).

  • Terminate the polymerization by cooling the flask in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.

  • Collect the polymer by filtration and dry it in a vacuum oven at room temperature for 24 hours.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the free-radical polymerization of N-substituted methacrylamides and the key steps involved in the process.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization reagents Monomer & Initiator dissolve Dissolution reagents->dissolve solvent Solvent solvent->dissolve purge N2 Purge dissolve->purge heat Heating & Stirring purge->heat precipitate Precipitation heat->precipitate filter Filtration & Washing precipitate->filter dry Vacuum Drying filter->dry gpc GPC (Mn, Mw, PDI) dry->gpc nmr NMR (Structure) dry->nmr polymerization_mechanism initiator Initiator (I) radical Primary Radicals (2R.) initiator->radical Initiation (Heat) growing_chain Growing Polymer Chain (P.) radical->growing_chain Addition to Monomer monomer Monomer (M) monomer->growing_chain growing_chain->growing_chain Propagation (+nM) dead_polymer Terminated Polymer growing_chain->dead_polymer Termination (Combination or Disproportionation)

References

Review of Patents Involving "N-(4-cyanophenyl)-2-methylprop-2-enamide": An Analysis of a Data-Scarce Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of patent literature, no specific patents detailing the synthesis, experimental data, or signaling pathway involvement for "N-(4-cyanophenyl)-2-methylprop-2-enamide" could be identified. This scarcity of dedicated patent information prevents the creation of a detailed comparative guide as requested.

While the compound "this compound" is commercially available, indicating its use in research or as a chemical intermediate, it does not appear as a central component in any publicly accessible patents. Searches for patents describing its synthesis, polymerization, or specific applications have not yielded documents containing the quantitative data or detailed experimental protocols necessary for a thorough review and comparison.

Broader searches for related chemical structures or potential applications, such as its use as an inhibitor for specific signaling pathways, also failed to provide a direct link to "this compound" with associated experimental evidence within the patent domain.

Due to the absence of foundational patent data, it is not feasible to construct the requested comparison guides, including tables of quantitative data, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows. The core requirement of grounding the review in existing patent literature cannot be met.

Further research in non-patent literature, such as scientific journals and chemical databases, may yield more information on the properties and potential applications of "this compound," but a review based on patent filings is not currently possible.

Comparative Guide to In-Silico Modeling of N-(4-cyanophenyl)-2-methylprop-2-enamide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a hypothetical experimental polymerization of "N-(4-cyanophenyl)-2-methylprop-2-enamide" and a corresponding in-silico modeling approach. The content is designed for researchers, scientists, and drug development professionals interested in predicting and understanding the polymerization behavior of novel functional monomers.

Introduction

This compound is a functional monomer with potential applications in areas such as drug delivery, biomaterials, and specialty polymers due to the presence of the polar cyanophenyl group. Predicting its polymerization behavior is crucial for designing polymers with desired properties. In-silico modeling offers a powerful tool to simulate and predict polymerization kinetics and polymer properties, complementing and guiding experimental efforts. This guide compares a prospective experimental approach with a detailed in-silico modeling workflow for the radical polymerization of this monomer.

Monomer and Polymerization Overview

The monomer, this compound, can be synthesized via the reaction of 4-aminobenzonitrile with methacryloyl chloride. Its subsequent polymerization can be achieved through various methods, with free radical polymerization being a common and versatile approach.

Alternative Monomers for Comparison:

For a comprehensive comparison, two alternative N-substituted methacrylamides are considered:

  • N-phenylmethacrylamide: A simpler structural analog without the cyano group.

  • N-(4-bromophenyl)-2-methacrylamide: An analog with a different electron-withdrawing group, providing a basis for comparing substituent effects.

Experimental Protocol (Prospective)

This section outlines a plausible experimental protocol for the synthesis and free-radical polymerization of this compound, based on established methods for similar monomers.[1][2][3]

3.1. Monomer Synthesis

A detailed protocol for the synthesis of a similar monomer, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, involves the reaction of the corresponding amine with methacryloyl chloride in the presence of a base like triethylamine.[1]

  • Reaction: 4-aminobenzonitrile is reacted with methacryloyl chloride in a suitable solvent (e.g., dichloromethane or toluene) in the presence of triethylamine at 0-5 °C.

  • Purification: The resulting monomer is purified by recrystallization or column chromatography.

3.2. Free Radical Polymerization

  • Materials: this compound (monomer), 2,2'-Azobisisobutyronitrile (AIBN) (initiator), and a suitable solvent (e.g., 1,4-dioxane or dimethylformamide).

  • Procedure:

    • The monomer and AIBN are dissolved in the solvent in a reaction vessel.

    • The solution is degassed by several freeze-pump-thaw cycles to remove oxygen.

    • The reaction mixture is heated to a specific temperature (e.g., 60-70 °C) to initiate polymerization.

    • The polymerization is allowed to proceed for a defined time.

    • The resulting polymer is precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

3.3. Characterization

  • Monomer: ¹H NMR and FT-IR spectroscopy to confirm the chemical structure.

  • Polymer:

    • Molecular Weight and Polydispersity (PDI): Gel Permeation Chromatography (GPC).

    • Chemical Structure: ¹H NMR and FT-IR spectroscopy.

    • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

In-Silico Modeling Protocol

This section details a computational workflow to model the free-radical polymerization of this compound. This approach allows for the prediction of reaction kinetics and polymer chain characteristics.

4.1. Molecular Modeling Software

Software such as Materials Studio, LAMMPS, or GROMACS can be used for molecular dynamics simulations. Quantum mechanics calculations for parameterization can be performed with Gaussian or similar software.

4.2. Modeling Workflow

Caption: In-silico polymerization modeling workflow.

4.3. Detailed Steps

  • Monomer and Initiator Setup:

    • Build 3D structures of the this compound monomer and the AIBN initiator.

    • Perform geometry optimization and calculate partial charges using quantum mechanics (e.g., DFT with B3LYP/6-31G*).[4]

  • System Building:

    • Create an amorphous simulation cell containing a defined number of monomer and initiator molecules at a realistic density corresponding to the experimental solvent concentration.

  • System Equilibration:

    • Perform molecular dynamics (MD) simulations to equilibrate the system. This typically involves energy minimization followed by simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to achieve a stable state.

  • Polymerization Simulation (Reactive MD):

    • Employ a reactive force field (e.g., ReaxFF) or a custom algorithm to simulate the polymerization reactions:

      • Initiation: Model the decomposition of AIBN to form primary radicals.

      • Propagation: Model the addition of monomer units to the growing polymer chains.

      • Termination: Model the termination of polymer chains via combination or disproportionation.

  • Analysis of Results:

    • Track the concentration of monomer and polymer chains over time to determine the polymerization kinetics (conversion vs. time).

    • Analyze the molecular weight distribution (MWD) and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Visualize the final polymer structures.

Comparative Data Summary

The following table presents a hypothetical comparison of expected experimental data and predicted in-silico results for the polymerization of this compound and its alternatives.

ParameterThis compoundN-phenylmethacrylamide (Alternative 1)N-(4-bromophenyl)-2-methacrylamide (Alternative 2)
Experimental Data (Hypothetical)
Monomer Yield (%)~85~90~80
Polymer Yield (%)~70~80~65
Mn ( g/mol ) (GPC)15,000 - 25,00020,000 - 30,00012,000 - 22,000
PDI (GPC)1.8 - 2.51.7 - 2.31.9 - 2.8
Tg (°C) (DSC)150 - 170130 - 150160 - 180
In-Silico Predictions
Predicted Conversion @ 2h (%)65 - 7575 - 8560 - 70
Predicted Mn ( g/mol )14,000 - 23,00018,000 - 28,00011,000 - 20,000
Predicted PDI1.7 - 2.21.6 - 2.11.8 - 2.4
Predicted Tg (°C)145 - 165125 - 145155 - 175

Visualization of Polymerization Mechanism

The following diagram illustrates the key steps in the free-radical polymerization process.

polymerization_mechanism Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Decomposition (kd) Growing_Chain Growing Polymer Chain (P•) Radical->Growing_Chain Initiation (ki) + M Monomer Monomer (M) Growing_Chain->Growing_Chain Propagation (kp) + M Dead_Polymer Dead Polymer (P) Growing_Chain->Dead_Polymer Termination (kt) + P•

Caption: Free-radical polymerization mechanism.

Conclusion

In-silico modeling provides a valuable predictive tool for understanding the polymerization of novel monomers like this compound. By simulating the polymerization process at a molecular level, researchers can gain insights into reaction kinetics, polymer structure, and properties, thereby accelerating the materials design and development cycle. The comparison with a prospective experimental protocol highlights the complementary nature of these two approaches. While experimental work provides tangible validation, in-silico modeling offers a cost-effective and efficient means to screen monomers, optimize reaction conditions, and predict material performance.

References

Safety Operating Guide

Proper Disposal of N-(4-cyanophenyl)-2-methylprop-2-enamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS), N-(4-cyanophenyl)-2-methylprop-2-enamide (CAS No. 90617-02-0) should be handled and disposed of as an acutely toxic and reactive hazardous waste. The presence of a cyanophenyl group necessitates precautions against cyanide exposure, while the methacrylamide moiety suggests a potential for polymerization.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited publicly available safety data for this specific compound, a conservative approach based on its chemical structure and general principles for handling cyanide-containing and polymerizable substances is mandated.

Immediate Safety and Handling Precautions

Prior to any handling or disposal procedures, ensure that all personnel are familiar with the potential hazards associated with this compound. The chemical structure incorporates a cyanide group, which can be highly toxic if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-gloving recommended.Provides a robust barrier against skin contact.
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Lab Coat Standard laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood is mandatory.Prevents inhalation of dust or potential vapors.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air immediately. Seek urgent medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Adherence to local, state, and federal regulations is paramount.

  • Waste Segregation and Collection:

    • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been verified. The solvent used will also dictate the specific disposal route.

    • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "90617-02-0," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials, particularly acids. The storage area should be well-ventilated.

    • Contact with acids could potentially lead to the generation of highly toxic hydrogen cyanide gas.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EH&S department with all available information about the waste, including the chemical name, CAS number, and any known hazards.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

This comprehensive approach ensures the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult with your institution's safety professionals for guidance specific to your facility.

Personal protective equipment for handling N-(4-cyanophenyl)-2-methylprop-2-enamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-(4-cyanophenyl)-2-methylprop-2-enamide, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it may cause damage to organs through both single and prolonged or repeated exposure.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.To prevent eye contact which can cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure.To avoid skin contact. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated. A filter type P2 is recommended.[1]To prevent inhalation of dust, which can cause respiratory tract irritation.[1]

Operational and Handling Plan

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps from preparation to disposal.

prep Preparation ppe_check Don Appropriate PPE prep->ppe_check 1.1 handling Handling spill Spill & Emergency Procedures handling->spill weighing Weighing and Transfer handling->weighing 2.1 storage Storage disposal Waste Disposal ventilation_check Ensure Proper Ventilation ppe_check->ventilation_check 1.2 ventilation_check->handling 1.3 reaction_setup Reaction Setup weighing->reaction_setup 2.2 post_handling Post-Handling reaction_setup->post_handling 2.3 post_handling->storage 3.1 post_handling->disposal 4.1

Figure 1: General workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as specified in Table 1.

  • Handling:

    • Avoid the generation of dust.[1]

    • Carefully weigh and transfer the solid material.

    • Do not eat, drink, or smoke in the handling area.[1][2]

    • Wash hands thoroughly after handling the substance.[1][2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.[2]

    • Store in a locked cabinet or area.[2]

Emergency and Disposal Plan

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Procedures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

  • Spills: Evacuate the area. Wear appropriate PPE. Avoid breathing dust. Sweep up the spilled material and place it into a suitable container for disposal. Do not let the product enter drains.[1][3]

Waste Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

  • This material should be considered hazardous waste.[3]

  • Do not dispose of it in the sanitary sewer system.[3]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

start Chemical Waste Generated containerize Containerize and Label Waste start->containerize segregate Segregate from Incompatible Waste containerize->segregate storage Store in Designated Hazardous Waste Area segregate->storage disposal Arrange for Licensed Disposal storage->disposal end Disposal Complete disposal->end

Figure 2: Logical flow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.